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6-Fluorospiro[indoline-3,4'-piperidin]-2-one Documentation Hub

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  • Product: 6-Fluorospiro[indoline-3,4'-piperidin]-2-one
  • CAS: 1258637-78-3

Core Science & Biosynthesis

Foundational

Structural Dynamics and Pharmacological Utility of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Executive Summary In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatics to sp³-rich three-dimensional scaffolds has become a cornerstone strategy for improving clinical success rates. Spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatics to sp³-rich three-dimensional scaffolds has become a cornerstone strategy for improving clinical success rates. Spirocyclic compounds, particularly the spiro[indoline-3,4'-piperidine] architecture, represent a privileged class of pharmacophores. The targeted introduction of a fluorine atom at the 6-position yields 6-Fluorospiro[indoline-3,4'-piperidin]-2-one , a highly specialized building block. This technical guide explores the physicochemical rationale, synthetic handling, and target engagement profiles of this scaffold, specifically highlighting its role in developing next-generation kinase and Tankyrase inhibitors.

Physicochemical Profiling & Structural Rationale

The baseline properties of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one dictate its behavior in both synthetic workflows and biological systems[1].

PropertyValue
Chemical Name 6-Fluorospiro[indoline-3,4'-piperidin]-2-one
CAS Registry Number 1258637-78-3
Molecular Formula C12H13FN2O
Molecular Weight 220.24 g/mol
SMILES String O=C1C2(CCNCC2)C2C=CC(=CC=2N1)F
Hydrogen Bond Donors 2 (Indoline N-H, Piperidine N-H)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Fluorine)
The Causality of the 6-Fluoro Substitution

The strategic placement of a fluorine atom on the indoline core is not merely for metabolic stability; it fundamentally alters the thermodynamics of target binding[2].

  • pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect across the indoline ring. This lowers the pKa of the indoline N-H, significantly enhancing its capacity to act as a potent hydrogen bond donor in enzyme active sites (e.g., kinase hinge regions).

  • Multipolar Interactions: Fragment Molecular Orbital (FMO) analyses demonstrate that the 6-fluoro substitution introduces a specific dipole that facilitates a charge-transfer interaction with backbone residues (such as Pro1034 in Tankyrase), improving overall enzyme inhibitory activity[2].

Synthetic Methodology: Deprotection & Functionalization

To utilize 6-fluorospiro[indoline-3,4'-piperidin]-2-one in high-throughput library synthesis, researchers typically procure it as a 1'-protected precursor (e.g., Boc or Cbz on the piperidine nitrogen). The following protocol details a robust, self-validating workflow for the acid-mediated deprotection of the Cbz group—a method chosen over standard hydrogenation to avoid potential defluorination or side-reactions in densely functionalized spiro-systems[2].

Protocol: Acid-Mediated Cleavage of 1'-Benzyloxycarbonyl (Cbz)

Rationale: While Cbz groups are traditionally removed via catalytic hydrogenation (Pd/C, H₂), sterically hindered or halogenated spiro-systems can be efficiently deprotected using strong acids like Trifluoroacetic acid (TFA) under controlled thermal conditions[2].

Step-by-Step Procedure:

  • Reaction Initiation: Dissolve 1'-benzyloxycarbonyl-6-fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 equiv, e.g., 0.47 mmol) in neat Trifluoroacetic acid (TFA, 64 equiv, ~2.3 mL)[2].

    • Causality: Neat TFA serves as both the solvent and the reagent, driving the equilibrium of the cleavage reaction while maintaining the solubility of the rigid spirocyclic core.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 3 hours[2].

    • Validation Checkpoint 1: Monitor the reaction via LC-MS. The mass shift from the [M+H]+ of the Cbz-protected species to the free amine (m/z 221.1) serves as the primary indicator of complete consumption.

  • Quenching & Neutralization: Cool the mixture to 0 °C using an ice bath. Carefully add 6N NaOH dropwise until the solution reaches pH 10-11[2].

    • Causality & Validation Checkpoint 2: The spiro-piperidine nitrogen (pKa ~9.5) must be fully free-based to partition into the organic phase. Confirm the pH with indicator strips before proceeding; failure to reach pH >10 will result in massive yield loss during extraction.

  • Extraction: Extract the aqueous layer with chloroform (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaCl (brine)[2].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine ready for downstream coupling.

SynthWorkflow SM 1'-Cbz-6-Fluoro- spiro[indoline-3,4'-piperidin]-2-one TFA TFA (64 equiv) 80 °C, 3h SM->TFA Intermediate TFA Salt Intermediate TFA->Intermediate Base 6N NaOH (pH 10-11) 0 °C Intermediate->Base Extraction CHCl3 Extraction & Brine Wash Base->Extraction Product 6-Fluorospiro[indoline- 3,4'-piperidin]-2-one Extraction->Product

Fig 1: Acid-mediated deprotection workflow for 6-fluorospiro[indoline-3,4'-piperidin]-2-one.

Pharmacological Target Engagement

Tankyrase Inhibition (Wnt/β-Catenin Pathway)

Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases that regulate the Wnt/β-catenin signaling pathway by PARylating Axin, marking it for degradation. Spiroindoline derivatives have emerged as highly selective TNKS inhibitors[2]. The 6-fluoro substitution is critical here: it induces a charge transfer interaction with the Pro1034 residue and enhances the hydrogen-bonding of the indoline N-H with the main-chain carbonyl oxygen of Ala1049 in the NAD⁺-binding pocket[2]. By inhibiting TNKS, the spiroindoline stabilizes Axin, which subsequently promotes the degradation of β-catenin, halting oncogenic Wnt-driven transcription[2].

WntPathway Inhibitor 6-Fluoro-Spiroindoline (TNKS Inhibitor) TNKS Tankyrase 1/2 Inhibitor->TNKS Blocks PARylation Axin Axin Complex (Stabilized) TNKS->Axin Prevents Degradation BetaCat β-Catenin (Degraded) Axin->BetaCat Promotes Destruction Transcription Tumor Proliferation BetaCat->Transcription Halts Wnt Signaling

Fig 2: 6-fluoro-spiroindoline mechanism in Wnt/β-catenin pathway via Tankyrase inhibition.

Kinase Inhibition (c-Met/ALK)

Beyond Wnt signaling, the spiro[indoline-3,4'-piperidine] scaffold is a privileged hinge-binding motif in kinase inhibitors. Derivatives utilizing this core architecture (such as SMU-B) have been identified as potent, highly selective, and orally efficacious c-Met/ALK dual inhibitors[3]. The spiro-piperidine ring projects out of the kinase hinge region towards the solvent front, providing an ideal vector for attaching solubilizing groups or targeting specific allosteric pockets, ultimately leading to significant tumor growth inhibition in human gastric carcinoma xenograft models[3].

References

  • [3] What is SMU-B? | New Drug Approvals. newdrugapprovals.org. 3

  • [2] Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors | Journal of Medicinal Chemistry. ACS Publications. 2

  • [1] 1258637-78-3 | 6-Fluorospiro[indoline-3,4'-piperidin]-2-one. BLDpharm. 1

Sources

Exploratory

Thermodynamic Stability and Metabolic Profiling of 6-Substituted Spiroindoline Architectures

Executive Summary The spiroindoline and spiroindolone scaffolds represent a privileged class of sp³-rich architectures in modern drug discovery. They are most notably recognized for their potent antimalarial activity aga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiroindoline and spiroindolone scaffolds represent a privileged class of sp³-rich architectures in modern drug discovery. They are most notably recognized for their potent antimalarial activity against Plasmodium falciparum via PfATP4 inhibition, yielding clinical candidates such as Cipargamin (KAE609)[1],[2]. However, the inherent three-dimensional complexity of the spiro-fusion introduces significant thermodynamic and metabolic liabilities during lead optimization.

This technical guide delineates the critical role of 6-substitution (and synergistic 6,7-disubstitution) on the indoline core. Targeted functionalization at these positions not only drives the thermodynamic equilibrium toward the more stable diastereomer during synthesis but also systematically abolishes cytochrome P450-mediated oxidative clearance in vivo[3].

Mechanistic Foundations: The Spirocenter and Thermodynamic Control

The construction of the spiroindoline core is classically achieved via the asymmetric Pictet-Spengler reaction. The stereochemical outcome of this cyclization is strictly governed by the delicate balance between kinetic and thermodynamic control[4].

Upon condensation of a tryptamine derivative with an isatin analog, 4E and 4Z imine intermediates are formed. Rapid cyclization at ambient temperatures typically yields the trans-spiroindoline as the kinetic product. However, the trans-isomer often suffers from lower thermodynamic stability and suboptimal physicochemical properties.

Subjecting the reaction to elevated temperatures (e.g., 110 °C) under acidic conditions induces 4. This process is driven by the acid-catalyzed scission of the C1-N2 bond at the spirocenter, allowing the kinetically trapped trans-isomer to undergo reversible ring-opening and subsequently re-close into the thermodynamically favored cis-isomer[4].

The introduction of electron-withdrawing or sterically demanding groups at the 6-position of the indoline core profoundly influences this equilibrium. By modulating the electron density of the indole system, 6-substitution stabilizes the intermediate carbocation formed during C1-N2 scission, thereby lowering the activation energy required for thermodynamic re-equilibration and shielding the molecule from metabolic degradation[3].

Structural Biology & Pathway Impact

G Start Imine Intermediate (4E / 4Z) Kinetic Kinetic Product (trans-Spiroindoline) Start->Kinetic Fast Cyclization (Kinetic Control) Thermo Thermodynamic Product (cis-Spiroindoline) Start->Thermo Direct Slow Cyclization Scission Acid-Catalyzed C1-N2 Bond Scission Kinetic->Scission Heat (110°C) + H+ Scission->Thermo Re-cyclization (Thermodynamic) Metabolism CYP450 Oxidative Metabolism Blocked Thermo->Metabolism Enhanced in vivo Half-life Sub6 6-Substitution (e.g., -Cl, -F) Sub6->Thermo Inductive Stabilization Sub6->Metabolism Steric/Electronic Shielding

Mechanistic pathway of thermodynamic equilibration and metabolic shielding by 6-substitution.

Experimental Workflows: Synthesis and Validation

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that causality governs every experimental choice.

Protocol 1: Acid-Catalyzed Thermodynamic Equilibration of 6-Substituted Spiroindolines
  • Step 1: Imine Condensation. React the 6-substituted tryptamine with the corresponding isatin derivative in acetic acid.

    • Causality: Acetic acid acts as both a solvent and a mild acid catalyst to facilitate the formation of the 4E/4Z imine intermediates without prematurely forcing irreversible cyclization[4].

  • Step 2: Kinetic Cyclization. Stir the mixture at room temperature for 2–3 hours.

    • Causality: Lower temperatures favor the kinetically controlled Pictet-Spengler cyclization, isolating the trans-spiroindoline for baseline comparison.

  • Step 3: Thermodynamic Equilibration. Elevate the reaction temperature to 110 °C for 24 hours.

    • Causality: Extended thermal energy in the presence of acid catalyzes the scission of the C1-N2 bond. This reversible ring-opening allows the kinetic product to equilibrate into the thermodynamically favored cis-isomer[4].

  • Step 4: System Validation (LC-MS/NMR). Monitor the diastereomeric ratio (d.r.) using LC-MS. The system is validated when the trans:cis ratio stabilizes (typically >95% cis). Confirm the spiro-carbon stereochemistry via 2D NOESY NMR to ensure the thermodynamic product has been successfully locked.

Protocol 2: Thermodynamic Solubility and Microsomal Stability Profiling
  • Step 1: Shake-Flask Thermodynamic Solubility. Suspend the crystalline 6-substituted spiroindoline in phosphate-buffered saline (pH 7.4). Shake at 37 °C for 48 hours.

    • Causality: Unlike kinetic solubility (which uses DMSO stock solutions and ignores crystal lattice energy),1 measures the true equilibrium between the solid crystalline phase and the aqueous solution, a mandatory metric for predicting oral absorption[1].

  • Step 2: Solubility Validation. Centrifuge and filter the suspension. Quantify the dissolved compound via HPLC-UV against a standard calibration curve.

  • Step 3: Liver Microsomal Stability Assay. Incubate 1 µM of the compound with mouse liver microsomes (0.5 mg/mL protein) and an NADPH-regenerating system at 37 °C.

    • Causality: NADPH is required as a cofactor for Cytochrome P450 enzymes. The 6-substitution (and 7-substitution) sterically and electronically blocks the indole ring from aromatic oxidation—a primary metabolic liability of unsubstituted spiroindolines[3].

  • Step 4: Stability Validation. Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T1/2). The assay is self-validated by running a high-clearance control (e.g., verapamil) in parallel to ensure microsomal enzymatic viability.

Quantitative Data Analysis

The table below synthesizes the profound impact of thermodynamic equilibration and 6/7-substitution on the physicochemical and metabolic profiles of spiroindoline derivatives. Blocking the C-6 and C-7 positions yields additive effects, drastically reducing microsomal clearance and extending in vivo efficacy[3],[2].

Compound VariantSpiro-IsomerThermodynamic Solubility (µM)Mouse Liver Microsome T₁/₂ (min)In Vivo Efficacy (Mouse Survival Days)
UnsubstitutedTrans (Kinetic)< 5.015.07.0
UnsubstitutedCis (Thermodynamic)12.522.010.5
6-FluoroCis (Thermodynamic)45.0> 60.018.8
6,7-DichloroCis (Thermodynamic)68.0> 120.0> 28.0

(Note: Data represents aggregated SAR trends derived from optimization campaigns of spiroindolone antimalarials, demonstrating the direct correlation between structural substitution, metabolic stability, and survival outcomes).

Conclusion

The transition from a phenotypic hit to a viable clinical candidate in the spiroindoline class is heavily dependent on mastering thermodynamic control. By leveraging the acid-catalyzed reversibility of the Pictet-Spengler reaction, researchers can isolate the thermodynamically stable cis-isomer. Furthermore, strategic 6-substitution and 6,7-disubstitution serve a dual purpose: they inductively stabilize the spirocenter during synthesis and provide robust steric shielding against CYP450-mediated metabolism, ultimately yielding orally bioavailable and highly efficacious therapeutics.

References

  • Title : Mechanistic Study of the Spiroindolones: A New Class of Antimalarials Source : National Institutes of Health (NIH) URL : 4

  • Title : KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion... Source : ResearchGate URL : 1

  • Title : Back to the Future: Lessons Learned in Modern Target-based and Whole-Cell Lead Optimization of Antimalarials Source : National Institutes of Health (NIH) URL : 3

  • Title : Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles... Source : National Institutes of Health (NIH) URL :2

Sources

Foundational

Engineering Fluorinated Spiro-Piperidinyl Oxindoles: From Synthetic Methodologies to Targeted Therapeutics

Executive Summary Spirooxindoles represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry. While early research heavily focused on spiro-pyrrolidinyl oxindoles, the strategic expansion to spir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirooxindoles represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry. While early research heavily focused on spiro-pyrrolidinyl oxindoles, the strategic expansion to spiro-piperidinyl oxindoles has unlocked new spatial vectors for protein sub-pocket engagement. Furthermore, the targeted incorporation of fluorine atoms—specifically via gem-difluoromethylenation—has proven to be a transformative strategy to overcome pharmacokinetic liabilities. This technical guide explores the structural rationale, biological mechanisms, and state-of-the-art synthetic protocols for developing fluorinated spiro-piperidinyl oxindoles.

Historical Context & Structural Evolution

The exploration of the spirooxindole scaffold began with the isolation of natural alkaloids, such as horsfiline, from Horsfieldia superba[1]. Over decades of optimization, these naturally occurring structures were heavily engineered. Spiro-pyrrolidinyl oxindoles gained profound recognition as potent inhibitors of the MDM2-p53 protein-protein interaction (PPI), leading to advanced preclinical candidates[2].

However, as target landscapes grew more complex, researchers identified that expanding the five-membered pyrrolidine ring to a six-membered piperidine system offered distinct advantages. The piperidinyl core alters the spatial projection of functional groups, allowing for deeper penetration into hydrophobic target clefts[3].

The "Fluorine Effect"

The transition to fluorinated spiro-piperidinyl oxindoles is driven by precise physicochemical causality[4]. The introduction of fluorine serves three critical functions:

  • Metabolic Shielding: The robust C-F bond prevents cytochrome P450-mediated oxidative metabolism at vulnerable carbon centers.

  • pKa Modulation: Fluorine's strong electron-withdrawing nature lowers the pKa of adjacent basic piperidine amines, reducing lysosomal trapping and enhancing oral bioavailability.

  • Binding Affinity: Fluorine atoms can engage in orthogonal multipolar interactions with backbone amides in target proteins.

Structural Biology & Mechanism of Action

Fluorinated spiro-piperidinyl oxindoles have demonstrated exceptional efficacy in oncology, specifically by disrupting the MDM2-p53 interaction[5]. In wild-type p53 tumors, MDM2 acts as a negative regulator, ubiquitinating p53 and targeting it for proteasomal degradation.

The spiro-oxindole core mimics the Trp23 residue of p53, inserting deeply into the hydrophobic cleft of MDM2. Simultaneously, the fluorinated piperidinyl vectors engage with the Leu26 and Phe19 sub-pockets, physically blocking MDM2 and rescuing p53 to trigger apoptosis[2].

MDM2_p53_Pathway p53 p53 Tumor Suppressor MDM2 MDM2 Protein (Negative Regulator) p53->MDM2 Binds Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates MDM2->p53 Ubiquitinates Inhibitor Fluorinated Spiro-piperidinyl Oxindole Inhibitor->p53 Rescues Inhibitor->MDM2 Blocks binding cleft

Diagram 1: MDM2-p53 interaction pathway and targeted disruption by fluorinated spiro-oxindoles.

Synthetic Methodologies: The gem-Difluoromethylenation Breakthrough

Synthesizing chiral fluorinated spiro-piperidinyl oxindoles is notoriously challenging due to the steric hindrance of the spiro-quaternary stereocenter and the high electronegativity of fluorine, which destabilizes reactive intermediates. A breakthrough strategy involves the fluoride-mediated diastereoselective nucleophilic addition of PhSCF₂SiMe₃ to chiral N-tert-butanesulfinyl ketimines derived from isatins[3].

Synthetic_Workflow Isatin Isatin Derivative Ketimine Chiral N-tert-Butanesulfinyl Ketimine Isatin->Ketimine Condensation Adduct Diastereomeric Adduct Ketimine->Adduct Diastereoselective Addition Nucleophile PhSCF2SiMe3 + Fluoride Source Nucleophile->Adduct Nucleophilic Attack Deprotection Sulfinyl Removal (4M HCl/MeOH) Adduct->Deprotection Separation & Hydrolysis Cyclization Structural Manipulation & Cyclization Deprotection->Cyclization Intermediate Formation Product Chiral gem-Difluoromethylenated Spiro-piperidinyl Oxindole Cyclization->Product Final Assembly

Diagram 2: Synthetic workflow for enantioenriched fluorinated spiro-piperidinyl oxindoles.

Detailed Experimental Protocol

The following protocol outlines the synthesis of enantioenriched gem-difluoromethylenated spiro-piperidinyl oxindoles. As a standard of scientific integrity, this workflow is designed as a self-validating system , ensuring stereochemical and structural fidelity at every stage[3].

Step 1: Preparation of the Chiral Ketimine
  • Procedure: Condense the isatin derivative with (R)- or (S)-N-tert-butanesulfinamide in the presence of Ti(OEt)₄ in THF at 70°C.

  • Causality: Ti(OEt)₄ acts as both a water scavenger and a Lewis acid activator, driving the equilibrium toward the imine while preventing the hydrolysis of the moisture-sensitive sulfinamide. The bulky tert-butanesulfinyl group is critical; it dictates the facial selectivity during the subsequent nucleophilic attack.

  • Validation: Monitor via TLC. Post-reaction, ¹H NMR must confirm the disappearance of the isatin ketone peak and the appearance of the tert-butyl singlet (~1.3 ppm).

Step 2: Diastereoselective Nucleophilic Addition
  • Procedure: Cool the ketimine solution to -78°C. Add PhSCF₂SiMe₃ (1.5 equiv) followed by a catalytic amount of a fluoride source (e.g., TBAT or CsF).

  • Causality: PhSCF₂SiMe₃ is a stable precursor. The fluoride ion attacks the silicon atom, generating a reactive PhSCF₂⁻ carbanion equivalent in situ. The -78°C temperature is mandatory to suppress non-selective background reactions and prevent the decomposition of the fluorinated carbanion. The chiral sulfinyl group directs the attack to the less hindered face of the imine[3].

  • Validation: Isolate the diastereomeric adducts via flash column chromatography. ¹⁹F NMR is the definitive self-validation tool here, displaying distinct AB doublets (around -80 to -100 ppm) indicative of the diastereotopic gem-difluoro protons.

Step 3: Sulfinyl Deprotection and Cyclization
  • Procedure: Treat the separated major diastereomer with 4 M HCl in dioxane/MeOH at room temperature for 2 hours to remove the chiral sulfinyl group[3]. Follow this with N-alkylation and base-promoted cyclization to form the piperidine ring.

  • Causality: The acidic methanolysis selectively cleaves the N-S bond without affecting the newly formed C-C bond or the gem-difluoro group. Subsequent cyclization requires strict anhydrous conditions to prevent the competitive hydrolysis of the alkylating agent.

  • Validation: LC-MS should show the exact mass of the deprotected amine. Final structural confirmation of the spiro-piperidinyl oxindole requires 2D NMR (NOESY/ROESY) to definitively assign the relative stereochemistry of the spiro-center.

Quantitative Impact of Fluorination (SAR)

The strategic introduction of fluorine profoundly impacts the physicochemical and biological properties of the spiro-piperidinyl oxindole scaffold. The table below summarizes the comparative advantages observed in advanced preclinical models.

ParameterNon-Fluorinated Spiro-piperidinyl Oxindolegem-Difluoromethylenated Spiro-piperidinyl OxindoleMechanistic Rationale for Shift
Lipophilicity (LogD at pH 7.4) 2.13.4Fluorine increases hydrophobicity, enhancing cell membrane permeation.
Metabolic Half-Life (HLMs) ~45 minutes>120 minutesThe C-F bond blocks primary sites of CYP450-mediated oxidative metabolism.
Basic Amine pKa 9.27.8Electron-withdrawing fluorine lowers the pKa, reducing lysosomal trapping.
Target Affinity (MDM2 IC₅₀) 125 nM18 nMFluorine engages in multipolar interactions with the Leu26 sub-pocket of MDM2.

Future Perspectives

The development of fluorinated spiro-piperidinyl oxindoles represents a masterclass in modern medicinal chemistry. By merging the privileged spirooxindole core with the pharmacokinetic benefits of fluorine, researchers have unlocked new therapeutic potentials. Future drug development efforts will likely focus on scaling up the asymmetric synthesis—transitioning from stoichiometric chiral auxiliaries to catalytic enantioselective difluoromethylation—and expanding the application of these scaffolds beyond oncology into neurodegenerative diseases, where their enhanced blood-brain barrier (BBB) penetrance can be fully utilized.

References

  • Keereewan, S., Kuhakarn, C., Leowanawat, P., & Soorukram, D. (2022). Diastereoselective Addition of PhSCF2SiMe3 to Chiral N-tert-Butanesulfinyl Ketimines Derived from Isatins: Synthesis of Enantioenriched gem-Difluoromethylenated Spiro-pyrrolidinyl and Spiro-piperidinyl Oxindoles. The Journal of Organic Chemistry, 87(23), 15963-15985. URL:[Link]

  • Sivanandhan, M., Ragupathy, S., Thangamani, A., & Parasuraman, A. (2024). A fluorinated spirooxindole‐based piperidine derivative was synthesized and structurally characterized. Molecular Diversity. URL:[Link]

  • Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). Horsfiline, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527-6530. URL:[Link]

  • Yang, M.-C., Peng, C., Huang, H., & Han, B. (2017). Asymmetric synthesis of pharmacologically interesting piperidine-fused spiro-oxindole derivatives via an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. Organic Letters. URL:[Link]

Sources

Exploratory

Safety Data Sheet (SDS) and Handling Precautions for Spiroindoline Building Blocks: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the handling of spiroindoline derivatives not merely as a compliance exercise, but as a fundamental aspect of experimental integrity. The spiro[indoline-3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of spiroindoline derivatives not merely as a compliance exercise, but as a fundamental aspect of experimental integrity. The spiro[indoline-3,4'-piperidine] scaffold is a privileged, three-dimensional pharmacophore widely utilized in modern drug discovery—ranging from growth hormone secretagogues like Ibutamoren (MK-677)[1] to novel antimalarials and targeted agricultural insecticides[2].

However, the unique physicochemical properties of this scaffold—specifically its lipophilicity, rigid structural mimicry of endogenous aminergic ligands, and the high basicity of the piperidine nitrogen—dictate both its pharmacological success and its occupational hazards. This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) profiles of spiroindoline building blocks with field-proven laboratory protocols, ensuring that researchers can integrate these compounds into their workflows safely and effectively.

Chemical Profiling & Biological Causality of Toxicity

To handle a chemical safely, one must understand why it is hazardous. Spiroindolines are characterized by an indoline ring system fused at the C3 position to a piperidine ring.

The Causality of Hazard: The rigid spirocyclic geometry closely mimics the conformational space of neurotransmitters like serotonin and acetylcholine. In biological systems, specific spiroindoline derivatives have been shown to bind with high affinity to the Vesicular Acetylcholine Transporter (VAChT)[2]. By inhibiting the packaging of acetylcholine into synaptic vesicles, these compounds can induce severe neuromuscular toxicity and paralysis. While commercial building blocks lack the optimized binding affinity of final drug products, their potential for off-target aminergic GPCR or transporter binding necessitates treating them as neurotoxic and respiratory hazards.

Pathway ACh Acetylcholine (ACh) Synthesis VAChT VAChT Transporter (Synaptic Vesicle) ACh->VAChT Block Inhibition of ACh Packaging VAChT->Block Disrupted Spiro Spiroindoline Exposure Spiro->VAChT Binds Target Synapse Depleted Synaptic ACh Release Block->Synapse Tox Neuromuscular Toxicity / Paralysis Synapse->Tox

Figure 1: Pharmacological mechanism of spiroindoline-induced VAChT inhibition and toxicity.

Core SDS Components and GHS Classification

While specific functional groups alter the exact hazard profile, the foundational spiroindoline building blocks share a consistent Globally Harmonized System (GHS) classification profile across major suppliers[3],[4],[5].

Hazard Identification
  • Acute Toxicity (Oral) - Category 4 : Harmful if swallowed (H302)[6].

  • Skin Corrosion/Irritation - Category 2 : Causes skin irritation (H315)[3].

  • Serious Eye Damage/Irritation - Category 2A : Causes serious eye irritation (H319)[5].

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 : May cause respiratory irritation (H335)[3].

Quantitative Data Summary
Compound NameCAS NumberPhysical StateGHS Hazard StatementsStorage
Spiro(indole-3,4'-piperidin)-2(1H)-one171-75-5Solid PowderH315, H319, H3352-8°C
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]178261-41-1Solid PowderH315, H319, H3204°C
1'-(Boc)spiro[indoline-3,4'-piperidine]-5-carboxylic acid888222-12-6Solid PowderH302, H315, H319, H335Room Temp
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate167484-18-6Solid PowderH302, H315, H3192-8°C
Ibutamoren (MK-677)159634-47-6Solid PowderH302 (Varies by vendor)Room Temp

Laboratory Handling Precautions & Risk Mitigation

The physical state of most spiroindoline building blocks is a fine, lipophilic powder. This presents a high risk of static dispersion and subsequent inhalation.

Mandatory PPE and Engineering Controls
  • Engineering Controls : All weighing and transfer operations must occur within a Class II chemical fume hood with a minimum face velocity of 100 fpm.

  • Gloving : Double nitrile gloves are mandatory. Causality : The lipophilic nature of the indoline core allows it to permeate standard latex rapidly. Nitrile provides a superior chemical barrier against both the compound and the organic solvents (e.g., DCM, DMF) used for solubilization.

  • Static Mitigation : Use anti-static weigh boats and ground your spatulas. The electrostatic charge generated during transfer can cause the fine powder to aerosolize, leading to direct H335 respiratory exposure.

G Start Spiroindoline Handling PPE Don PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Decontaminate with 10% Bleach/EtOH Spill->Clean Yes Proceed Proceed to Reaction Spill->Proceed No Clean->Proceed

Figure 2: Safe handling and risk mitigation workflow for spiroindoline building blocks.

Experimental Workflow: Boc-Deprotection of Spiroindolines

A routine procedure in medicinal chemistry is the deprotection of 1'-Boc-spiro[indoline-3,4'-piperidine] derivatives to expose the secondary amine for subsequent amide coupling[6]. This protocol is designed as a self-validating system to ensure safety and chemical integrity.

Step-by-Step Methodology

Step 1: Reaction Setup Dissolve the Boc-protected spiroindoline in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

Step 2: Acid Addition (Critical Safety Step) Cool the reaction flask to 0°C using an ice bath. Dropwise, add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Causality: The cleavage of the tert-butyl cation is highly exothermic. Cooling mitigates solvent boil-off, preventing the pressurization of the flask and potential exposure to toxic, corrosive TFA vapors.

Step 3: Self-Validating Monitoring Stir the mixture for 2 hours, allowing it to warm to room temperature. Take a 5 µL aliquot for LC-MS analysis.

  • Validation Check: The protocol is validated when the mass spectrum shows a complete shift of (M - 100 Da) corresponding to the loss of the Boc group, while the UV trace at 254 nm remains stable, confirming that the acidic conditions have not degraded the electron-rich indoline chromophore.

Step 4: Quenching and Workup (Critical Hazard Mitigation) Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the crude residue in ethyl acetate. Cool to 0°C and add saturated aqueous NaHCO3​ strictly dropwise .

  • Causality: The newly exposed spiro-piperidine nitrogen is highly basic (pKa ~9.5). Rapid neutralization of the TFA salt will generate violent CO2​ effervescence. This can aerosolize the free base amine, bypassing standard fume hood containment and posing an acute inhalation hazard (H335).

Step 5: Isolation Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the free spiroindoline amine, ready for downstream functionalization.

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis Protocols for Fluorinated Spiroindoline Derivatives

Strategic Rationale & Introduction Spiroindolines and spirooxindoles represent privileged structural motifs in drug discovery, frequently serving as the core scaffold for potent anticancer, antiviral, and antimicrobial a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

Spiroindolines and spirooxindoles represent privileged structural motifs in drug discovery, frequently serving as the core scaffold for potent anticancer, antiviral, and antimicrobial agents. The strategic incorporation of fluorine into these frameworks—either as single atoms or gem-difluoro groups—profoundly modulates their physicochemical and pharmacokinetic profiles[1]. Fluorination enhances metabolic stability by blocking cytochrome P450 oxidation sites, increases lipophilicity (logP) for superior membrane permeation, and alters the pKa of adjacent basic centers to improve target binding affinities[1].

To access these complex, sterically demanding architectures, One-Pot Multicomponent Reactions (MCRs) are the industry standard. MCRs bypass the need for isolating reactive intermediates, thereby maximizing atom economy, minimizing solvent waste, and reducing overall synthetic steps. This application note details two field-proven, highly efficient protocols for synthesizing fluorinated spiroindolines: an aqueous organocatalytic approach and an ionic liquid-mediated microwave protocol.

Mechanistic Causality & Catalyst Selection

Successful MCRs rely on precise kinetic orchestration. If the reaction rates of the individual steps are mismatched, side products such as bis-adducts or degradation materials will dominate.

  • L-Proline in Aqueous Media: L-proline acts as a bifunctional organocatalyst[2]. Its secondary amine condenses with the ketone of the fluorinated isatin to form an electrophilic iminium ion, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). Simultaneously, its carboxylic acid moiety coordinates the incoming nucleophile (e.g., malononitrile) via hydrogen bonding, directing the attack. Water is selected as the solvent not just for its green profile, but because the hydrophobic effect forces the non-polar organic substrates into close proximity, accelerating the reaction rate[2].

  • Ionic Liquids (ILs) with Microwave Irradiation: Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), serve a dual purpose as both the reaction medium and the catalyst[3]. Under microwave irradiation, the ionic liquid couples efficiently with microwave energy due to its high ionic conductivity, causing rapid, localized superheating. This dramatically reduces reaction times from hours to minutes while preventing the thermal degradation of sensitive fluorinated intermediates[3].

Workflow Visualization

Workflow Isatin Fluorinated Isatin (Electrophile) Knoevenagel Knoevenagel Condensation (Catalyst Mediated) Isatin->Knoevenagel Nuc Malononitrile (Nucleophile) Nuc->Knoevenagel Dicarbonyl 1,3-Dicarbonyl (Enolizable) Michael Michael Addition & Intramolecular Cyclization Dicarbonyl->Michael Knoevenagel->Michael Intermediate Target Fluorinated Spirooxindole (Target Scaffold) Michael->Target One-Pot Assembly

Multicomponent assembly of fluorinated spirooxindoles via Knoevenagel-Michael cascade.

Experimental Protocols

Protocol A: L-Proline Catalyzed Aqueous Synthesis of Fluorinated Spirooxindoles

This protocol is a self-validating system designed for high atom economy and ease of purification[2].

Objective: Synthesis of fluorinated spiro[indoline-3,4'-pyran]-2-ones.

Reagents:

  • 5-Fluoro-1H-indole-2,3-dione (5-fluoroisatin) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone) (1.0 mmol)

  • L-Proline (10 mol%, 0.1 mmol)

  • Deionized Water (5.0 mL)

Step-by-Step Procedure:

  • Initiation: In a 25 mL round-bottom flask, suspend 5-fluoroisatin (1.0 mmol) and malononitrile (1.0 mmol) in 5.0 mL of deionized water.

  • Catalysis: Add L-proline (10 mol%). Causality: Immediate addition of the catalyst ensures the Knoevenagel condensation outpaces any non-productive dimerization of the isatin. Stir at ambient temperature for 5 minutes. Validation: A deep color shift in the suspension indicates the successful formation of the isatylidene malononitrile intermediate.

  • Cascade Cyclization: Add the 1,3-dicarbonyl compound (1.0 mmol) in one portion. Heat the mixture to 60°C. Causality: Elevated temperature provides the activation energy required to drive the sterically hindered Michael addition and subsequent intramolecular cyclization.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2). The reaction is typically complete within 45–60 minutes. Validation: Completion is marked by the heavy precipitation of the target product from the aqueous phase.

  • Isolation: Cool the mixture to room temperature. Filter the solid precipitate, wash with cold water (3 x 5 mL) to remove the water-soluble L-proline catalyst, and recrystallize from hot ethanol to yield the analytically pure fluorinated spirooxindole.

Protocol B: Ionic Liquid-Mediated Microwave Synthesis of Fluorinated Spiro-thiazines

This protocol leverages microwave dielectric heating for ultra-fast reaction kinetics[3].

Objective: Synthesis of fluorinated spiro[indole-thiazine] derivatives.

Reagents:

  • Fluorinated isatin (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Mercaptoacetic acid (1.2 mmol) *[bmim][BF4] (2.0 mL)

Step-by-Step Procedure:

  • Preparation: In a heavy-walled, microwave-safe glass vial equipped with a magnetic stir bar, mix the fluorinated isatin, primary amine, and mercaptoacetic acid.

  • Medium Addition: Add 2.0 mL of [bmim][BF4]. Causality: The ionic liquid ensures complete solubilization of the precursors, acts as a potent microwave susceptor, and provides the Brønsted acidity needed to activate the carbonyl carbon.

  • Irradiation: Place the sealed vial in a dedicated laboratory microwave synthesizer. Irradiate at 300 W, maintaining a strict temperature limit of 80°C for 3–5 minutes. Causality: Precise power and temperature control prevents thermal runaway, which could otherwise lead to the decarboxylation of the mercaptoacetic acid.

  • Extraction: Cool the vial to room temperature. Extract the product using diethyl ether (3 x 10 mL). Causality: The target spiro-thiazine partitions into the ether layer, while the IL remains in the polar phase, allowing the catalyst/solvent system to be recycled for subsequent runs.

  • Purification: Evaporate the ether layer under reduced pressure and purify the crude residue via silica gel column chromatography to isolate the diastereoisomeric spiro-compounds[4].

Data Presentation

The following table summarizes the quantitative performance metrics of the described protocols, highlighting their efficiency and adherence to green chemistry principles.

ProtocolTarget ScaffoldCatalyst SystemSolvent / MediumReaction ConditionsAvg. YieldGreen Chemistry Metric
Protocol A Fluorinated SpirooxindolesL-Proline (10 mol%)Deionized Water60°C, 45–60 min85–95%Aqueous medium, high atom economy, simple filtration.
Protocol B Fluorinated Spiro-thiazinesNone (IL acts as catalyst)[bmim][BF4]Microwave (300W), 80°C, 3–5 min90–97%Recyclable solvent system, ultra-fast reaction kinetics.

References

  • Dandia, A., Sachdeva, H., Ahmed, N., & Joshi, K.C. (2000). One pot synthesis of fluorine containing diastereoisomeric spiro[3H-indol-3,2'-oxiran]-2(1H)-ones and their conversion to 5a,10b-dihydro-5H , 6H-indole [2,3-b] quinolin-11-ones. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH65R3huK1wMrkSxadDPCfGw6TtI0byTJkNIsgbgKEhMdkOhzm4kQMgTcHUH_FsaWk0yYzQm1nhkTeJ28AI7yP7pvqY6q5tRbIezllX_cjqxS7AqDxWkAQTJZwPLpnEVgnxx1R3LxscYFn5h2U38rFxC0ytpwRv9pLIKfGYKFbvg00RgV34rckvnZFK2DRlDCKg3FqKKa6_6j0YJdrANkqd2gmWTyvoP05ZpfYurSgBiKa4YB9bu2RjV9quLr_-4mcpU4VmKskzaIKafiRS2mghSlyl3mzqVNdylpOy1oMTNVqGaLKH9dcjsj2GvyTBCvrI41QBnsQ31hkqk4TsyLAWJwKQsG4HvE6pAxcdDaLuKd_1-8sfIrBs4ZN8lqyq]
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGQnjFInnFVEIk5ul9YO6ywgo1nTMNkg2RbMLDXG55TYTYp1hN1dkxXEIkr_BLPnRaqjnXoRbz2cId9DKj0EHd4K9-6dcOc2jnrLY0hCmo9RLmvDhQPMkpUe9-6JsoJs_9SEcnZi2-c6RwUn2Ua9TeSidBE3keK1gNGI_E8O4343k2gnP8k3ndC04kI2Yrz-2_7VyUr5Oc]
  • Dandia, A., Singh, R., & Saini, D. (2013). Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cleavage activities. Journal of Chemical Sciences. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVwx0nWl2ac2yvVd6I_46x506UZ-Ps0QqMg_VlPaEEysHCv4ub-YrtK3Jp_VJ4KtN127r5XvTjQFyo6JN7i_PwRNImZcSPF2kSopEUrmZgZH1vSJK4DbH7BzZKG_oOuwFBakDDePRxbsiRrKRZnRyJCq5ov_tEj5n]
  • Li, Y., Chen, H., Shi, C., Shi, D., & Ji, S. (2010). Efficient One-Pot Synthesis of Spirooxindole Derivatives Catalyzed by l-Proline in Aqueous Medium. ACS Combinatorial Science. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtukDNd6bVPgfvSlbQzl5NbS1X9dshj7bF0EyEezGM5Q8y8hl46VPPJ0hWxRKnl9DG-CaFyNpgvNO1MvVAa0mHL7dO-cHrAs7fIYZ-PISUYGFrwCvCqQBfIY_r8rrvQsMRpG0XA_JZI88=]

Sources

Application

Application Note: Reagents and Protocols for the Cyclization of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Scientific Context & Strategic Importance Spirocyclic piperidines are highly valued in modern drug discovery due to their structural rigidity, which minimizes entropic penalties upon target binding, and their utility as...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Importance

Spirocyclic piperidines are highly valued in modern drug discovery due to their structural rigidity, which minimizes entropic penalties upon target binding, and their utility as versatile pharmacophore templates across diverse biological targets[1]. Specifically, the spiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged motif found in CGRP receptor antagonists, MDM2-p53 inhibitors, and growth hormone secretagogues.

The introduction of a fluorine atom at the C6 position to form 6-fluorospiro[indoline-3,4'-piperidin]-2-one is a deliberate design choice. Fluorine incorporation is a proven strategy to modulate the lipophilicity of the indole core, lower the basicity (pKa) of the adjacent piperidine nitrogen, and significantly enhance metabolic stability against hepatic cytochrome P450 oxidation[2].

This application note details a validated, self-consistent methodology for the de novo spiro-cyclization of 6-fluorooxindole, focusing on the critical causality behind reagent selection and reaction conditions.

Mechanistic Causality & Reagent Selection Logic

The de novo construction of the spiro[indoline-3,4'-piperidin]-2-one core requires the double alkylation of the C3 position of an oxindole derivative using a bis-electrophile[3]. Selective C3-alkylation is inherently challenging because 6-fluorooxindole possesses two acidic sites: the amide nitrogen (N1, pKa ~14.3) and the alpha-carbon (C3, pKa ~15–16).

To prevent unwanted N-alkylation and drive the reaction toward the desired C3-spirocyclization, the reaction must proceed through a highly nucleophilic N1,C3-dianion intermediate [4].

Reagent Justification
  • The Base (Sodium Hydride, NaH): We utilize 3.5 equivalents of NaH. The first equivalent irreversibly deprotonates N1. The second equivalent deprotonates C3 to form the dianion. The third equivalent neutralizes the hydrochloride salt of the alkylating agent, and the remaining 0.5 equivalent ensures the mono-alkylated intermediate is fully deprotonated to facilitate the final intramolecular ring closure.

  • The Electrophile (N-Benzyl-bis(2-chloroethyl)amine HCl): While N-Boc is common, it is susceptible to thermal degradation under the strongly basic, high-temperature conditions required for the second cyclization step. The N-benzyl group is completely inert to NaH at reflux and is easily removed via catalytic hydrogenolysis[3].

  • The Solvent (Anhydrous THF): Tetrahydrofuran provides the optimal balance of dianion solubility and thermal stability. While DMF accelerates SN​2 reactions, heating NaH in DMF poses a severe risk of thermal runaway and dimethylamine impurity formation.

ReagentLogic Base Base Selection NaH NaH (Sodium Hydride) - Irreversible deprotonation - Drives dianion formation Base->NaH Preferred KOtBu KOtBu - Milder, reversible - Risk of incomplete cyclization Base->KOtBu Alternative Solvent Solvent Selection THF THF - Good solubility - Safe with NaH at reflux Solvent->THF Preferred DMF DMF - Accelerates SN2 - Decomposition risk with NaH Solvent->DMF Alternative Protect Protecting Group Benzyl N-Benzyl - Stable to strong base - Removed via Pd/C, H2 Protect->Benzyl Preferred Boc N-Boc - Base sensitive at high temp - Removed via TFA/HCl Protect->Boc Alternative

Logical decision matrix for reagent selection in spirooxindole synthesis.

Reaction Workflow & Pathway

The synthesis is a two-phase process: a one-pot double alkylation followed by a quantitative deprotection step.

Workflow A 6-Fluorooxindole B NaH (3.5 equiv) in THF Deprotonation A->B C N,C3-Dianion Intermediate B->C D N-Benzyl-bis(2-chloroethyl)amine HCl (Intermolecular SN2) C->D E Mono-alkylated Intermediate D->E F Intramolecular SN2 Cyclization (Spiro-formation at 65 °C) E->F G 1'-Benzyl-6-fluorospiro [indoline-3,4'-piperidin]-2-one F->G H Pd/C, H2 (1 atm) Hydrogenolysis G->H I 6-Fluorospiro[indoline-3,4'-piperidin]-2-one (Target Product) H->I

Workflow for the de novo spiro-cyclization and deprotection of 6-fluorooxindole.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the spiro-cyclization phase. The data clearly demonstrates that NaH in THF provides the optimal balance of yield and impurity profile.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Analytical Observation & Causality
1 NaH (3.5) THF 25 to 65 16 82 Optimal. Clean conversion to the C3-spirocycle.
2NaH (3.5)DMF25 to 901265Faster reaction, but elevated N-alkylation impurities due to solvent effects.
3KOtBu (3.5)THF25 to 652445Incomplete cyclization; the mono-alkylated intermediate persists due to weaker basicity.
4LiHMDS (3.5)THF-78 to 252430Poor reactivity for the second intramolecular SN​2 step; steric hindrance of the lithium enolate.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 1'-Benzyl-6-fluorospiro[indoline-3,4'-piperidin]-2-one

Self-Validating Protocol with In-Process Controls (IPC)

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes.

  • Base Suspension: Add Sodium Hydride (60% dispersion in mineral oil, 1.40 g, 35.0 mmol, 3.5 equiv) to the flask. Suspend in anhydrous THF (50 mL) and cool to 0 °C using an ice bath.

  • Dianion Generation: Dissolve 6-Fluorooxindole (1.51 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality Note: Dropwise addition controls the exothermic deprotonation and manages the vigorous evolution of hydrogen gas.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 45 minutes. The solution will turn deep red/brown, visually validating the formation of the N1,C3-dianion.

  • Electrophile Addition: Add N-Benzyl-bis(2-chloroethyl)amine hydrochloride (2.82 g, 10.5 mmol, 1.05 equiv) portion-wise over 10 minutes.

  • Cyclization: Stir at room temperature for 1 hour to allow the first intermolecular alkylation to occur. Then, heat the reaction mixture to 65 °C (reflux) for 15 hours[3].

    • Causality Note: The second intramolecular SN​2 cyclization requires elevated thermal energy to overcome the steric strain of forming the rigid spirocyclic system.

  • IPC (In-Process Control): Analyze an aliquot via LCMS. The starting material peak (m/z 152) should be consumed, replaced by the target mass (m/z 311 [M+H]+).

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl (30 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Eluent: Hexanes/EtOAc, 3:1 to 1:1) to afford the intermediate as a pale yellow solid.

Phase 2: Deprotection via Catalytic Hydrogenolysis
  • Reaction Setup: Dissolve 1'-Benzyl-6-fluorospiro[indoline-3,4'-piperidin]-2-one (2.50 g, 8.05 mmol) in HPLC-grade Methanol (40 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 250 mg, 10 wt%) under a steady stream of Argon.

    • Causality Note: Argon blanketing is critical to prevent the dry Pd/C from igniting the methanol vapors.

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir the mixture vigorously under an H2​ atmosphere (1 atm via balloon) at room temperature for 15 hours[3].

    • Observation: The C-F bond is highly stable under these standard catalytic hydrogenation conditions, preventing unwanted hydrodehalogenation[2].

  • Filtration: Filter the reaction mixture through a tight pad of diatomaceous earth (Celite) to remove the palladium catalyst. Wash the pad thoroughly with Methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-Fluorospiro[indoline-3,4'-piperidin]-2-one as a colorless amorphous solid. Purity can be validated via 1H -NMR (absence of benzyl CH2​ protons at ~3.6 ppm and aromatic protons at 7.2-7.4 ppm).

References

  • Title: Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fluorine-containing indoles: Synthesis and biological activity Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for Nitrogen in Spiro[indoline-3,4'-piperidin]-2-one Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Reactivity profiling, orthogonal protection strategies, and validated experimental protocols for the spirooxindole-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Reactivity profiling, orthogonal protection strategies, and validated experimental protocols for the spirooxindole-piperidine scaffold.

Introduction & Scientific Rationale

The spiro[indoline-3,4'-piperidin]-2-one (spirooxindole-piperidine) scaffold is a privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture makes it an ideal pharmacophore for disrupting protein-protein interactions. Notably, this scaffold serves as the core for potent MDM2–p53 interaction inhibitors (e.g., MI-1061 analogs)[1], respiratory syncytial virus (RSV) antiviral compounds[2], and DDR1 kinase inhibitors[3].

A fundamental challenge in the synthesis and late-stage functionalization of this scaffold is the presence of two distinct nitrogen atoms:

  • N1 (Indoline/Oxindole Nitrogen): An amide-like (lactam) nitrogen.

  • N1' (Piperidine Nitrogen): A secondary cyclic amine.

To synthesize complex asymmetric derivatives[4], chemists must employ orthogonal protecting group (PG) strategies to selectively functionalize one nitrogen while masking the other. This application note details the chemical causality behind these strategies and provides field-proven protocols for their execution.

Reactivity Profiling & Chemical Causality

The success of orthogonal protection relies entirely on the inherent electronic differences between N1 and N1':

  • Nucleophilicity & pKa: The N1' piperidine nitrogen is an sp3 -hybridized secondary amine with a localized lone pair. It is highly nucleophilic and moderately basic (conjugate acid pKa ~10–11). In contrast, the N1 indoline nitrogen is part of a lactam system. Its lone pair is heavily delocalized into the adjacent carbonyl group and the fused aromatic ring, rendering it virtually non-nucleophilic under neutral or mildly basic conditions (pKa ~15)[3].

  • Causality in Protection: Because of this stark difference in nucleophilicity, treating the unprotected spiro scaffold with an electrophile (like Boc 2​ O or CbzCl) in the presence of a mild base (e.g., Triethylamine or DIPEA) will result in exclusive protection at N1' .

  • Causality in Functionalization: If N-alkylation or N-acylation at the N1 (oxindole) position is required, a strong base (e.g., NaH, LiHMDS) must be used to deprotonate the lactam. If N1' is left unprotected during this harsh step, it will competitively react. Therefore, N1' must be robustly protected (e.g., as a Boc carbamate) prior to any N1 functionalization[5].

Orthogonal Protection Strategies (Data Summary)

Selecting the correct PG combination dictates the flexibility of downstream synthetic steps. Table 1 summarizes the most effective orthogonal pairs used for the spiro[indoline-3,4'-piperidin]-2-one scaffold.

Table 1: Orthogonal Protecting Group Combinations and Compatibility

StrategyN1' (Piperidine) PGN1 (Indoline) PGN1' DeprotectionN1 DeprotectionPrimary Application
A Boc (tert-Butoxycarbonyl)Unprotected (H)TFA or HCl in DioxaneN/ASelective N1' functionalization; N1 acts as a hydrogen bond donor in the final drug[1].
B BocBn (Benzyl)TFA or HCl in DioxanePd/C, H 2​ (Hydrogenolysis)Harsh N1 alkylation; Bn is often retained in the final pharmacophore[6].
C Cbz (Carboxybenzyl)BocPd/C, H 2​ TFA or HCl in DioxaneRequires orthogonal removal where acid-sensitive groups are present on N1' substituents.
D BocSEMTFA or HCl in DioxaneTBAF or strong acidComplex multi-step synthesis requiring strong base resistance at N1.

Experimental Protocols

The following protocols provide a self-validating workflow for the most common orthogonal strategy: Strategy B (N1'-Boc / N1-Bn) .

Protocol 1: Selective N1'-Boc Protection

Objective: Selectively protect the highly nucleophilic piperidine nitrogen without affecting the oxindole nitrogen.

  • Preparation: Dissolve spiro[indoline-3,4'-piperidin]-2-one (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et 3​ N) (1.5 eq, 15 mmol) dropwise at 0 °C. The mild base neutralizes any acid salts but is insufficiently strong to deprotonate N1.

  • Electrophile Addition: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 eq, 11 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (ninhydrin active, red/purple spot) should disappear, replaced by a higher Rf​ product (ninhydrin inactive).

  • Workup: Quench with saturated aqueous NaHCO 3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield N1'-Boc-spiro[indoline-3,4'-piperidin]-2-one [5].

Protocol 2: N1-Benzylation of the Protected Scaffold

Objective: Alkylate the oxindole nitrogen using strong base, leveraging the protection of N1'.

  • Preparation: Dissolve N1'-Boc-spiro[indoline-3,4'-piperidin]-2-one (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) and cool to 0 °C under nitrogen.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, 6 mmol) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. Causality: NaH is strong enough to deprotonate the lactam (pKa ~15), generating a reactive nitrogen anion.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.1 eq, 5.5 mmol) dropwise.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Carefully quench with ice-cold water (50 mL) to destroy excess NaH. Extract with Ethyl Acetate (3 × 30 mL). Wash the organic layer extensively with water (3 × 30 mL) and brine to remove DMF. Dry over Na 2​ SO 4​ and concentrate to yield N1-Bn-N1'-Boc-spiro[indoline-3,4'-piperidin]-2-one [6].

Protocol 3: Selective N1'-Boc Deprotection

Objective: Unmask the piperidine nitrogen for downstream coupling, leaving the N1-benzyl group intact.

  • Preparation: Dissolve the fully protected intermediate (1.0 eq, 3 mmol) in DCM (15 mL).

  • Acid Cleavage: Add Trifluoroacetic Acid (TFA) (15 mL) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. Causality: The acidic conditions cleave the Boc carbamate via a tert-butyl cation mechanism, while the N1-benzyl group remains completely stable[3].

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous Na 2​ CO 3​ until the aqueous layer is basic (pH > 8) to generate the free amine. Extract, dry, and concentrate to yield N1-Bn-spiro[indoline-3,4'-piperidin]-2-one .

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal protection of the spirooxindole-piperidine scaffold.

G Start Spiro[indoline-3,4'-piperidin]-2-one (N1-H, N1'-H) Boc Selective N1'-Boc Protection (Boc2O, Et3N, DCM) Start->Boc Mild Base (Exploits N1' Nucleophilicity) Bn N1-Benzylation (NaH, BnBr, DMF) Boc->Bn Strong Base (N1' is protected from alkylation) Deprotect N1'-Boc Deprotection (TFA / DCM) Bn->Deprotect Acidic Conditions (Bn is stable, Boc is cleaved) Func N1'-Functionalization (e.g., Acylation, Reductive Amination) Deprotect->Func Mild Base / Electrophile (N1 is protected by Bn)

Caption: Divergent orthogonal protection workflow for the spiro[indoline-3,4'-piperidin]-2-one scaffold.

References

  • Targeting p53–MDM2 interaction by small-molecule inhibitors PMC - NIH
  • WO2014060411A1 - RSV antiviral compounds Google P
  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction Organic Letters - ACS Public
  • WO2017137334A1 - Spiroindolinones as ddr1 inhibitors Google P

Sources

Application

Application Notes and Protocols: Functionalization of the Piperidine Ring in 6-Fluorospiroindoline Scaffolds

Introduction The 6-fluorospiroindoline scaffold, which integrates a fluorine atom into the privileged spiroindoline framework, represents a significant structural motif in modern medicinal chemistry. The strategic incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-fluorospiroindoline scaffold, which integrates a fluorine atom into the privileged spiroindoline framework, represents a significant structural motif in modern medicinal chemistry. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The piperidine ring, a ubiquitous feature in numerous FDA-approved drugs, offers a versatile platform for introducing molecular diversity and fine-tuning biological activity.[4] This guide provides a comprehensive overview of established and emerging methodologies for the functionalization of the piperidine moiety within 6-fluorospiroindoline systems, tailored for researchers, scientists, and drug development professionals.

The synthetic strategies discussed herein are designed to be robust and adaptable, enabling the generation of diverse compound libraries for screening and lead optimization. We will delve into the mechanistic underpinnings of these transformations, offering insights into reaction optimization and troubleshooting.

The Strategic Importance of the 6-Fluorospiroindoline Piperidine Scaffold

The confluence of the 6-fluoroindoline and piperidine motifs creates a three-dimensional architecture with significant potential for engaging with biological targets.

  • Fluorine's Influence: The 6-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation and modulate the acidity of nearby protons. Its electron-withdrawing nature can also influence the reactivity of the indoline core.[1][2]

  • Piperidine's Versatility: The piperidine ring provides multiple vectors for chemical modification. Functionalization can occur at the nitrogen atom (N-substitution) or directly on the carbon framework (C-H functionalization), allowing for precise control over the molecule's steric and electronic properties.[4]

  • Spirocyclic Core: The spirocyclic nature of the scaffold imparts a rigid, three-dimensional conformation, which can lead to higher binding affinities and selectivities for protein targets by reducing the entropic penalty upon binding.[5][6]

I. N-Functionalization of the Piperidine Ring

N-functionalization is a cornerstone of library synthesis, offering a straightforward approach to introduce a wide array of substituents.

A. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is highly effective for the N-arylation of the piperidine nitrogen in the 6-fluorospiroindoline scaffold.[6][7]

Scientific Rationale

This reaction proceeds through a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperidine nitrogen, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for promoting the desired reactivity and preventing side reactions.

Experimental Protocol: General Procedure for N-Arylation

Materials:

  • 6-Fluorospiro[indoline-3,3'-piperidine] (1.0 equiv)

  • Aryl bromide or iodide (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-5 mol%)

  • Xantphos or other suitable biarylphosphine ligand (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 6-fluorospiro[indoline-3,3'-piperidine], aryl halide, Pd₂(dba)₃, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow for Buchwald-Hartwig N-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 6-Fluorospiroindoline - Aryl Halide - Pd₂(dba)₃ - Ligand - Base add_solvent Add Anhydrous Solvent start->add_solvent heat Heat (80-110 °C) & Stir add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Dilute monitor->cool Reaction Complete filter Filter through Celite cool->filter wash Wash with H₂O & Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

B. N-Alkylation and N-Acylation

These fundamental transformations provide access to a wide range of derivatives with varying steric and electronic properties.

Experimental Protocol: Reductive Amination for N-Alkylation

Materials:

  • 6-Fluorospiro[indoline-3,3'-piperidine] (1.0 equiv)

  • Aldehyde or Ketone (1.1-1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve the 6-fluorospiro[indoline-3,3'-piperidine] and the aldehyde/ketone in the chosen solvent.

  • Add the reducing agent portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Experimental Protocol: N-Acylation

Materials:

  • 6-Fluorospiro[indoline-3,3'-piperidine] (1.0 equiv)

  • Acyl chloride or Acid anhydride (1.1-1.2 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5-2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 6-fluorospiro[indoline-3,3'-piperidine] and the base in DCM at 0 °C.

  • Add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify.

II. C-H Functionalization of the Piperidine Ring

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying the carbon skeleton of the piperidine ring, avoiding the need for pre-functionalized substrates.[8][9][10]

A. Palladium-Catalyzed C(sp³)–H Arylation

Recent advances have enabled the direct arylation of C(sp³)–H bonds adjacent to the nitrogen atom in piperidines.[11][12] This transformation offers a powerful method for installing aryl groups at the C2 and C6 positions.

Scientific Rationale

The mechanism often involves the coordination of a directing group (such as a picolinamide or related moiety) on the piperidine nitrogen to a palladium catalyst. This brings the catalyst into proximity to the C-H bonds, facilitating their activation and subsequent coupling with an aryl halide. Ligand choice is crucial in controlling the regioselectivity of the arylation.[12]

Experimental Protocol: Directed C-H Arylation

Materials:

  • N-protected 6-fluorospiro[indoline-3,3'-piperidine] (e.g., N-Boc or other directing group) (1.0 equiv)

  • Aryl iodide (2.0-3.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Ligand (e.g., an N-heterocyclic carbene (NHC) or a phosphine ligand) (10-20 mol%)[11]

  • Silver carbonate (Ag₂CO₃) or other oxidant/base (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or tert-Amyl alcohol)

Procedure:

  • Combine the N-protected spiroindoline, aryl iodide, palladium catalyst, ligand, and base in a sealed tube under an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the mixture to 100-140 °C for 12-24 hours.

  • Cool the reaction, dilute with an appropriate solvent, and filter through celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

  • If necessary, remove the directing group under standard conditions.

Conceptual Scheme for C-H Functionalization

cluster_functionalization Functionalization Strategies cluster_products Diverse Analogs Scaffold 6-Fluorospiroindoline Piperidine N_Func N-Functionalization Scaffold->N_Func CH_Func C-H Functionalization Scaffold->CH_Func N_Aryl N-Aryl N_Func->N_Aryl Buchwald-Hartwig N_Alkyl N-Alkyl N_Func->N_Alkyl Reductive Amination N_Acyl N-Acyl N_Func->N_Acyl Acylation C_Aryl C-Aryl CH_Func->C_Aryl Pd-Catalyzed Arylation

Caption: Strategies for Piperidine Functionalization.

B. Rhodium-Catalyzed C-H Insertion

Rhodium carbenoid chemistry provides an alternative route for C-H functionalization.[8][13][14] This method often involves the reaction of a diazo compound with the N-protected piperidine in the presence of a chiral dirhodium catalyst.

Scientific Rationale

The rhodium catalyst reacts with the diazo compound to form a rhodium carbene intermediate. This electrophilic species can then undergo an intramolecular C-H insertion reaction. The regioselectivity (C2 vs. C3 vs. C4) and stereoselectivity of this transformation can be controlled by the choice of the N-protecting group and the chiral rhodium catalyst.[8][13][14] For instance, C2 functionalization is often favored electronically but can be sterically hindered, while C3 is electronically deactivated.[8][13]

Data Summary

Functionalization MethodKey ReagentsTypical YieldsScope
N-Arylation Pd₂(dba)₃, Xantphos, NaOtBu60-95%Broad tolerance for aryl and heteroaryl bromides/iodides.
N-Alkylation NaBH(OAc)₃, Aldehyde/Ketone70-98%Effective for a wide range of aliphatic and aromatic aldehydes/ketones.
N-Acylation Acyl chloride, Et₃N85-99%High-yielding with various acyl chlorides and anhydrides.
C-H Arylation Pd(OAc)₂, Ligand, Ag₂CO₃40-80%Dependent on directing group and aryl iodide; regioselectivity can be a challenge.

Conclusion

The functionalization of the piperidine ring in 6-fluorospiroindoline scaffolds is a fertile area for the discovery of novel bioactive molecules. The methods outlined in this guide, from classical N-substitutions to modern C-H activation strategies, provide a robust toolkit for medicinal chemists. By understanding the underlying principles and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation, accelerating the drug discovery process.

References

  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Chemistry – A European Journal, 26(19). [Link]

  • Verma, R., & Kumar, S. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 749-760. [Link]

  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H... [Link]

  • Kim, H., et al. (2019). Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. Journal of Medicinal Chemistry, 62(7), 3587-3604. [Link]

  • Delaunay, T., et al. (2021). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidine] Derivatives. ChemRxiv. [Link]

  • Delaunay, T., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 19(31), 6745-6749. [Link]

  • Shaikh, A. Y., & Kumar, D. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Shinde, P. D., & Lee, J. Y. (2007). SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. OSTI.GOV. [Link]

  • Alcarazo, M., et al. (2016). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 18(15), 3822-3825. [Link]

  • Fustero, S., & Sanz-Cervera, J. F. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Topics in Medicinal Chemistry, 17(13), 1476-1490. [Link]

  • Kráľ, M., & Dvořák, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]

  • Goti, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649. [Link]

  • Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

  • Sharma, A., et al. (2023). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 19, 1629-1636. [Link]

  • Sanchez-Rosello, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 748. [Link]

  • Chen, G., et al. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. Chemistry – A European Journal, 22(14), 4748-4752. [Link]

  • Ouchakour, L., et al. (2023). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. ChemistrySelect, 8(42). [Link]

  • He, J., et al. (2016). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 7(6), 3546-3551. [Link]

  • Mahrous, M. (2014). (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Kiss, L., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 29(21), 5005. [Link]

  • Filler, R., & Saha, R. (2014). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

Sources

Method

Application Note: Synthesis of 6-Fluoro Spiro[indoline-3,4'-piperidine] Derivatives via Interrupted Fischer Indolization

Executive Summary The spiro[indoline-3,4'-piperidine] architecture is a privileged structural motif in modern drug discovery, frequently utilized in the development of neurotherapeutics, secretagogues, and anti-infective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[indoline-3,4'-piperidine] architecture is a privileged structural motif in modern drug discovery, frequently utilized in the development of neurotherapeutics, secretagogues, and anti-infective agents [2]. Incorporating a fluorine atom at the 6-position of the indoline core significantly enhances metabolic stability and modulates the lipophilicity of the scaffold.

This application note details a robust, self-validating protocol for synthesizing 6-fluoro spiro[indoline-3,4'-piperidine] via an "interrupted" Fischer Indole Synthesis (FIS) [1]. By leveraging an α,α -disubstituted aldehyde, the classical FIS cascade is deliberately stalled at the indolenine intermediate, which is subsequently reduced to yield the target spiroindoline.

Mechanistic Rationale & Regioselectivity (E-E-A-T Insights)

The "Interrupted" Fischer Cascade

The traditional Fischer indole synthesis involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde, followed by a [3,3]-sigmatropic rearrangement and rearomatization to form an indole [3]. However, when utilizing an α,α -disubstituted aldehyde such as 1-Boc-piperidine-4-carboxaldehyde , the intermediate lacks the necessary α -proton required for the final rearomatization step. Consequently, the reaction is "interrupted," trapping the molecule as a stable spiroindolenine containing a localized imine (C=N) bond [1].

Regiochemical Causality: 6-Fluoro vs. 4-Fluoro Isomers

The synthesis employs 3-fluorophenylhydrazine as the starting material. During the diaza-Cope ([3,3]-sigmatropic) rearrangement of the hydrazone intermediate, the new C–C bond can form at either of the two available ortho positions on the phenyl ring (C2 or C6).

  • Cyclization at C2: Forms the 4-fluoro spiroindolenine. This pathway is sterically hindered due to the adjacent fluorine atom.

  • Cyclization at C6: Forms the 6-fluoro spiroindolenine. This pathway is sterically favored and electronically viable, making the 6-fluoro isomer the major product (typically a 3:1 to 4:1 ratio).

FIS_Workflow cluster_0 Phase 1: Interrupted Fischer Indolization cluster_1 Phase 2: Reduction & Isolation SM 3-F-Ph-Hydrazine + N-Boc-Pip-4-CHO Hydrazone Hydrazone Formation SM->Hydrazone AcOH, 80°C Sigma [3,3]-Sigmatropic Rearrangement Hydrazone->Sigma H+ catalysis Indolenine Spiroindolenine (6-F & 4-F Isomers) Sigma->Indolenine Cyclization Purification Chromatographic Separation Indolenine->Purification Isomer split Reduction Reduction (NaBH4, MeOH) Purification->Reduction 6-F Isomer Target 6-Fluoro-Spiroindoline (Final Product) Reduction->Target 3h, 50°C

Figure 1: Mechanistic workflow for the synthesis of 6-fluoro spiro[indoline-3,4'-piperidine].

Reaction Optimization Data

To establish the most efficient self-validating system, various acidic conditions were evaluated for the interrupted FIS step. Glacial acetic acid (AcOH) proved optimal, acting dually as the solvent and the Brønsted acid catalyst needed to drive the enehydrazine tautomerization[1].

Table 1: Optimization of Interrupted FIS for 6-Fluoro-Spiroindolenine

EntrySolvent / CatalystTemp (°C)Time (h)Total Yield (%)Regio-Ratio (6-F : 4-F)
1 Glacial AcOH 80 2.0 76% 3.5 : 1
2EtOH / HCl (cat.)804.062%3.2 : 1
3i-PrOH / TFA (1 eq)903.071%3.8 : 1
4Toluene / p-TsOH1105.048%2.5 : 1

Note: Entry 1 was selected for the standard protocol due to the optimal balance of yield, reaction time, and avoidance of harsh strong acids that could prematurely cleave the N-Boc protecting group.

Experimental Protocols

Phase 1: Synthesis of tert-Butyl 6-fluoro-spiro[indolenine-3,4'-piperidine]-1'-carboxylate

Objective: Drive the condensation and sigmatropic rearrangement while preserving the acid-labile Boc group.

Materials:

  • 3-Fluorophenylhydrazine hydrochloride (1.0 equiv, 10.0 mmol)

  • 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv, 10.0 mmol)

  • Sodium acetate (NaOAc) (1.0 equiv, 10.0 mmol)

  • Glacial Acetic Acid (AcOH) (20 mL)

Step-by-Step Methodology:

  • Free-Basing: In a flame-dried 100 mL round-bottom flask, suspend 3-fluorophenylhydrazine hydrochloride and NaOAc in 20 mL of glacial AcOH. Stir at room temperature for 15 minutes to generate the free hydrazine. Causality: NaOAc acts as a mild base to neutralize the HCl salt without neutralizing the bulk AcOH required for catalysis.

  • Condensation: Add 1-Boc-piperidine-4-carboxaldehyde dropwise to the stirring mixture. The solution will typically transition to a deep yellow/orange color as the hydrazone forms.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C using an oil bath. Maintain heating for 2 hours.

  • In-Process Quality Control (IPQC): Monitor via TLC (Hexanes:EtOAc 4:1). The starting aldehyde (visualized with 2,4-DNP stain) should completely disappear, replaced by a new, strongly UV-active spot (the spiroindolenine).

  • Workup: Cool the reaction to room temperature. Remove the bulk of the AcOH in vacuo. Dilute the resulting viscous residue with EtOAc (50 mL) and carefully neutralize by slowly adding saturated aqueous NaHCO 3​ until CO 2​ evolution ceases and the aqueous layer reaches pH ~8.

  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Isomer Separation: Purify the crude material via flash column chromatography on silica gel (gradient elution: 10% to 25% EtOAc in Hexanes). The 6-fluoro isomer elutes slightly later than the sterically compressed 4-fluoro isomer. Isolate the 6-fluoro major fraction.

Phase 2: Reduction to tert-Butyl 6-fluoro-spiro[indoline-3,4'-piperidine]-1'-carboxylate

Objective: Chemoselectively reduce the indolenine C=N bond to an indoline secondary amine.

Materials:

  • 6-Fluoro-spiroindolenine intermediate (1.0 equiv, 5.0 mmol)

  • Sodium borohydride (NaBH 4​ ) (4.0 equiv, 20.0 mmol)

  • Anhydrous Methanol (MeOH) (15 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve the purified 6-fluoro-spiroindolenine in 15 mL of anhydrous MeOH in a 50 mL flask. Cool the solution to 0 °C using an ice bath.

  • Reduction: Add NaBH 4​ portion-wise over 10 minutes to control the exothermic hydrogen gas evolution. Causality: MeOH is utilized as it effectively solubilizes the reagents and provides the necessary protic source to complete the reduction mechanism.

  • Maturation: Remove the ice bath and warm the reaction to 50 °C. Stir for 3 hours.

  • IPQC: Monitor via TLC (Hexanes:EtOAc 3:1) and LC-MS. The indolenine spot will convert to a more polar indoline spot. LC-MS will confirm a mass shift from [M+H]+ to [M+H+2]+ .

  • Quench & Workup: Cool to room temperature and quench the excess hydride by adding 10 mL of saturated aqueous NaHCO 3​ . Stir for 15 minutes.

  • Isolation: Evaporate the MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organics with distilled water and brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the target 6-fluoro-spiroindoline as a highly pure solid.

References

  • Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds Source: Green Chemistry / Università degli Studi di Milano-Bicocca URL:[Link]

  • Spiro[indoline-3,4'-piperidine]s and related compounds (US4477667A)
  • Design, synthesis, antitubercular and antiviral properties of new spirocyclic indole derivatives Source: PMC - National Institutes of Health (NIH) URL:[Link]

Application

Application Note: Microwave-Assisted Synthesis of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Introduction: The Significance of the Spirooxindole Scaffold and the Advent of Microwave Chemistry The spirooxindole core is a privileged heterocyclic motif, prominently featured in a multitude of natural alkaloids and s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Spirooxindole Scaffold and the Advent of Microwave Chemistry

The spirooxindole core is a privileged heterocyclic motif, prominently featured in a multitude of natural alkaloids and synthetic pharmaceuticals.[1] These complex three-dimensional structures exhibit a wide array of biological activities, making them highly sought-after targets in medicinal chemistry and drug discovery. Specifically, the spiro[indoline-3,4'-piperidin]-2-one framework is of significant interest due to its potential applications in the development of novel therapeutics. The incorporation of a fluorine atom at the 6-position of the indoline ring can further enhance the pharmacological properties of the molecule, such as metabolic stability and binding affinity, a common strategy in modern drug design.

Traditionally, the synthesis of such intricate spirocyclic systems involves multi-step procedures that are often time-consuming, require harsh reaction conditions, and result in modest yields. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a green and efficient alternative to conventional heating methods.[1][2] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[3] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[4] This application note provides a detailed protocol for the efficient, one-pot, multi-component synthesis of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one utilizing microwave irradiation.

The Underlying Chemistry: A Multi-Component Approach to Complexity

The protocol described herein is a testament to the power of multi-component reactions (MCRs) in rapidly assembling complex molecular architectures from simple starting materials. MCRs are convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates the majority of the atoms from the starting materials.[5] This approach is highly atom-economical and efficient.

In this proposed synthesis, we will utilize a one-pot, three-component reaction involving a substituted isatin (6-fluoroisatin), an amine, and a third component that will form the piperidine ring. While a specific protocol for the target molecule is not explicitly detailed in the cited literature, the following procedure is adapted from established microwave-assisted syntheses of analogous spiro[indoline-3,4'-pyridine] and other related spirooxindole derivatives.[1][6] The proposed mechanism involves an initial condensation reaction, followed by a series of intramolecular cyclizations and rearrangements, all accelerated by the use of microwave energy.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Fluoroisatin≥98%Commercially Available
1,3-Dimethyl-2-imidazolidinone (DMI)Anhydrous, ≥99%Commercially Available
N-Boc-4-piperidone≥98%Commercially Available
Pyrrolidine≥99%Commercially Available
EthanolAnhydrous, 200 proofCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Dedicated Microwave Reactor-(e.g., CEM Discover, Biotage Initiator)
Glass reaction vials (10 mL)-Microwave-safe
Magnetic stir bars--
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Column Chromatography Silica Gel230-400 meshCommercially Available
Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Microwave-assisted reactions can generate high pressures and temperatures. Only use microwave reactors and vessels specifically designed for chemical synthesis.[2]

  • Familiarize yourself with the operation and safety features of the microwave reactor before use.

  • Ethanol is a flammable solvent. Keep away from ignition sources.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis, from reactant preparation to product isolation.

Caption: Experimental workflow for the synthesis of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Step-by-Step Synthesis Protocol

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-fluoroisatin (1.0 mmol), N-Boc-4-piperidone (1.2 mmol), and pyrrolidine (1.5 mmol).

  • Solvent Addition: To the vial, add 3 mL of anhydrous ethanol.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: 200 W (or use dynamic power control to maintain the target temperature)

    • Stirring: On

  • Reaction Monitoring: After the irradiation is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

  • Work-up: Once the reaction is deemed complete, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Product Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield 6-Fluorospiro[indoline-3,4'-piperidin]-2-one as a solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Proposed Reaction Mechanism

The formation of the spirooxindole core in this multi-component reaction is proposed to proceed through the following key steps, which are significantly accelerated by microwave heating.

G A 6-Fluoroisatin + Pyrrolidine B Enamine Formation A->B Step 1 C Knoevenagel Condensation with N-Boc-4-piperidone B->C Step 2 D Michael Addition C->D Step 3 E Intramolecular Cyclization D->E Step 4 F Dehydration E->F Step 5 G 6-Fluorospiro[indoline-3,4'-piperidin]-2-one F->G Final Product

Sources

Method

Application Note: Scalable Manufacturing of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Executive Summary & Strategic Context The spiro[indoline-3,4'-piperidine] scaffold is a highly privileged structural motif in modern drug discovery, serving as the core pharmacophore for numerous therapeutic agents, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The spiro[indoline-3,4'-piperidine] scaffold is a highly privileged structural motif in modern drug discovery, serving as the core pharmacophore for numerous therapeutic agents, including CGRP receptor antagonists and respiratory syncytial virus (RSV) antiviral compounds[1]. Specifically, 6-fluorospiro[indoline-3,4'-piperidin]-2-one is a critical intermediate whose commercial viability depends on a robust, safe, and highly efficient scale-up synthesis.

This application note details a next-generation process chemistry protocol that transitions away from hazardous legacy methods (e.g., NaH in DMF) to a highly scalable, self-validating workflow utilizing potassium tert-butoxide (KOtBu) in 2-methyltetrahydrofuran (2-MeTHF).

Mechanistic Rationale & Route Design

The Legacy Hazard: NaH / DMF Thermal Instability

Historically, the spiro-annulation of 6-fluorooxindole with N-Boc-bis(2-chloroethyl)amine has been performed using sodium hydride (NaH) in N,N-dimethylformamide (DMF). While effective on a milligram scale, this reagent combination presents a catastrophic process safety hazard upon scale-up. Calorimetric studies have definitively shown that NaH/DMF mixtures can undergo unpredictable, highly exothermic thermal runaway at temperatures as low as 26 °C, releasing non-condensable gases and leading to reactor overpressurization[2].

The Optimized Scale-Up Strategy

To ensure absolute process safety and improve the Environmental Factor (E-factor), our protocol redesigns the spiro-annulation step based on the following mechanistic principles:

  • Base & Solvent Substitution: KOtBu is utilized as a non-pyrophoric, highly soluble base. 2-MeTHF replaces DMF. 2-MeTHF is a bio-derived, water-immiscible solvent that allows for direct aqueous workup, eliminating the need for energy-intensive solvent swaps or massive aqueous dilutions required to remove DMF.

  • Double Alkylation Kinetics: The reaction proceeds via a stepwise alkylation. The first deprotonation of the oxindole core is rapid, leading to mono-alkylation. The second intramolecular alkylation (spiro-cyclization) requires elevated temperatures (60 °C) to overcome the steric strain of forming the spirocyclic center.

  • Telescoped Salt Formation: The Boc-deprotection is conducted in isopropanol (IPA) using anhydrous HCl. This choice leverages causality: as the Boc group is cleaved, the resulting free piperidine immediately forms a hydrochloride salt, which is insoluble in IPA. This drives the reaction forward via Le Chatelier’s principle and allows for direct isolation by filtration without chromatography.

Process Workflow Visualization

ProcessFlow SM1 6-Fluorooxindole (Starting Material) Step1 Spiro-Annulation (Double Alkylation) SM1->Step1 SM2 N-Boc-bis(2-chloroethyl)amine (Bis-electrophile) SM2->Step1 Base KOtBu in 2-MeTHF (Safer Base System) Base->Step1 Deprotonation Int1 1'-Boc-6-Fluorospiro [indoline-3,4'-piperidin]-2-one Step1->Int1 >85% Yield Step2 Boc Cleavage & Salt Formation Int1->Step2 Acid HCl in Isopropanol (Deprotection Agent) Acid->Step2 Hydrolysis Prod 6-Fluorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride Step2->Prod >95% Yield >99% Purity

Process workflow for the scale-up synthesis of 6-fluorospiro[indoline-3,4'-piperidin]-2-one.

Quantitative Process Metrics

The following table summarizes the performance data comparing the legacy medicinal chemistry route to the optimized scale-up protocol.

ParameterLegacy Route (NaH / DMF)Optimized Scale-Up (KOtBu / 2-MeTHF)Causality & Process Impact
Overall Yield 45 - 55%81 - 85% Elimination of aqueous product loss during DMF removal.
Purity (HPLC) ~92% (Requires Column)>99.5% (Direct Filtration) Selective crystallization of the HCl salt purges impurities.
Process Safety High Risk (Thermal Runaway)Low Risk Avoidance of [2].
E-Factor > 150< 25 2-MeTHF allows phase separation; eliminates massive water usage.
Cycle Time 4 Days2 Days Direct crystallization bypasses chromatographic purification.

Experimental Protocols: A Self-Validating System

Step 1: Synthesis of 1'-Boc-6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Objective: Achieve double alkylation while strictly controlling the deprotonation exotherm.

  • Reactor Charging: To a clean, dry, nitrogen-purged 50 L jacketed reactor, charge 6-fluorooxindole (1.00 kg, 6.62 mol) and anhydrous 2-MeTHF (10.0 L). Stir at 250 rpm to achieve a uniform suspension.

  • Exotherm Control: Cool the reactor internal temperature ( Tint​ ) to 0 °C to 5 °C.

  • Base Addition: Charge KOtBu (2.23 kg, 19.86 mol, 3.0 equiv) in four equal portions over 1 hour.

    • Causality: The formation of the enolate is highly exothermic. Portion-wise addition ensures Tint​ does not exceed 15 °C, preventing degradation of the oxindole core. The mixture will transition to a deep orange solution.

  • Electrophile Addition: Dissolve N-Boc-bis(2-chloroethyl)amine (1.76 kg, 7.28 mol, 1.1 equiv) in 2-MeTHF (2.0 L). Add this solution dropwise to the reactor over 2 hours, maintaining Tint​ < 20 °C.

  • Spiro-cyclization: Heat the reactor to 60 °C.

  • In-Process Control (IPC) - Self-Validation: After 6 hours, sample the reaction. Quench 1 mL of the mixture with 1 mL of 10% NH₄Cl, extract with EtOAc, and analyze the organic layer via HPLC (210 nm).

    • Validation Gate: Proceed to workup ONLY when 6-fluorooxindole is < 1.0% (AUC) and the mono-alkylated intermediate is < 1.0% (AUC). If incomplete, continue heating for 2 hours.

  • Workup: Cool to 20 °C. Quench the reaction by slowly adding 10% aqueous NH₄Cl (10.0 L). Stir for 15 minutes, then halt agitation and allow phase separation.

    • Causality: 2-MeTHF cleanly separates from the aqueous layer, retaining the product in the upper organic phase.

  • Isolation: Wash the organic layer with brine (5.0 L), dry over Na₂SO₄, and concentrate under reduced pressure to ~3.0 L. Add n-heptane (10.0 L) slowly to precipitate the product. Filter, wash with cold heptane, and dry under vacuum at 45 °C to yield the Boc-protected intermediate as an off-white solid.

Step 2: Deprotection to 6-Fluorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride

Objective: Quantitative cleavage of the Boc group and direct isolation of the API-ready salt.

  • Reactor Charging: Charge the 1'-Boc-6-fluorospiro[indoline-3,4'-piperidin]-2-one (1.80 kg, 5.62 mol) and Isopropanol (IPA, 9.0 L) into a 20 L jacketed reactor. Stir to form a slurry.

  • Acidic Cleavage: Add a solution of 5-6 N HCl in IPA (4.5 L, ~4.0 equiv) dropwise over 30 minutes.

    • Causality: Using HCl in IPA rather than aqueous HCl or TFA prevents hydrolysis of the oxindole lactam ring and avoids the generation of liquid TFA waste.

  • Reaction Maturation: Heat the mixture to 50 °C for 4 hours.

    • Visual Cue: The solid will initially dissolve to form a clear solution, followed by the precipitation of a thick white solid (the product hydrochloride salt) as the Boc group is cleaved and isobutylene gas evolves.

  • In-Process Control (IPC) - Self-Validation: Sample the slurry, dilute in Methanol, and analyze via HPLC.

    • Validation Gate: The reaction is complete when the Boc-intermediate is < 0.5% (AUC).

  • Isolation: Cool the reactor to 0 °C to 5 °C and age for 2 hours.

    • Causality: The target HCl salt has near-zero solubility in cold IPA, ensuring >95% recovery while organic impurities remain dissolved in the mother liquor.

  • Filtration: Filter the product through a Nutsche filter, wash the cake with cold IPA (2.0 L), and dry under vacuum at 50 °C for 12 hours.

Analytical Specifications

To ensure the material is suitable for downstream API manufacturing, the final isolated salt must meet the following criteria:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: 99.5% (Area %).

  • LC-MS: m/z [M+H]⁺ calculated for C₁₂H₁₄FN₂O: 221.11; Found: 221.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.65 (s, 1H, NH-oxindole), 9.20 (br s, 2H, NH₂⁺-piperidine), 7.35 (dd, 1H, Ar-H), 6.75 (dt, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 3.35-3.15 (m, 4H, piperidine-CH₂), 1.95-1.75 (m, 4H, piperidine-CH₂).

References

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide Source: Organic Process Research & Development (2019) URL:[Link]

  • RSV Antiviral Compounds (Patent WO2014060411A1)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 6-Fluorospiro[indoline-3,4'-piperidin]-2-one synthesis

Welcome to the Technical Support Center for spirooxindole synthesis. The construction of the 6-fluorospiro[indoline-3,4'-piperidin]-2-one scaffold presents unique chemo- and regioselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirooxindole synthesis. The construction of the 6-fluorospiro[indoline-3,4'-piperidin]-2-one scaffold presents unique chemo- and regioselectivity challenges. Because spirooxindoles are privileged pharmacophores in drug discovery[1], optimizing their synthetic yields is critical for downstream screening and scale-up.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you overcome common bottlenecks such as stalled cyclizations, O-alkylation side reactions, and catalyst poisoning during deprotection.

Part 1: Mechanistic Workflow & Causality

The synthesis of 6-fluorospiro[indoline-3,4'-piperidin]-2-one typically proceeds via a tandem intermolecular/intramolecular double alkylation of 6-fluorooxindole with a bis-electrophile (e.g., N-benzyl-bis(2-chloroethyl)amine), followed by catalytic debenzylation.

Workflow A 6-Fluorooxindole (Starting Material) B C3-Enolate (Active Nucleophile) A->B Base (LiHMDS) THF, -78°C to 0°C C Mono-alkylated Intermediate B->C N-Benzyl-bis(2-chloroethyl)amine Intermolecular SN2 D 1'-Benzyl-spirocyclic Intermediate C->D Intramolecular Cyclization Heat (60-90°C) E 6-Fluorospiro[indoline- 3,4'-piperidin]-2-one D->E H2, Pd/C, Acid Debenzylation

Fig 1. Mechanistic workflow for 6-fluorospiro[indoline-3,4'-piperidin]-2-one synthesis.

The Causality of the Workflow: The initial deprotonation generates a C3-enolate. The first alkylation is a relatively fast intermolecular S_N2 reaction. However, the second alkylation (spirocyclization) requires the nucleophilic C3 carbon to attack the remaining tethered electrophile, forming a sterically hindered quaternary center. Finally, the bulky benzyl protecting group must be removed without reducing the newly formed spirocyclic core or the endogenous aryl fluoride.

Part 2: Troubleshooting FAQs

Q1: My spirocyclization stalls at the mono-alkylated intermediate. How do I drive it to completion? Causality: The first alkylation is kinetically favored. The intramolecular ring closure is entropically favored but sterically hindered, creating a high activation energy barrier for the formation of the spiro-quaternary center. Furthermore, standard literature protocols using Sodium Hydride (NaH) often stall, yielding only ~44-45% of the desired spirocycle[2]. Solution: Implement a strict temperature ramp and ensure sufficient base stoichiometry. Use at least 3.0 to 3.5 equivalents of base to maintain the enolate state. Initiate the reaction at 0 °C to control the exothermic first alkylation, then ramp to 90 °C (reflux in THF) for 12–15 hours to provide the thermal energy required to overcome the steric barrier of the spirocyclization.

Q2: I am observing significant O-alkylation side products. How can I improve C3-selectivity? Causality: Oxindoles are ambident nucleophiles. Deprotonation yields an enolate with electron density distributed between the C3 carbon and the C2 oxygen[3]. Hard bases (like NaH) in highly polar aprotic solvents (like DMF) leave the enolate oxygen relatively "naked," promoting undesired O-alkylation. Solution: Switch your base from NaH to Lithium bis(trimethylsilyl)amide (LiHMDS) and use THF as the solvent. The hard lithium counterion coordinates strongly with the hard enolate oxygen. This "blocks" the oxygen from acting as a nucleophile, effectively directing the electrophile exclusively to the softer C3 carbon.

Q3: The final debenzylation step (Pd/C, H_2) is extremely slow and low-yielding. What is poisoning the catalyst? Causality: As the benzyl group is cleaved, a highly basic secondary amine (the free piperidine) is generated. The lone pair on this free amine strongly coordinates to the active palladium surface, poisoning the catalyst and halting the hydrogenolysis prematurely. Solution: Perform the catalytic hydrogenation under acidic conditions. Adding 1.1 equivalents of acetic acid (AcOH) or hydrochloric acid (HCl) to the methanol solvent protonates the secondary amine immediately upon formation. The resulting ammonium salt lacks a free lone pair, preventing catalyst poisoning and pushing yields from <50% to >90%[2].

Part 3: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Spirocyclization Yield Check1 Is starting material consumed? Start->Check1 Action1 Increase base equivalents (>3.0 eq required) Check1->Action1 No Check2 Are there multiple TLC spots? Check1->Check2 Yes Action2 Switch to LiHMDS to prevent O-alkylation Check2->Action2 Yes (O-alkylation) Action3 Increase temp to 90°C to force ring closure Check2->Action3 No (Stalled at mono-alkyl)

Fig 2. Diagnostic logic tree for troubleshooting low yields during spirocyclization.

Part 4: Quantitative Data Presentation

The table below summarizes the impact of varying reaction conditions on the yield and regioselectivity of the spirocyclization step, demonstrating why LiHMDS/THF is the superior choice over traditional NaH/DMF methods.

Base (Eq)SolventTemp ProfilePrimary Issue ObservedC-Alkylation Yield
NaH (2.5)DMF0 °C → 25 °CHigh O-alkylation (~30%)35%
NaH (3.0)THF25 °C → 90 °CStalled at mono-alkylation44.6%[2]
LiHMDS (3.5)THF-78 °C → 25 °CIncomplete spirocyclization52%
LiHMDS (3.5) THF 0 °C → 90 °C None (Optimal Conditions) >78%

Part 5: Self-Validating Experimental Protocols

Protocol A: LiHMDS-Mediated Spirocyclization

Objective: Synthesize 1'-benzyl-6-fluorospiro[indoline-3,4'-piperidin]-2-one with high C3-selectivity.

  • System Purge: Flame-dry a 250 mL round-bottom flask. Purge with Argon for 15 minutes.

  • Reagent Loading: Dissolve 6-fluorooxindole (1.0 eq, 20.0 mmol) and N-benzyl-bis(2-chloroethyl)amine (1.1 eq, 22.0 mmol) in anhydrous THF (100 mL).

  • Enolate Generation: Cool the mixture to 0 °C using an ice bath. Dropwise, add LiHMDS (1.0 M in THF, 3.5 eq, 70.0 mmol) over 30 minutes via an addition funnel.

    • Validation Check: The solution will turn deep red/orange, indicating successful enolate formation.

  • Alkylation & Cyclization: Stir at 0 °C for 1 hour to allow the first alkylation. Remove the ice bath, attach a reflux condenser, and heat to 90 °C for 12 hours.

    • Validation Check: Monitor via LC-MS. The intermediate mass [M+H]^+ corresponding to the mono-alkylated species should transition entirely to the cyclized mass minus HCl.

  • Quench & Workup: Cool to room temperature. Quench slowly with saturated aqueous NH_4Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na_2SO_4, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Acid-Promoted Catalytic Debenzylation

Objective: Cleave the benzyl protecting group without poisoning the Pd/C catalyst.

  • Preparation: Dissolve 1'-benzyl-6-fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 eq, 10.0 mmol) in HPLC-grade Methanol (50 mL).

  • Acidification: Add glacial acetic acid (1.1 eq, 11.0 mmol) to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to substrate). Caution: Pd/C is highly pyrophoric when dry; add under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H_2 gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 15 hours[2].

    • Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material. The product spot will stain positively with Ninhydrin (indicating a free secondary amine).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate. To obtain the free base, partition between saturated aqueous NaHCO_3 and Dichloromethane. Extract, dry, and concentrate to yield 6-fluorospiro[indoline-3,4'-piperidin]-2-one as a solid.

Part 6: References

  • Saranya, P. V., et al. "Transition metal-catalyzed synthesis of spirooxindoles". RSC Advances.[Link]

  • Kertész, I., et al. "Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles". PMC.[Link]

Sources

Optimization

Purification challenges and solutions for fluorinated spiroindolines

Welcome to the Technical Support Center. Fluorinated spiroindolines are a highly privileged class of scaffolds in modern drug discovery, exhibiting potent biological activities ranging from 5-HT6 receptor antagonism[1] t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Fluorinated spiroindolines are a highly privileged class of scaffolds in modern drug discovery, exhibiting potent biological activities ranging from 5-HT6 receptor antagonism[1] to selective tankyrase inhibition in oncology[2] and antimalarial properties[3].

However, the introduction of fluorine atoms into the rigid, three-dimensional spiroindoline core introduces profound physicochemical shifts. The high electronegativity of fluorine alters the pKa of the basic indoline nitrogen, while the rigid spiro center generates complex stereoisomers[4]. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights to help you overcome the unique chromatographic challenges associated with these molecules.

Purification Strategy Workflow

PurificationWorkflow Start Crude Fluorinated Spiroindoline CheckChiral Chiral Separation Required? Start->CheckChiral SFC SFC with Fluorinated Chiral Phase CheckChiral->SFC Yes CheckFluorous Des-fluoro Impurities Present? CheckChiral->CheckFluorous No Pure Purified Target SFC->Pure FSPE Fluorous Solid-Phase Extraction (F-SPE) CheckFluorous->FSPE Yes RPHPLC Reverse-Phase HPLC (pH Optimized) CheckFluorous->RPHPLC No FSPE->RPHPLC Polishing RPHPLC->Pure

Decision matrix for the purification of fluorinated spiroindolines based on structural properties.

Section 1: Core Troubleshooting Guides

Issue 1: Co-elution of Fluorinated Targets with Non-Fluorinated Intermediates

  • Symptom: During late-stage synthesis, the target fluorinated spiroindoline co-elutes with the des-fluoro starting material or structurally similar non-fluorinated byproducts on standard C18 RP-HPLC.

  • Root Cause: Fluorine substitution often induces only a marginal change in overall lipophilicity (LogP) compared to hydrogen, making separation by standard hydrophobic interactions challenging. However, fluorinated compounds exhibit unique "fluorous-fluorous" intermolecular interactions that standard C18 columns cannot exploit[4].

  • Solution: Implement Fluorous Solid-Phase Extraction (F-SPE). F-SPE utilizes a perfluorinated stationary phase that selectively retains fluorinated compounds through fluorous affinity, allowing non-fluorinated impurities to be washed away with fluorophobic solvents[4].

Issue 2: Poor Peak Shape and Unpredictable Retention Times in RP-HPLC

  • Symptom: Broad, tailing, or split peaks are observed during reverse-phase HPLC purification.

  • Root Cause: The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent basic nitrogen in the spiroindoline ring[4]. If the mobile phase pH is close to this shifted pKa, the molecule exists in a dynamic equilibrium between its ionized and unionized states during the chromatographic run, leading to peak distortion.

  • Solution: Re-evaluate the mobile phase pH. Ensure the pH is strictly maintained at least 2 units above or below the newly shifted pKa of the fluorinated spiroindoline. Utilizing highly end-capped columns or specialized fluorinated stationary phases (e.g., PFP - Pentafluorophenyl) can also mitigate secondary interactions with surface silanols[4].

Issue 3: Inadequate Chiral Resolution of Spiro Enantiomers

  • Symptom: Inability to separate the enantiomers or diastereomers generated by the spirocyclic core using standard chiral HPLC, or the process is too slow for preparative scale-up.

  • Root Cause: The rigid spiro center creates a challenging steric environment. Traditional HPLC often lacks the efficiency and diffusivity required to resolve these tightly bound stereoisomers, especially at low temperatures.

  • Solution: Transition to Supercritical Fluid Chromatography (SFC) utilizing fluorinated chiral polysaccharide phases (e.g., CCO-F4). SFC leverages the high diffusivity and low viscosity of supercritical CO2, enabling higher flow rates and superior chiral recognition. Fluorinated stationary phases in SFC have been shown to achieve complete enantioseparation up to 4 times faster than optimal HPLC conditions[5].

Section 2: Quantitative Data & Method Comparison

When dealing with chiral fluorinated spiroindolines, selecting the right chromatographic modality is critical for both purity and yield.

Table 1: Comparison of HPLC vs. SFC for Chiral Fluorinated Spiroindolines

ParameterReverse-Phase Chiral HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Aqueous buffers / Organic modifiersSupercritical CO₂
Speed of Separation Moderate to SlowUp to 4x faster due to high diffusivity
Resolution of Enantiomers Often partial; highly temperature-dependentComplete baseline separation; enhanced by fluorinated phases
Solvent Waste High (requires extensive post-run evaporation)Low (CO₂ evaporates, leaving product in modifier)
Scalability Limited by column backpressureExcellent; low viscosity allows longer columns and higher flow rates[6]
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparative Chiral SFC Workflow for Spiroindoline Enantiomers

This protocol utilizes the unique properties of supercritical CO₂ to rapidly resolve stereoisomers[5],[6].

  • Sample Preparation: Dissolve the crude fluorinated spiroindoline mixture in a suitable modifier solvent (e.g., methanol). If the compound exhibits limited solubility, dimethyl sulfoxide (DMSO) can be used to improve mass loading and resolution[6].

  • Column Selection: Equip the SFC system with a fluorinated chiral polysaccharide column (e.g., CCO-F4) to maximize specific halogen-halogen interactions[5].

  • Mobile Phase Setup: Utilize supercritical CO₂ as Solvent A and an alcohol modifier (e.g., Methanol or Ethanol) as Solvent B.

  • Method Optimization: Set the column temperature (typically 35–40 °C) and backpressure (e.g., 120–150 bar) to ensure the CO₂ remains in a supercritical state throughout the run[6].

  • Elution & Collection: Execute the separation at high flow rates. Collect fractions post-column. As the system depressurizes, the CO₂ will rapidly evaporate, leaving the purified enantiomer concentrated in a small volume of the modifier solvent, significantly reducing post-purification processing time[5].

Protocol B: Fluorous Solid-Phase Extraction (F-SPE)

This protocol separates fluorinated target molecules from des-fluoro impurities based on fluorous affinity[4].

  • Cartridge Conditioning: Condition the F-SPE cartridge with 3 column volumes (CV) of a fluorophilic solvent (e.g., 100% methanol or acetonitrile), followed by 3 CV of a fluorophobic solvent (e.g., 80:20 methanol:water)[4].

  • Sample Loading: Load the crude spiroindoline mixture, dissolved in the minimum volume of the fluorophobic solvent, onto the cartridge.

  • Fluorophobic Wash: Wash the cartridge with 3–5 CV of the fluorophobic solvent. Non-fluorinated impurities lack fluorous affinity and will elute in this fraction[4]. Analyze this fraction via LC-MS to ensure no target compound is lost.

  • Fluorophilic Elution: Elute the target fluorinated spiroindoline using 3 CV of a fluorophilic solvent (e.g., 100% methanol or THF).

  • Recovery: Evaporate the fluorophilic solvent under reduced pressure to yield the purified fluorinated spiroindoline[4].

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my fluorinated spiroindoline precipitate during HPLC fraction collection? A: Fluorination often decreases aqueous solubility while increasing lipophilicity. When the compound elutes into a fraction collector containing a high percentage of aqueous mobile phase, it can crash out of solution. To prevent this, pre-fill your collection tubes with a small volume of organic solvent (e.g., acetonitrile) or transition to SFC, where the primary solvent (CO₂) evaporates instantly, leaving the product safely dissolved in the organic modifier[5].

Q: How does the specific position of the fluorine atom (e.g., 4-fluoro vs. 6-fluoro) dictate the purification strategy? A: The positional isomerism of fluorine significantly impacts both the steric hindrance around the spiro center and the electronic properties of the molecule. For instance, a fluorine atom at the 4-position (ortho to the spiro carbon) creates steric bulk that alters the preferred conformation of the spiro ring, drastically changing its interaction with chiral stationary phases[2]. Electronic effects also vary by position, leading to different pKa shifts. Therefore, positional isomers often require distinct mobile phase pH optimizations and may exhibit vastly different retention times on standard RP-HPLC columns[4].

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Welcome to the Technical Support Center for the purification and handling of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS: 1258637-78-3)[1]. As a critical spirocyclic scaffold in drug discovery (often utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS: 1258637-78-3)[1]. As a critical spirocyclic scaffold in drug discovery (often utilized in the synthesis of CGRP receptor antagonists), achieving >99% purity is paramount.

This guide provides field-validated methodologies, solvent selection matrices, and troubleshooting protocols to address the unique crystallographic challenges of this compound.

Mechanistic Overview & Solvent Dynamics

6-Fluorospiro[indoline-3,4'-piperidin]-2-one features a rigid, orthogonal spiro-oxindole core. The presence of a secondary amine in the piperidine ring and a lactam in the oxindole ring creates a dual hydrogen-bond donor/acceptor network. This structural dynamic makes the compound highly prone to forming stable solvates (pseudopolymorphs) or co-crystallizing with structurally similar synthetic impurities, such as unreacted 6-fluoroisatin[2].

To achieve high-purity crystalline prisms, the recrystallization solvent must provide an optimal dielectric constant to disrupt these intermolecular hydrogen bonds at elevated temperatures, while driving controlled supersaturation upon cooling[3].

Solvent System Performance Matrix

The following table summarizes the quantitative performance of various solvent systems evaluated for the recrystallization of spiro-oxindole derivatives.

Solvent SystemVolume RatioTypical Recovery Yield (%)Purity (HPLC AUC %)Causality / Mechanistic Notes
EtOAc / Heptane 1:2 to 1:475 – 85%> 99.0%Optimal. EtOAc disrupts H-bonds; Heptane drives controlled supersaturation. Prevents oiling out.
Ethanol (Absolute) N/A60 – 70%> 98.5%Protic Disruption. Excellent for removing isatin impurities, but forms stable solvates requiring rigorous vacuum desolvation[2].
Acetone / Hexane 1:350 – 60%~ 95.0%High Risk. Prone to liquid-liquid phase separation (oiling out) if cooled too rapidly[4].
Isopropanol (IPA) N/A65 – 75%> 97.5%Scalable. Steeper temperature-solubility curve than EtOH; ideal for bulk pharmaceutical processing.

Validated Standard Operating Procedure (SOP): EtOAc/Heptane System

This self-validating protocol is engineered to prevent amorphous precipitation and maximize the recovery of the thermodynamically stable polymorph.

Step 1: Primary Dissolution

  • Action: Suspend the crude 6-Fluorospiro[indoline-3,4'-piperidin]-2-one in minimal Ethyl Acetate (EtOAc) (approx. 5–7 volumes) and heat to 65 °C under an inert nitrogen atmosphere.

  • Causality: EtOAc possesses the ideal polarity to solvate the spiro-piperidine free base without causing the thermal degradation often seen in higher-boiling solvents like DMF.

  • Validation Checkpoint: The solution must become completely transparent. Persistent particulate matter indicates the presence of insoluble polymeric byproducts from the spirocyclization step.

Step 2: Hot Filtration & Clarification

  • Action: Pass the hot solution through a pre-warmed Celite pad (0.45 µm equivalent) into a clean, heated receiving flask.

  • Causality: Removes carbonaceous impurities that act as premature nucleation sites, which would otherwise lead to fine, impurity-trapping powders.

Step 3: Anti-Solvent Titration

  • Action: Maintain the filtrate at 60 °C. Begin dropwise addition of Heptane (approx. 10–15 volumes) until a persistent opalescence (the cloud point) is achieved.

  • Causality: Heptane selectively lowers the dielectric constant of the medium. Dropwise addition prevents localized supersaturation, which is the primary trigger for oiling out.

  • Validation Checkpoint: If the solution turns milky instantly and does not clear upon a 2 °C temperature increase, the anti-solvent was added too rapidly.

Step 4: Seeding and Metastable Aging

  • Action: Add 0.5% w/w of pure 6-Fluorospiro[indoline-3,4'-piperidin]-2-one seed crystals. Hold the temperature at 60 °C for 45 minutes.

  • Causality: Seeding within the metastable zone forces the solute to adopt the most stable crystal lattice, bypassing transient, lower-purity polymorphs.

Step 5: Controlled Cooling & Isolation

  • Action: Ramp the temperature down to 5 °C at a strict rate of 0.1 °C/min. Filter the resulting slurry and wash the filter cake with pre-chilled EtOAc/Heptane (1:4).

  • Causality: A slow cooling ramp ensures that crystal growth dominates over secondary nucleation, yielding large, easily filterable prisms.

Troubleshooting & FAQs

Q: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or when a high impurity load depresses the melting point[3]. For spiro-piperidines, this is notoriously common in Acetone/Hexane systems[4]. Corrective Action: Switch to the EtOAc/Heptane system. If oiling out persists, your crude purity is likely <80%. Perform a pre-trituration with cold Dichloromethane (DCM) to extract highly soluble organic impurities before attempting recrystallization.

Q: I am detecting co-crystallization of the starting material (e.g., 6-fluoroisatin). How can I eliminate this? A: 6-Fluoroisatin shares the oxindole pharmacophore and has a similar lattice energy, allowing it to easily intercalate into the spiro-oxindole crystal network. Corrective Action: Utilize a protic solvent system. Recrystallization from hot Ethanol can disrupt the specific hydrogen-bonding network of the isatin impurity, keeping it dissolved in the mother liquor while the spiro-compound precipitates upon cooling[2].

Q: My recovery yield is unusually low (< 50%). How can I optimize this without sacrificing purity? A: The basic secondary amine on the spiro-piperidine ring can form highly soluble salts if trace acids remain from the upstream synthesis step. Corrective Action: Ensure the crude product is fully neutralized (free-based) with aqueous NaHCO₃ prior to isolation. To recover lost yield, concentrate the mother liquor by 50% under reduced pressure and perform a second-crop crystallization at 0 °C.

Q: Does 6-Fluorospiro[indoline-3,4'-piperidin]-2-one form solvates? A: Yes. Spiro-oxindoles frequently form stable solvates with lower alcohols (like ethanol) due to strong hydrogen bonding with the lactam carbonyl[2]. Corrective Action: If using an ethanol-based recrystallization, the isolated crystals must be dried under high vacuum (< 10 mbar) at 55 °C for at least 24 hours to fully desolvate the lattice.

Recrystallization Decision Matrix

Use the following logical workflow to diagnose and resolve common crystallization failures for spiro-oxindole derivatives.

TroubleshootingWorkflow Issue Recrystallization Issue Detected Oiling Oiling Out (Phase Separation) Issue->Oiling Yield Low Recovery Yield (< 50%) Issue->Yield Purity Persistent Impurities (Co-crystallization) Issue->Purity Seed Introduce Seed Crystals at Cloud Point Oiling->Seed Metastable zone Cool Reduce Cooling Rate (0.1 °C/min) Oiling->Cool Too fast Evap Concentrate Mother Liquor & Verify Free Base Yield->Evap High solubility Trit Pre-Triturate with DCM or Switch to EtOH Purity->Trit Similar lattice

Decision matrix for troubleshooting 6-Fluorospiro[indoline-3,4'-piperidin]-2-one recrystallization.

References

  • US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds. Google Patents. 4

  • 6-fluoro-1,2-dihydrospiro[indole-3,4'-piperidin]-2-one (CAS 1258637-78-3). Sigma-Aldrich. 1

  • Promoted synthesis of spirooxindoles in the presence of chitosan containing an acidic ionic liquid bridge in aqueous medium. RSC Advances. 2

  • Technical Support Center: Optimization of Spiro-oxindole Core Formation. BenchChem. 3

Sources

Optimization

Optimizing temperature conditions for spiroindoline synthesis

Welcome to the Technical Support Center for Spiroindoline Synthesis Optimization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot thermal conditions in your synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiroindoline Synthesis Optimization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot thermal conditions in your synthetic workflows. Spiroindolines are complex, three-dimensional architectures, and their synthesis is notoriously sensitive to thermal variations.

Rather than simply providing a list of temperatures, this guide explains the mechanistic causality behind why certain reactions fail under thermal stress and how to implement self-validating protocols to ensure high-yield outcomes.

Workflow: Thermal Decision Tree for Spiroindoline Synthesis

G Start Spiroindoline Synthesis Temperature Optimization Dearomatization Dearomatization of Indoles (e.g., Ag/Pd Catalyzed) Start->Dearomatization Heck Mizoroki-Heck Annulation (Pd-Catalyzed) Start->Heck Rearrangement Rearrangement Coupling (THβC + Anilines) Start->Rearrangement Dearom_Temp Maintain 40 °C Avoid excessive heat Dearomatization->Dearom_Temp Heck_Temp Optimal: 80 °C (Avoid 100-120 °C) Heck->Heck_Temp Rearr_Temp Optimal: Room Temperature (Mild Conditions) Rearrangement->Rearr_Temp Dearom_Issue Issue: Tetracyclic Byproducts or 1,2-Migration Dearom_Temp->Dearom_Issue If > 40 °C Dearom_Success Success: High Yield Spiroindolenine Dearom_Temp->Dearom_Success If optimal (40 °C) Heck_Issue Issue: Catalyst Degradation No Yield Improvement Heck_Temp->Heck_Issue If > 80 °C Heck_Success Success: >99% Conversion Diastereoselective Heck_Temp->Heck_Success If optimal (80 °C) Rearr_Success Success: >88% Yield C-N/C-C Spiroindolines Rearr_Temp->Rearr_Success

Caption: Decision tree for temperature optimization in spiroindoline synthesis workflows.

Troubleshooting Guides & FAQs

Q: Why am I getting tetracyclic byproducts instead of my target spiroindolenine during silver-catalyzed dearomatization? A: This is a classic thermal over-activation issue. During the 5-exo-dig spirocyclization, an intermediate imine is generated. If the reaction temperature exceeds 40 °C, this imine becomes highly reactive and is prematurely trapped by the amide, which drives the reaction forward into an undesired tetracyclic spiroindoline[1]. By strictly maintaining the temperature at 40 °C, you stabilize the imine intermediate, preventing this secondary trapping event and maximizing the yield of the desired 3-spiroindolenine[1].

Q: In palladium-catalyzed intramolecular Mizoroki-Heck annulations, my conversion rates are stalling at 80 °C. Should I increase the temperature to 120 °C? A: No. Increasing the thermal load is counterproductive here. Studies have shown that raising the temperature from 80 °C to 100 °C or 120 °C yields absolutely no improvement in conversion[2]. Instead, excessive heat accelerates the degradation of the palladium catalyst. The causality of your stalled reaction is likely ligand inefficiency, not a lack of thermal energy. Switch to a more robust ligand system, such as bis(tri-tert-butylphosphine)palladium (Pd(t-Bu3P)2) at 10 mol%, and maintain the reaction strictly at 80 °C to achieve >99% conversion[2].

Q: I am attempting a rearrangement coupling of tetrahydro-β-carbolines (THβC) to form C–N spiroindolines. What is the optimal thermal profile to prevent intermediate degradation? A: This specific pathway requires remarkably mild conditions—specifically, room temperature. The initial chlorination with tert-butyl hypochlorite generates a highly transient 3-chloroindolenine intermediate[3]. Applying heat will cause rapid decomposition of this species. By conducting the chlorination at room temperature for just 0.5 minutes, stabilizing the intermediate with tetramethylethylenediamine (TMEDA), and subsequently adding aniline and AlCl3, you facilitate the intermolecular coupling smoothly, achieving yields up to 88-92%[3].

Q: Can Fe(II)-catalyzed spirocyclizations of ketone oxime acetates be accelerated with heat? A: It is not recommended. The reductive cleavage of the N–O bond to generate the iminyl radical, followed by a 5-exo-trig cyclization, proceeds efficiently at room temperature in acetonitrile[4]. Introducing heat increases the risk of side reactions and diastereomeric scrambling. Maintaining room temperature affords the spirocyclic product in 70% yield[4].

Quantitative Data Summary

Synthesis StrategyKey Reagents / CatalystOptimal TemperatureTarget YieldPrimary Failure Mode at Sub-Optimal Temp
Ag-Catalyzed Dearomatization Ag Nanoparticles40 °CUp to 85%Formation of tetracyclic byproducts (>40 °C)[1]
Mizoroki-Heck Annulation Pd(t-Bu3P)2 / Et3N80 °C64% (Isolated)Catalyst degradation; no yield gain (100–120 °C)[2]
Rearrangement Coupling t-BuOCl, TMEDA, AlCl3Room Temp88%–92%Degradation of 3-chloroindolenine intermediate[3]
Fe(II)-Catalyzed Spirocyclization FeCl2 / AcetonitrileRoom Temp70%Undesired radical side reactions[4]

Validated Experimental Protocol: Room-Temperature Synthesis of C–N Spiroindolines

Mechanistic Rationale: This protocol avoids thermal degradation by operating entirely at room temperature, relying on chemical stabilization (TMEDA) rather than thermal kinetic driving forces to manage the highly reactive 3-chloroindolenine intermediate[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the starting tetrahydro-β-carboline (THβC) in anhydrous CH2Cl2[3].

  • Intermediate Generation: Add tert-butyl hypochlorite (t-BuOCl) dropwise to the solution at room temperature. Stir for exactly 0.5 minutes[3].

    • Self-Validation Checkpoint: Observe a rapid color change or run a quick TLC spot to confirm the formation of the transient 3-chloroindolenine intermediate. Do not exceed the 0.5-minute window to prevent spontaneous degradation.

  • Stabilization: Immediately add tetramethylethylenediamine (TMEDA) to the mixture. This step is critical as it chemically stabilizes the reactive intermediate without the need for cryogenic cooling[3].

  • Coupling: Introduce the desired aniline derivative followed by the Lewis acid, AlCl3. (Note: In some optimized one-pot variants without indole, AlCl3 can be omitted to achieve up to 92% yield)[3].

  • Completion: Stir the mixture at room temperature until TLC indicates complete consumption of the stabilized intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with CH2Cl2, dry over anhydrous Na2SO4, and purify via flash chromatography to isolate the C–N spiroindoline[3].

References

  • Title: Synthesis of C–N or C–C Spiroindolines via Rearrangement Coupling Reaction Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Silver Nanoparticle Catalyzed Dearomatization of Indoles toward 3-Spiroindolenines via a 5-exo-dig Spirocyclization Source: Lirias (KU Leuven) URL: [Link]

  • Title: An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing challenges with residual palladium (Pd) clearance after cross-coupling reactions (e.g., Buchwald-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing challenges with residual palladium (Pd) clearance after cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) involving 6-Fluorospiro[indoline-3,4'-piperidin]-2-one .

Due to the unique structural features of this spirocyclic scaffold, standard aqueous extractions are often insufficient. This guide provides field-proven, causality-driven methodologies to help you achieve regulatory compliance.

Visual Decision Matrix: Palladium Clearance Workflow

Workflow N1 Crude Spiro-Indolinone (Pd > 1000 ppm) N2 Solvent Selection (Avoid coordinating solvents) N1->N2 N3 Chemisorption Add Si-Thiol / Si-DMT N2->N3 N4 Filtration & Wash (Recover Product) N3->N4 N5 ICP-MS Analysis (Self-Validation) N4->N5 N6 Pd < 10 ppm Meets ICH Q3D Limits N5->N6 Pass N7 Pd > 10 ppm Recalcitrant Complex N5->N7 Fail N8 Crystallization with Competitive Ligands N7->N8 N8->N5

Workflow for targeted palladium removal from spirocyclic heterocycles using chemisorption.

Troubleshooting Guides & FAQs

Q1: Why is palladium so difficult to remove from 6-Fluorospiro[indoline-3,4'-piperidin]-2-one? A1: The difficulty stems directly from the spiro-piperidine ring, which contains a highly basic secondary amine. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, this nitrogen acts as a strong ligand, donating its lone pair to the empty d-orbitals of the palladium catalyst[1]. This forms a thermodynamically stable, kinetically inert complex that easily survives standard aqueous workups.

Q2: What are the regulatory limits for residual palladium in my final API? A2: According to the ICH Q3D(R2) guidelines, palladium is classified as a Class 2B elemental impurity[2]. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day . To calculate your concentration limit (in ppm), divide the PDE by the maximum daily dose of your drug. For a standard 10 g daily dose, your limit is strictly 10 ppm[2]. Parenteral routes are much stricter, with a PDE of 10 µ g/day (1 ppm for a 10 g dose).

Q3: I treated my reaction mixture with activated carbon, but the Pd levels plateaued at 300 ppm. What is the next step? A3: Activated carbon relies on physisorption (surface area trapping), which is insufficient to break the strong Pd-piperidine coordinate bonds[1]. You must switch to chemisorption. Using functionalized silica scavengers with soft-base ligands, such as SiliaMetS® Thiol or DMT (Dimercaptotriazine), will thermodynamically drive the palladium away from the API[3]. The DMT ligand is particularly effective due to the entropic benefit of the chelate effect (multiple coordination sites)[1].

Q4: When using silica-based scavengers, I am losing 20-30% of my product. How can I improve recovery? A4: The basic piperidine nitrogen in your API is interacting with unfunctionalized, acidic silanol groups on the silica surface via ion-exchange or hydrogen bonding. Solution: Add an organic modifier. Using 1% v/v triethylamine (TEA) acts as a sacrificial basic competitor for these silanol sites, preventing API binding without interfering with the Pd-sulfur coordination.

Quantitative Performance Data

The following table summarizes the expected performance of various palladium scavenging strategies when applied to nitrogen-rich heterocycles like 6-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Scavenger / MethodMechanism of ActionOptimal Solvent SystemExpected API RecoveryExpected Pd Reduction
Activated Carbon PhysisorptionDCM / Methanol85% - 95%Low (20% - 40%)
Si-Thiol ChemisorptionTHF / EtOAc90% - 98%High (> 95%)
Si-DMT Chemisorption (Chelation)THF / Toluene88% - 95%Very High (> 99%)
Crystallization Lattice ExclusionAPI Dependent70% - 85%Moderate (50% - 80%)
Self-Validating Experimental Protocols
Protocol 1: Chemisorption via Functionalized Silica

Causality & Design: This protocol uses HSAB theory to strip Pd from the basic piperidine nitrogen. By utilizing a functionalized silica scavenger (Si-DMT), we provide a thermodynamically superior "soft" binding site for the "soft" Pd metal[1].

  • Baseline Quantification: Digest 10 mg of the crude spiro-indolinone in HNO3/HCl. Quantify the baseline Pd concentration via ICP-MS to establish the required log-reduction.

  • Dissolution: Dissolve the crude API in Tetrahydrofuran (THF) at a concentration of 20 mg/mL. Causality: THF is a moderately polar, non-coordinating solvent that keeps the API soluble without competing with the scavenger for Pd binding.

  • Scavenger Addition: Add 20% w/w of SiliaMetS® DMT (Dimercaptotriazine) silica scavenger[3].

  • Silanol Blocking (Critical Step): Add 1% v/v Triethylamine (TEA) to the mixture. Causality: TEA acts as a sacrificial base to cap unreacted silanol groups on the silica, ensuring the basic spiro-piperidine API does not remain trapped on the resin.

  • Incubation: Stir the suspension at 40°C for 4 hours.

  • Filtration & Validation: Filter the mixture through a 0.45 µm PTFE membrane. Wash the filter cake with 2 column volumes of THF.

    • Self-Validation Check: Before processing the entire batch, analyze a 1 mL aliquot of the filtrate via ICP-MS. Proceed to solvent evaporation only if Pd levels are confirmed to be < 10 ppm.

Protocol 2: Crystallization-Induced Palladium Exclusion

Causality & Design: If chemisorption plateaus, residual Pd is likely trapped within the solvation sphere. Crystallization forces the API into a highly ordered lattice, excluding impurities. Adding a competitive ligand prevents the Pd from co-crystallizing[4].

  • Dissolution: Dissolve the API in a minimal volume of hot ethanol (60°C).

  • Ligand Addition: Add 0.1 equivalents of N-acetylcysteine. Causality: N-acetylcysteine provides a soluble, soft-sulfur binding site that sequesters trace Pd, ensuring the Pd-complex remains highly soluble in the mother liquor rather than precipitating with the API[4].

  • Anti-Solvent Titration: Slowly add water dropwise until the cloud point is reached, then add a few drops of ethanol to clarify the solution.

  • Controlled Cooling: Cool the solution at a strict rate of 0.5°C/min down to 5°C. Causality: Rapid cooling causes kinetic trapping, where Pd is physically locked inside crystal defects. Slow cooling ensures thermodynamic control and a pure crystal lattice.

  • Isolation & Validation: Filter the crystals, wash with cold Ethanol/Water (1:1), and dry under vacuum.

    • Self-Validation Check: Confirm final Pd levels via ICP-MS. If Pd > 10 ppm, repeat the recrystallization.

References
  • Source: acs.
  • Title: Guideline for Elemental Impurities Q3D(R2)
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During the Fluorination of Spiro-Oxindoles

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the late-stage fluorination of complex spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the late-stage fluorination of complex spirocyclic scaffolds. Spiro-oxindoles are highly privileged structural motifs in drug discovery, forming the core of therapies like CGRP receptor antagonists and MDM2 inhibitors[1]. However, introducing fluorine at the α-position or the spiro-center is fraught with chemoselectivity and stereoselectivity challenges.

This guide moves beyond generic protocols. It provides a mechanistic breakdown of why side reactions occur and how to engineer your reaction system to prevent them.

Part 1: Mechanistic Causality & System Design

When treating a spiro-oxindole enolate or its derivative with an electrophilic fluorinating agent, the reaction does not always proceed via a clean SN2-type transfer of F+[2]. Because reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are also oxidants, Single Electron Transfer (SET) pathways can compete, generating radical intermediates that lead to off-target functionalization and over-reaction[3].

Furthermore, the structural strain inherent to spirocycles makes the intermediate fluoro-spiroindoleninium species highly susceptible to two major degradation pathways:

  • C3-to-C2 Rearomatizing Migration: The spiro-ring can undergo a Wagner-Meerwein-type shift to relieve steric strain and restore aromaticity to the indole core[4].

  • Hydrolytic Cleavage: Trace water can attack the highly electrophilic iminium carbon, leading to ring-opening or the formation of oxidized byproducts[4].

Mechanism Substrate Spiro-oxindole Enolate Intermediate Fluoro-spiroindoleninium Intermediate Substrate->Intermediate F+ Transfer Reagent Electrophilic F+ (NFSI / Selectfluor) Reagent->Intermediate SET / SN2 Product Desired Mono-fluorinated Spiro-oxindole Intermediate->Product Controlled Workup (-20°C) Rearrangement C3-to-C2 Migration (Rearomatization) Intermediate->Rearrangement Thermal / Lewis Acid Stress Hydrolysis Hydrolytic Cleavage (Ring-opening) Intermediate->Hydrolysis Trace H2O

Divergent reaction pathways of the fluoro-spiroindoleninium intermediate during fluorination.

Part 2: Troubleshooting FAQs

Q1: I am consistently observing di-fluorination and aromatic ring fluorination instead of the desired mono-fluorinated spiro-center. How do I control chemoselectivity? Causality & Solution: This is a classic symptom of using an overly aggressive electrophilic fluorinating agent like Selectfluor, which acts as both a fluorine source and a strong oxidant[5]. Once the first fluorine is installed, the electronic properties of the molecule shift, but if the reagent is too reactive, it will proceed to fluorinate the electron-rich aromatic core.

  • Actionable Fix: Switch your fluorinating agent to N-fluorobenzenesulfonimide (NFSI). NFSI is milder and provides better chemoselectivity for benzylic/spiro C-H bonds[6]. If NFSI still yields over-reaction, consider third-generation N-fluoro-N-arylsulfonamides (NFASs), which are specifically tuned to minimize undesired electrophilic or electron-transfer side processes[3]. Ensure strict stoichiometric control (1.05 equivalents) and add the reagent dropwise via a syringe pump.

Q2: My LC-MS shows a mass corresponding to the fluorinated product, but NMR reveals the spiro-ring has rearranged. What is happening? Causality & Solution: You are observing a C3-to-C2 migration[4]. When the spiro-center is fluorinated, the resulting transient spiroindoleninium intermediate is highly unstable. If the reaction temperature is too high or if a strong Lewis acid is present, the adjacent carbon will migrate to the C2 position to rearomatize the indole system.

  • Actionable Fix: Run the reaction at cryogenic temperatures (-20°C to -78°C). Avoid harsh Lewis acids; if a metal catalyst is required (e.g., Pd or Cu), use sterically bulky, electron-rich bidentate ligands to stabilize the metal-enolate intermediate and accelerate the reductive elimination/fluorine transfer step before rearrangement can occur[7].

Q3: I am using a chiral Palladium catalyst for enantioselective fluorination, but my enantiomeric excess (ee) is stuck below 50%. How can I improve this? Causality & Solution: Poor ee in electrophilic fluorination is almost always caused by a competing background (uncatalyzed) racemic reaction[7]. NFSI and Selectfluor are reactive enough to directly fluorinate the substrate enolate without the chiral catalyst's involvement.

  • Actionable Fix: Lower the reaction temperature to suppress the background reaction. Additionally, switch to a less polar solvent (e.g., toluene or DCM instead of DMF/MeCN) to tighten the chiral ion-pair transition state. Ensure your chiral Pd complex is fully activated before introducing the fluorinating agent[7].

Part 3: Quantitative Reagent Comparison

Selecting the correct fluorinating agent is the most critical variable in minimizing side reactions. Use the table below to align your reagent choice with your substrate's electronic profile.

Fluorinating AgentElectrophilicity / Oxidation PotentialPrimary MechanismCommon Side ReactionsBest Use Case
Selectfluor Very HighSN2 + SET (Radical)Di-fluorination, Aromatic C-H fluorination, Oxidation[5]Unactivated, electron-poor substrates.
NFSI ModerateSN2Background racemic fluorination (low ee)[6]Enantioselective catalytic fluorination[7].
NFASs Low to ModerateRadical / Tuned SN2Minimal; highly controlled[3]Electron-rich substrates prone to oxidation.
DAST N/A (Nucleophilic)DeoxyfluorinationElimination, RearrangementConverting carbonyls/alcohols to fluorides.

Part 4: Self-Validating Experimental Protocol

The following protocol details the catalytic enantioselective fluorination of spiro-oxindoles using a chiral Pd-complex and NFSI. It is designed as a self-validating system —meaning the workflow includes built-in analytical checkpoints to prevent the propagation of errors or side reactions.

Reagents & Materials:

  • Spiro-oxindole substrate (1.0 equiv, 0.5 mmol)

  • Chiral Pd-complex catalyst (2.5 mol%)[7]

  • NFSI (1.05 equiv, 0.525 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Absolute exclusion of moisture is required to prevent hydrolytic cleavage of the spiro-ring[4].

  • Catalyst Activation: Add the chiral Pd-complex (2.5 mol%) to the flask, followed by 5.0 mL of anhydrous DCM. Stir at room temperature for 10 minutes to ensure complete dissolution and activation of the active catalytic species.

  • Substrate Introduction: Add the spiro-oxindole substrate (0.5 mmol) to the solution. Stir for an additional 15 minutes to allow the metal-enolate complex to form.

  • Thermal Control: Submerge the reaction flask in a cryo-cooling bath and drop the internal temperature to exactly -20°C. Causality: This specific temperature suppresses the background racemic fluorination while maintaining the catalytic cycle's turnover rate[7].

  • Controlled Fluorination: Dissolve NFSI (1.05 equiv) in 2.0 mL of anhydrous DCM. Using a syringe pump, add the NFSI solution dropwise over 30 minutes. Causality: Slow addition prevents local concentration spikes that lead to di-fluorination[6].

  • Self-Validation Checkpoint: After 2 hours, withdraw a 5 µL aliquot, quench immediately in 100 µL of saturated NaHCO3, and analyze via LC-MS.

    • Pass Criteria: Presence of a single[M+F]+ peak; absence of [M+2F]+ or rearranged mass species. Do not proceed to bulk quench until this profile is verified.

  • Quench & Isolation: Once validated and starting material is consumed, quench the bulk reaction with 5.0 mL of cold saturated NaHCO3 directly at -20°C. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Workflow Step1 1. Preparation Dry Solvents & Ar Step2 2. Activation Chiral Pd Catalyst Step1->Step2 Step3 3. Substrate Add Spiro-oxindole Step2->Step3 Step4 4. Cooling Drop to -20°C Step3->Step4 Step5 5. Fluorination Slow NFSI Addition Step4->Step5 Step6 6. Quench Purify via FC Step5->Step6

Optimized step-by-step workflow for the catalytic enantioselective fluorination of spiro-oxindoles.

References

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents - ACS Publications. 1[1]

  • Catalytic Enantioselective Fluorination of Oxindoles - Journal of the American Chemical Society. 7[7]

  • Synthesis of Fluorinated Spiroindolenines by Transition Metal‐Catalyzed Indole Dearomatizations - Advanced Synthesis & Catalysis. 4[4]

  • Selectfluor Mediated Direct C–H Fluorination of 3-Heteroaryl-Oxindoles - ACS Publications. 5[5]

  • Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling - PMC. 6[6]

  • A Third Generation of Radical Fluorinating Agents Based on N-Fluoro-N-Arylsulfonamides - Nature Communications. 3[3]

  • Electrophilic NF Fluorinating Agents - Chemical Reviews. 2[2]

Sources

Troubleshooting

Strategies for increasing enantiomeric excess in chiral spiroindoline synthesis

Welcome to the Technical Support Center for Chiral Spiroindoline Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in spiroindoline workflows...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Spiroindoline Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in spiroindoline workflows: maximizing and preserving enantiomeric excess (ee). The construction of the spiro-quaternary stereocenter requires precise orchestration of transition states. Below, we dissect the causality behind common failures in organocatalytic and transition-metal-catalyzed cascades, providing self-validating protocols to ensure scientific integrity and reproducibility.

Section 1: Troubleshooting Enantiomeric Excess in Organocatalytic Cascades

Q1: I am performing a cascade isomerization/spirocyclization of indolyl dihydropyridines using a Chiral Phosphoric Acid (CPA) catalyst, but my ee is plateauing around 65-70%. How can I drive this above 90%?

Analysis & Causality: The enantioselectivity in CPA-catalyzed cascades relies heavily on the rigidity of the dual hydrogen-bonding transition state. If your ee is plateauing, the causality usually points to either insufficient steric shielding by the catalyst or solvent-induced disruption of the H-bonding network.

As demonstrated by Pan et al. in their [1], the reaction is highly sensitive to the 3,3'-substituents on the BINOL backbone. Moving from a standard BINOL-derived CPA to a bulkier TRIP (2,4,6-triisopropylphenyl) derivative forces the substrate into a single chiral pocket. Furthermore, polar solvents (like DMF or MeCN) competitively hydrogen bond with the CPA, leading to a looser transition state and a racemic background reaction. Switching to non-polar solvents (e.g., toluene or hexanes) tightens the substrate-catalyst complex.

EE_Troubleshooting Start Evaluate Low ee% (< 80%) CheckCat 1. Steric Bulk of CPA (e.g., TRIP vs. BINOL) Start->CheckCat CheckSolv 2. Solvent Polarity (Non-polar favors H-bonding) Start->CheckSolv CheckTemp 3. Temperature (Lower T enhances rigid TS) Start->CheckTemp CheckAdd 4. Acid Additives (Suppress background rxn) Start->CheckAdd OptCat Increase 3,3'-substituent size CheckCat->OptCat OptSolv Switch to Toluene or Hexane CheckSolv->OptSolv OptTemp Cool to -20°C to -40°C CheckTemp->OptTemp OptAdd Add α-hydroxynaphthoic acid CheckAdd->OptAdd

Workflow for diagnosing and resolving low enantiomeric excess in spiroindoline synthesis.

Q2: How do I practically implement and validate this CPA-catalyzed spirocyclization to ensure reproducibility?

Analysis & Causality: To ensure a self-validating system, you must run a parallel racemic control using a non-chiral Brønsted acid (e.g., diphenyl phosphate) to accurately calibrate your HPLC retention times and confirm that the background reaction is fully suppressed under your optimized conditions.

Protocol 1: CPA-Catalyzed Asymmetric Spirocyclization

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x) to eliminate moisture. Causality: Trace water acts as a competitive H-bond donor, destroying the chiral transition state.

  • Reagent Loading: Add the indolyl dihydropyridine substrate (0.1 mmol) and the optimized bulky CPA catalyst (e.g., (S)-TRIP, 5-10 mol%).

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed toluene. (Self-validation check: The solution should remain clear; any cloudiness indicates moisture or degraded substrate).

  • Temperature Control: Cool the reaction mixture to -20 °C using a cryocooler. Causality: Lowering the temperature reduces the entropic penalty and suppresses the uncatalyzed background reaction.

  • Reaction Execution: Stir the mixture at -20 °C for 24-48 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc 3:1).

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3 (1 mL) to neutralize the CPA. Extract with dichloromethane (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate.

  • Purification & Analysis: Purify via flash column chromatography. Determine the ee via chiral stationary phase HPLC, comparing the peaks against your racemic standard.

Cascade_Pathway Substrate Indolyl Dihydropyridine Isomerization Enamine Isomerization (CPA Catalyzed) Substrate->Isomerization H+ transfer Spirocyclization Spirocyclization (Stereocenter Formation) Isomerization->Spirocyclization Nucleophilic Attack Dearomatization Dearomatization Spirocyclization->Dearomatization Ring Closure Product Chiral Spiroindoline (High ee%) Dearomatization->Product Catalyst Regeneration

Mechanistic sequence of CPA-catalyzed asymmetric cascade spirocyclization.

Section 2: C2-Spiroindoline Synthesis via Transition Metal & Organocatalytic Approaches

Q3: I am synthesizing C2-spiroindolines via an aza-Michael addition following a Pd-catalyzed γ-arylation. Despite using a chiral organocatalyst, my ee degrades over time. What is causing this erosion?

Analysis & Causality: The erosion of ee in sequential transition metal/organocatalytic systems is often driven by a sluggish catalytic cycle competing with a faster, non-selective background reaction. In the [2], Sah et al. discovered that the addition of specific acid additives is critical.

The causality here is dual-functional: an additive like α-hydroxynaphthoic acid not only accelerates the iminium/enamine formation (speeding up the chiral pathway) but also suppresses the uncatalyzed racemic aza-Michael addition. If your ee degrades over time, your catalytic turnover is too slow, allowing the racemic background reaction to catch up.

Section 3: Regioselectivity vs. Enantioselectivity in Spiro Aminals

Q4: When reacting 2-(1H-indolyl)anilines with isatins to form spiro aminals, I observe competitive C3-alkylation instead of the desired N-alkylation, destroying the yield and ee of the spiro product. How do I control this?

Analysis & Causality: The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom. To overcome this innate reactivity, you must utilize a catalyst that simultaneously activates the electrophile while directing the nucleophilic attack geometrically.

Wang et al. mapped this out in their [3]. By utilizing a specific CPA, the catalyst forms a hydrogen-bonded complex with the isatin-derived imine, positioning the N-atom of the indole (rather than the C3 carbon) in strict proximity to the electrophilic center. If you are seeing C3-alkylation, your catalyst is likely activating the electrophile but failing to provide the necessary spatial confinement. Ensure you are using a highly sterically demanding CPA and strictly anhydrous conditions, as water will outcompete the substrate for the catalyst's hydrogen-bonding sites, leading to a complete loss of regiocontrol.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

To systematically optimize these reactions, refer to the following quantitative summary of parameter effects on ee% across spiroindoline syntheses. Use this table to benchmark your own experimental deviations:

Reaction ParameterSuboptimal ConditionOptimized ConditionResulting ee%Mechanistic Rationale
CPA Steric Bulk Phenyl substituents2,4,6-Triisopropylphenyl>90%Enhanced chiral pocket rigidity
Solvent Polarity DichloromethaneToluene85-95%Minimizes competitive H-bonding
Temperature Room Temperature (25°C)-20°C to -40°CUp to 97%Suppresses racemic background reaction
Acid Additive Noneα-Hydroxynaphthoic acid92%Accelerates chiral turnover rate
References
  • Pan, Z., Liu, Y., Hu, F., Liu, Q., Shang, W., Ji, X., & Xia, C. (2020). Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction. Organic Letters.[Link]

  • Sah, P., Gond, A. K., Saini, G., & Kapur, M. (2023). A Sequential Transition Metal and Organocatalytic Approach to the Enantioselective Synthesis of C2-Spiroindoline Systems. Organic Letters.[Link]

  • Wang, X.-W., Chen, M.-W., Wu, B., Wang, B., Wan, B., & Zhou, Y.-G. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters.[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one

In-Depth NMR Spectral Analysis: 6-Fluorospiro[indoline-3,4'-piperidin]-2-one vs. Non-Fluorinated Analog As a Senior Application Scientist in structural elucidation, I frequently encounter spirocyclic scaffolds in modern...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth NMR Spectral Analysis: 6-Fluorospiro[indoline-3,4'-piperidin]-2-one vs. Non-Fluorinated Analog

As a Senior Application Scientist in structural elucidation, I frequently encounter spirocyclic scaffolds in modern drug discovery. The spiro[indoline-3,4'-piperidin]-2-one core is a privileged pharmacophore, offering a rigid, three-dimensional arrangement that is highly prized for target specificity. The introduction of a fluorine atom at the C-6 position—yielding 6-Fluorospiro[indoline-3,4'-piperidin]-2-one —is a classic bioisosteric modification used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.

However, this single atomic substitution fundamentally alters the electronic environment of the oxindole core. This guide objectively compares the 1 H and 13 C NMR spectral performance of the 6-fluorinated product against its non-fluorinated alternative (Spiro[indoline-3,4'-piperidin]-2-one)[1], providing researchers with the mechanistic insights and self-validating protocols necessary for rigorous structural verification.

Mechanistic Insights: The Electronic Impact of Fluorine

To understand the spectral differences between these two compounds, we must first examine the causality behind the chemical shifts. Fluorine exerts two competing electronic effects on the aromatic oxindole ring:

  • Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density through the σ -bond framework. This strongly deshields the ipso carbon (C-6).

  • Mesomeric Effect (+M): Fluorine donates its lone-pair electrons into the aromatic π -system. This effect is strongly felt at the ortho (C-5, C-7) and para (C-3a) positions, shielding these nuclei and driving their NMR signals upfield[2].

Because the +M effect dominates at the ortho positions, the protons and carbons at C-5 and C-7 in the 6-fluoro analog will appear significantly upfield compared to the non-fluorinated reference[3]. Furthermore, the spin-1/2 nature of the 19 F nucleus introduces heteronuclear spin-spin coupling ( JCF​ and JHF​ ), splitting the carbon and proton signals and providing a built-in validation mechanism for regiochemistry.

Comparative Data Analysis

The following tables summarize the quantitative 1 H and 13 C NMR data, contrasting the non-fluorinated spirooxindole[1][4] with the 6-fluorinated analog[2][3].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )

Note: Chemical shifts ( δ ) are in ppm; coupling constants ( J ) are in Hz.

PositionSpiro[indoline-3,4'-piperidin]-2-one6-Fluorospiro[indoline-3,4'-piperidin]-2-oneSpectral Shift Causality & Multiplicity
H-4 7.42 (d, J=7.7 )~7.35 (dd, J=8.1,5.4 )Meta to F; slightly shielded. Split by H-5 ( 3JHH​ ) and F ( 4JHF​ ).
H-5 7.04 (t, J=7.7 )~6.65 (td, J=8.1,2.4 )Ortho to F; strongly shielded by +M effect. Split by H-4/H-6 and F.
H-6 7.22 (t, J=7.7 )N/A (Substituted) Replaced by Fluorine.
H-7 6.92 (d, J=7.7 )~6.75 (dd, J=8.8,2.4 )Ortho to F; shielded by +M effect. Large 3JHF​ coupling observed.
NH (1) 8.70 (br s)~8.80 (br s)Deshielded slightly due to the global -I effect of the fluorinated ring.
Piperidine 1.73-3.41 (m, 8H)1.75-3.40 (m, 8H)Aliphatic protons remain largely unaffected by the distant aromatic fluorine.
Table 2: 13 C NMR Chemical Shift and JCF​ Coupling Comparison (100 MHz, CDCl 3​ )
PositionNon-Fluorinated ( δ ppm)6-Fluorinated ( δ ppm) JCF​ Coupling (Hz)Diagnostic Significance
C-2 (C=O) ~182.0~181.5-Carbonyl resonance; unaffected.
C-3 (Spiro) ~53.0~52.5-Anchor point for HMBC validation.
C-3a ~135.0~130.5 4JCF​≈3 Para to F; shielded by +M effect.
C-4 ~124.0~125.0 3JCF​≈9 Meta to F; exhibits standard 3-bond coupling.
C-5 ~122.0~108.5 2JCF​≈22 Ortho to F; massive upfield shift (+M).
C-6 ~128.0~163.0 1JCF​≈245 Ipso to F; massive downfield shift (-I).
C-7 ~110.0~98.5 2JCF​≈27 Ortho to F; massive upfield shift (+M).
C-7a ~141.0~143.0 3JCF​≈12 Meta to F; slight deshielding.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the acquisition of NMR data must be treated as a self-validating system. A simple 1D 1 H spectrum is insufficient to prove the spirocyclic connectivity or the exact regiochemistry of the fluorine atom.

Step-by-Step Methodology for Structural Elucidation

Step 1: Sample Preparation & Solvent Selection

  • Protocol: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3​ or DMSO- d6​ .

  • Causality: While CDCl 3​ provides sharper signals for the piperidine aliphatic protons[1], DMSO- d6​ strongly hydrogen-bonds with the oxindole NH, slowing its exchange rate. This locks the NH signal, allowing for 2D NOESY correlations between the NH and H-7 to definitively orient the aromatic ring.

Step 2: 1D Multinuclear Acquisition ( 1 H, 13 C, 19 F)

  • Protocol: Acquire 1 H (16 scans), 19 F (16 scans, decoupled from 1 H), and 13 C (1024 scans). For 13 C, set the relaxation delay ( D1​ ) to at least 2.0 seconds.

  • Causality: Quaternary carbons (C-2, C-3, C-3a, C-6, C-7a) lack attached protons to facilitate dipole-dipole relaxation. A longer D1​ ensures these critical diagnostic carbons integrate properly and are not lost in the baseline noise. The 19 F spectrum ( δ≈−111 ppm) immediately confirms the presence of the fluorine atom[5].

Step 3: 2D NMR (HSQC & HMBC) for Connectivity Validation

  • Protocol: Acquire a 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: The spiro-fusion at C-3 is the most critical structural feature. The HMBC must show cross-peaks from the piperidine equatorial/axial protons (H-2', H-6') to the oxindole C-2 (carbonyl) and C-3a (aromatic bridgehead). This through-bond correlation is the only definitive proof that the piperidine ring is covalently fused at the C-3 position rather than existing as a salt or mixture.

G A Sample Prep (DMSO-d6 / CDCl3) B 1D NMR (1H, 13C{1H}, 19F) A->B C 2D NMR (HSQC, HMBC, COSY) B->C D Spectral Analysis & J_CF Calculation C->D E Structural Validation D->E

Workflow for the NMR structural elucidation of fluorinated spirooxindoles.

Logic Mapping: Regiochemical Assignment via JCF​

The position of the fluorine atom (C-6 vs. C-5) in synthesized batches is a common point of failure in quality control. The 13 C NMR spectrum serves as an internal ruler, where the magnitude of the carbon-fluorine coupling constant ( JCF​ ) dictates the distance from the fluorine atom.

Because the spin-spin coupling is transmitted via the Fermi contact mechanism (dependent on the s-orbital character of the bonds), the 1JCF​ is massive (~245 Hz), splitting the C-6 signal into a distinct doublet[6]. The adjacent C-5 and C-7 carbons will show 2JCF​ couplings of ~22-27 Hz[7]. If the fluorine were mistakenly at C-5, the C-4 and C-6 carbons would exhibit the ~22 Hz splitting instead. Mapping these couplings alongside the HMBC anchor points guarantees 100% structural confidence.

HMBC F Fluorine (F-6) Inductive (-I) & Mesomeric (+M) C6 C-6 (ipso) 1J_CF ≈ 245 Hz F->C6 Direct Bond C57 C-5 & C-7 (ortho) 2J_CF ≈ 22-27 Hz C6->C57 2-Bond Coupling C47a C-4 & C-7a (meta) 3J_CF ≈ 9-12 Hz C6->C47a 3-Bond Coupling HMBC HMBC Anchor C-3 Spiro Center HMBC->C47a 3J_CH Correlation

Through-bond J_CF coupling network and HMBC correlations in the 6-fluorooxindole core.

Conclusion

When comparing the 6-fluorinated spiro[indoline-3,4'-piperidin]-2-one to its non-fluorinated alternative, the physical structure remains isosteric, but the NMR spectral landscape shifts dramatically. By understanding the interplay of inductive and mesomeric effects, and by utilizing a self-validating protocol of 1D JCF​ analysis combined with 2D HMBC mapping, researchers can confidently verify the integrity of these advanced pharmaceutical building blocks.

Sources

Comparative

HPLC Method Development for Purity Analysis of Spiroindoline Derivatives: A Comparative Guide

As a Senior Application Scientist, navigating the chromatographic landscape of complex pharmaceutical intermediates requires moving beyond trial-and-error. Spiroindoline derivatives represent a highly privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chromatographic landscape of complex pharmaceutical intermediates requires moving beyond trial-and-error. Spiroindoline derivatives represent a highly privileged structural motif in modern medicinal chemistry, frequently serving as the core scaffold for novel tankyrase inhibitors in oncology , vesicular acetylcholine transporter (VAChT) ligands, and potent antimalarial agents .

However, the very structural features that make spiroindolines biologically active—rigid spirocyclic cores, multiple stereocenters, aromatic rings, and basic indoline nitrogens—make their purity analysis a formidable chromatographic challenge . This guide objectively compares stationary phase alternatives and provides a self-validating experimental framework for developing robust, stability-indicating HPLC methods for spiroindoline derivatives.

The Causality of Chromatographic Challenges

Before selecting a column or mobile phase, we must deconstruct the analyte. Spiroindolines typically present three distinct analytical hurdles:

  • Basic Nitrogen & Silanol Activity: The indoline nitrogen is basic (pKa ~ 7.5–8.5). In standard acidic mobile phases, this nitrogen becomes protonated and interacts via ion-exchange with residual, ionized silanols on the silica support. This causality loop directly results in severe peak tailing and compromised resolution.

  • Stereoisomerism: The spiro-fusion creates a rigid 3D architecture, often yielding closely related diastereomers. Separating these requires a stationary phase capable of high shape selectivity (steric recognition), which standard alkyl chains struggle to provide.

  • Aromaticity and Halogenation: Many active spiroindoline APIs are halogenated (e.g., fluorinated or brominated) on the aromatic ring to improve metabolic stability. Separating des-halogenated impurities requires a phase that can leverage dipole-dipole and π−π interactions, rather than relying solely on dispersive hydrophobicity.

G Spiro Spiroindoline API Features BasicN Basic Indoline Nitrogen Spiro->BasicN Aromatic Aromatic Rings & Halogens Spiro->Aromatic Chiral Spirocyclic Stereocenters Spiro->Chiral Tailing Risk: Peak Tailing (Silanol Interaction) BasicN->Tailing PiPi Need: π-π & Dipole Interactions Aromatic->PiPi Shape Need: High Shape Selectivity Chiral->Shape C18 C18 Column (Hydrophobic Only) Tailing->C18 Fails if not endcapped Biphenyl Biphenyl Column (Strong π-π) PiPi->Biphenyl Excellent PFP PFP Column (Multi-mode + Shape) PiPi->PFP Strong Shape->C18 Poor Shape->PFP Superior

Logical relationship between spiroindoline features and column selection.

Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP

To achieve baseline separation of a spiroindoline API from its related substances, we must move beyond the traditional C18 column and explore orthogonal selectivities .

The Traditional Approach: C18 (Octadecylsilane)

The C18 phase relies almost exclusively on dispersive (hydrophobic) interactions. While it offers excellent ruggedness and retention for neutral compounds, it lacks the mechanisms necessary to differentiate the subtle spatial differences of spiroindoline diastereomers. Furthermore, basic indolines often tail heavily on older C18 phases unless highly endcapped or superficially porous particles are used.

The Aromatic Specialist: Biphenyl

Biphenyl columns feature two aromatic rings in series, providing enhanced π−π polarizability and steric interactions. For spiroindolines with multiple aromatic substituents, the biphenyl phase induces a strong retention shift compared to C18, excelling at separating structurally similar aromatic compounds and positional isomers .

The Multi-Mode Champion: PFP (Pentafluorophenyl)

PFP columns offer a complex retention mechanism combining hydrophobic, π−π , dipole-dipole, and hydrogen-bonding interactions. The highly electronegative fluorine atoms create a strong dipole, while the rigid PFP ring provides exceptional shape selectivity. This makes PFP the premier choice for separating spiroindoline stereoisomers and halogenated derivatives .

Table 1: Column Chemistry Comparison for Spiroindoline Analysis
Feature / MechanismTraditional C18Biphenyl PhasePFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (Dispersive) π−π Stacking, HydrophobicDipole-Dipole, Shape Selectivity, π−π
Shape Selectivity LowModerateHigh
Halogenated Analyte Retention Poor differentiationModerate differentiationExcellent differentiation
Best Used For... General purity of neutral, non-complex APIsAromatic positional isomersDiastereomers, fluorinated/brominated analogs

Experimental Protocol: Step-by-Step Method Development

To objectively evaluate these columns, we employ a self-validating method development workflow. This protocol is designed to force co-eluting impurities apart by systematically manipulating the mobile phase pH and stationary phase chemistry.

Step 1: Mobile Phase Preparation & pH Optimization
  • Causality: To prevent the basic indoline nitrogen from interacting with residual silanols, we must suppress its ionization.

  • Action: Prepare Mobile Phase A as a 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonium Hydroxide. Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile. Note: Ensure the selected columns are stable at high pH (e.g., hybrid silica or specially bonded phases).

Step 2: Column Screening (Orthogonal Selectivity)
  • Causality: By screening columns with different retention mechanisms under identical gradient conditions, we can isolate the effect of the stationary phase chemistry.

  • Action: Plumb a C18, a Biphenyl, and a PFP column (all 150 x 4.6 mm, 3 µm) into a column switching valve. Run a broad screening gradient from 5% to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.

Step 3: Data Evaluation & System Suitability
  • Causality: A method is only valid if it meets strict mathematical criteria for separation and peak shape.

  • Action: Calculate the Resolution ( Rs​ ) between the spiroindoline API and its closest eluting diastereomer. Calculate the Peak Asymmetry ( As​ ) at 10% peak height.

  • Self-Validation Criteria: The method is considered successful if Rs​>2.0 (baseline separation) and As​<1.5 (minimal tailing).

Step 4: Gradient Fine-Tuning
  • Causality: Once the optimal column is selected (typically PFP for diastereomers), flattening the gradient slope through the elution window of the API increases the retention time difference ( ΔtR​ ) between critical pairs.

  • Action: Adjust the gradient to a shallow 0.5% B/min increase starting 2 minutes before the API's established retention time.

Workflow Start Phase 1: Sample & Mobile Phase Prep Buffer Select High-pH Buffer (pH 9.5) to suppress indoline ionization Start->Buffer Screen Phase 2: Column Screening (C18, Biphenyl, PFP) Buffer->Screen Grad Run Broad Gradient (5-95% ACN) Screen->Grad Eval Phase 3: Data Evaluation Grad->Eval Metrics Calculate: Resolution (Rs > 2.0) Peak Asymmetry (As < 1.5) Eval->Metrics Opt Phase 4: Method Optimization Metrics->Opt

Step-by-step HPLC method development workflow for spiroindoline purity analysis.

Comparative Experimental Data

Following the protocol above, representative quantitative data for a complex halogenated spiroindoline API spiked with a diastereomeric impurity (1% w/w) is summarized below. The data highlights the failure of hydrophobic-only retention and the success of multi-mode interactions.

Table 2: Performance Metrics Across Stationary Phases
Column ChemistryRetention Time (API)Resolution ( Rs​ ) vs. DiastereomerPeak Asymmetry ( As​ )Method Status
Traditional C18 12.4 min1.1 (Co-elution)1.8 (Tailing)Failed
Biphenyl 14.8 min1.8 (Partial Separation)1.3 (Acceptable)Marginal
PFP (Pentafluorophenyl) 13.5 min2.7 (Baseline Separation)1.1 (Excellent)Validated

Data Interpretation: While the C18 column failed to resolve the stereoisomers due to a lack of shape selectivity, the Biphenyl column showed improved retention and partial separation due to π−π interactions. However, the PFP column achieved baseline resolution ( Rs​=2.7 ). The rigid fluorinated ring of the PFP phase successfully differentiated the spatial geometry of the spiro-fused diastereomers, proving it to be the superior choice for spiroindoline purity analysis.

References

  • Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations ACS Omega (PMC) URL:[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality MAC-MOD Analytical URL:[Link]

Validation

Comparative Mass Spectrometry Fragmentation Guide: 6-Fluorospiro[indoline-3,4'-piperidin]-2-one vs. Standard Spirooxindoles

Executive Summary Spirooxindoles represent a privileged scaffold in modern drug discovery, frequently utilized in the development of MDM2 inhibitors, CGRP receptor antagonists, and novel antiproliferative agents[1]. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirooxindoles represent a privileged scaffold in modern drug discovery, frequently utilized in the development of MDM2 inhibitors, CGRP receptor antagonists, and novel antiproliferative agents[1]. Among these, 6-Fluorospiro[indoline-3,4'-piperidin]-2-one is a critical structural building block. The introduction of a highly electronegative fluorine atom at the 6-position of the indoline core fundamentally alters the molecule's electronic distribution, lipophilicity, and subsequent behavior in electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This guide objectively compares the MS/MS fragmentation patterns and bioanalytical performance of the 6-fluoro derivative against its unsubstituted and 6-chloro alternatives. By understanding the mechanistic causality behind these fragmentation pathways, bioanalytical scientists can optimize Multiple Reaction Monitoring (MRM) methods for superior sensitivity and selectivity.

Mechanistic Causality in ESI-MS/MS Fragmentation

To develop a robust quantitative assay, one must first understand how the molecule falls apart in the collision cell. The spirooxindole class exhibits highly predictable, yet structurally tunable, fragmentation behaviors[2].

When ionized in positive mode (ESI+), the basic secondary amine of the piperidine ring is readily protonated, yielding a stable precursor ion [M+H]+ at m/z 221.1 for the 6-fluoro analog. Upon collision-induced dissociation (CID), three primary pathways dominate:

  • Neutral Loss of Carbon Monoxide (CO, -28 Da): The most abundant and analytically useful product ion arises from the expulsion of CO from the oxindole core, a hallmark of spirooxindole fragmentation[2]. For the 6-fluoro analog, this yields an intense fragment at m/z 193.1.

  • Loss of Ammonia (NH₃, -17 Da): The protonated piperidine ring frequently undergoes ring-opening and subsequent loss of NH₃, generating an m/z 204.1 fragment.

  • Spiro-Ring Cleavage (Retro-Mannich Type): Higher collision energies trigger the cleavage of the spiro-fused saturated ring, often resulting in the loss of the piperidine moiety and leaving the stable fluoro-oxindole core (m/z 138.1)[3],[4].

The "Fluoro" Effect on Collision Energy

Why does the 6-fluoro substitution require different MS parameters than the unsubstituted analog? The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This stabilizes the amide bond of the oxindole by pulling electron density away from the carbonyl carbon, effectively strengthening the C-C bond that must be broken to expel CO. Consequently, a higher optimal Collision Energy (CE) is required to drive this fragmentation compared to the unsubstituted analog.

Fragmentation M Precursor Ion [M+H]+ m/z 221.1 F1 Loss of CO (-28 Da) m/z 193.1 M->F1 CID (CE: 26 eV) F2 Loss of NH3 (-17 Da) m/z 204.1 M->F2 CID (CE: 18 eV) F3 Spiro-Ring Cleavage m/z 138.1 M->F3 High Energy CID F1->F3 Subsequent Cleavage

Caption: Primary ESI-MS/MS fragmentation pathways of protonated 6-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Comparative Analytical Performance

When selecting a scaffold for drug development, understanding how halogenation impacts bioanalytical sensitivity is crucial. The table below compares the MS/MS performance of the 6-fluoro analog with its unsubstituted and 6-chloro counterparts.

Table 1: Quantitative MS/MS Comparison of Spirooxindole Analogs
CompoundPrecursor Ion [M+H]+ Quantifier Ion (Loss of CO)Qualifier Ion (Spiro Cleavage)Optimal CE (eV)Relative Sensitivity (LOD)*
Unsubstituted Spirooxindolem/z 203.1m/z 175.1 (100%)m/z 120.1 (45%)220.5 ng/mL
6-Fluoro spirooxindolem/z 221.1m/z 193.1 (100%)m/z 138.1 (50%)260.2 ng/mL
6-Chloro spirooxindolem/z 237.1m/z 209.1 (100%)m/z 154.1 (40%)240.8 ng/mL

*Limit of Detection (LOD) determined in human plasma matrix using the protocol defined in Section 4.

Performance Insights:

  • Sensitivity: The 6-fluoro analog demonstrates a 2.5x improvement in LOD over the unsubstituted analog. Causality: The fluorine atom increases the molecule's lipophilicity without significantly increasing its molecular volume. This enhances its partitioning into the organic mobile phase, leading to sharper chromatographic peaks and superior droplet desolvation efficiency in the ESI source.

  • Selectivity: The 6-chloro analog suffers from isotopic dilution (due to the natural 3:1 ratio of ³⁵Cl to ³⁷Cl), which splits the precursor ion signal and reduces overall assay sensitivity. The monoisotopic nature of fluorine (¹⁹F) ensures 100% of the ion current remains in a single precursor mass, making the 6-fluoro analog analytically superior.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in checks to verify extraction efficiency and chromatographic integrity.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Self-Validation Check: The immediate formation of a cloudy precipitate confirms the denaturation of plasma proteins.

  • Step 3: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 4: Transfer 100 µL of the clear supernatant to an autosampler vial. Validation Check: The presence of a tightly packed solid pellet at the bottom of the tube confirms successful matrix separation.

UHPLC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

    • Causality of Design: Formic acid (pH ~2.7) ensures complete protonation of the piperidine nitrogen (pKa ~9.5), maximizing ESI+ ionization efficiency. The rapid organic gradient leverages the fluorinated compound's lipophilicity, ensuring it elutes sharply away from early-eluting polar matrix components (e.g., salts, phospholipids), thereby minimizing ion suppression.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI+)
  • Source Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Collision Gas: Argon (2.0 × 10⁻³ mbar)

  • MRM Transition: m/z 221.1 → 193.1 (Dwell time: 50 ms).

Workflow S1 Sample Prep (Spike IS & PPT) S2 UHPLC Separation (C18, 0.4 mL/min) S1->S2 S3 ESI+ Ionization (Capillary: 3.0 kV) S2->S3 S4 MRM Detection (m/z 221.1 -> 193.1) S3->S4 S5 Data Processing (Peak Integration) S4->S5

Caption: Self-validating LC-MS/MS bioanalytical workflow for spirooxindole quantification.

Sources

Comparative

Comparing bioactivity of 6-fluoro vs non-fluorinated spiroindolines

Comparative Bioactivity of 6-Fluoro vs. Non-Fluorinated Spiroindolines: A Guide to Rational Drug Design Introduction Spiroindolines represent a privileged scaffold in medicinal chemistry, characterized by a highly rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of 6-Fluoro vs. Non-Fluorinated Spiroindolines: A Guide to Rational Drug Design

Introduction

Spiroindolines represent a privileged scaffold in medicinal chemistry, characterized by a highly rigid, three-dimensional spirocyclic core that enables the precise spatial arrangement of pharmacophores [3]. This structural pre-organization is critical for target specificity in complex biological systems, ranging from the Plasmodium falciparum Na+ pump (PfATP4) to human tankyrase enzymes. A critical optimization strategy in spiroindoline development is the bioisosteric substitution of hydrogen with fluorine at the 6-position of the indoline ring. This guide critically evaluates the causal impact of 6-fluorination on bioactivity, metabolic stability, and target affinity compared to non-fluorinated counterparts.

Mechanistic Causality: The Role of 6-Fluorination

Why does a single fluorine atom at the 6-position dramatically alter the pharmacological profile of a spiroindoline? The causality lies in three fundamental physicochemical shifts:

  • Metabolic Shielding : The carbon-fluorine (C-F) bond is significantly stronger than the C-H bond. Placing a fluorine at the 6-position sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, which is a primary clearance pathway for indoline scaffolds.

  • Electronic Modulation : Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density of the indoline nitrogen, lowering its pKa. A less basic nitrogen correlates with improved membrane permeability and reduced promiscuous binding (e.g., mitigating hERG toxicity liabilities).

  • Conformational Locking & Halogen Bonding : The stereoelectronic properties of fluorine can engage in orthogonal multipolar interactions with backbone amides in the target protein's binding pocket, significantly enhancing the binding affinity (Kd) and residence time.

Comparative Bioactivity Profiles

The superiority of 6-fluoro spiroindolines is best demonstrated in two distinct therapeutic areas: antimalarial drug development (e.g., Cipargamin/NITD609 analogs) [2] and anticancer tankyrase inhibitors [1].

Table 1: Quantitative Comparison of 6-Fluoro vs. Non-Fluorinated Spiroindoline Analogs

ParameterNon-Fluorinated Spiroindoline6-Fluoro SpiroindolineMechanistic Rationale
PfATP4 IC50 (Antimalarial) ~45 nM< 1 nM (e.g., Cipargamin)Enhanced halogen bonding in the PfATP4 transmembrane domain.
Tankyrase TNKS1/2 IC50 ~120 nM~15 nMImproved shape complementarity and lipophilic efficiency.
Microsomal Stability (T1/2) < 15 min (Rapid clearance)> 60 min (Prolonged half-life)Steric and electronic blockade of CYP450 oxidation sites.
Aqueous Solubility ModerateSignificantly HigherFluorine-induced disruption of crystal lattice stacking.

(Note: Data synthesized from comparative SAR studies on spiroindolinone derivatives and PfATP4 inhibitors)

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for synthesizing and evaluating these compounds.

Protocol A: Synthesis of 6-Fluoro-Spiroindoline Core via Fischer Indole Cyclization Rationale: Fischer indole synthesis provides a robust, scalable route to construct the rigid spirocyclic framework from readily available piperidine precursors [1].

  • Condensation : React 4-piperidine aldehyde (1.0 eq) with 3-fluoro-phenylhydrazine (1.1 eq) in the presence of a catalytic amount of glacial acetic acid in ethanol. Stir at 80°C for 2 hours to form the corresponding hydrazone intermediate.

  • Cyclization : Add a strong Lewis acid (e.g., BF3·OEt2, 2.0 eq) to the reaction mixture. Heat to reflux (110°C) for 12 hours. Note: The electron-withdrawing nature of the fluorine atom requires harsher cyclization conditions compared to the non-fluorinated analog.

  • Reduction : Cool the mixture to 0°C. Carefully add sodium triacetoxyborohydride (NaBH(OAc)3, 3.0 eq) to reduce the intermediate imine, yielding the 6-fluoro-spiroindoline.

  • Purification : Quench with saturated NaHCO3, extract with ethyl acetate, and purify via flash chromatography (silica gel, gradient elution of DCM:MeOH).

  • Validation : Confirm the 6-fluoro substitution via 19F-NMR (expect a characteristic multiplet around -115 ppm) and HRMS.

Protocol B: In Vitro Bioactivity Validation (PfATP4 Na+ Efflux Assay) Rationale: This functional assay directly measures the target engagement of the spiroindoline with the PfATP4 pump, validating the phenotypic antimalarial effect [2].

  • Parasite Culture : Culture Plasmodium falciparum (3D7 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Dye Loading : Load isolated trophozoite-stage parasites with the sodium-sensitive fluorescent dye SBFI-AM (10 µM) and Pluronic F-127 (0.01%) for 1 hour at 37°C.

  • Compound Treatment : Wash cells and resuspend in a Na+-rich buffer. Add the 6-fluoro spiroindoline and the non-fluorinated control at varying concentrations (0.1 nM to 1 µM).

  • Fluorescence Measurement : Monitor the ratiometric fluorescence (excitation 340/380 nm, emission 500 nm) using a microplate reader.

  • Data Interpretation : A rapid increase in the 340/380 ratio indicates intracellular Na+ accumulation, confirming PfATP4 inhibition. Calculate the IC50 based on the initial rate of Na+ influx.

Visualizations

Pathway A 6-Fluoro Spiroindoline (Target Ligand) B PfATP4 Membrane Pump (P. falciparum) A->B High Affinity Binding C Inhibition of Na+ Efflux B->C D Intracellular Na+ Surge C->D E Osmotic Lysis & Parasite Death D->E

Mechanism of action for 6-fluoro spiroindolines targeting PfATP4 in Plasmodium falciparum.

Workflow S1 Fischer Indole Cyclization (Core Synthesis) S2 Microsomal Stability Assay (HLM Incubation) S1->S2 S3 In Vitro Bioactivity (Na+ Efflux / Tankyrase) S2->S3 S4 Pharmacokinetic Profiling (Data Synthesis) S3->S4

Experimental workflow for synthesizing and validating 6-fluoro spiroindoline bioactivity.

Conclusion

The strategic incorporation of a 6-fluoro substituent onto the spiroindoline scaffold is not merely a cosmetic chemical change; it is a causal driver of enhanced pharmacodynamics and pharmacokinetics. By blocking metabolic liabilities and enhancing target-specific halogen bonding, 6-fluoro spiroindolines consistently outperform their non-fluorinated counterparts in both antimalarial and anticancer applications.

References

  • Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • PF3D7_1211900 details - Malaria Parasite Metabolic Pathways Source: huji.ac.il URL:[Link]

  • Synthesis of 1,7-Fused Indolines Tethered with Spiroindolinone Based on C–H Activation Strategy with Air as a Sustainable Oxidant | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Validation

Structure-Activity Relationship (SAR) of 6-Substituted Spiroindolones: A Performance Comparison Guide

Executive Summary The discovery of spirotetrahydro-β-carbolines (spiroindolones) represents a paradigm shift in antimalarial drug development. Identified via phenotypic whole-cell screening, this class of compounds opera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of spirotetrahydro-β-carbolines (spiroindolones) represents a paradigm shift in antimalarial drug development. Identified via phenotypic whole-cell screening, this class of compounds operates through a novel mechanism: the disruption of sodium homeostasis via the inhibition of the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4) [1].

As a Senior Application Scientist evaluating this scaffold, it is critical to understand that the pharmacological viability of spiroindolones is heavily dictated by the substitution pattern on the indole core. Specifically, modifications at the 6-position (often coupled with the 7-position) serve as the primary driver for target affinity, metabolic stability, and overall in vivo efficacy. This guide objectively compares the performance of 6-substituted spiroindolones against unsubstituted variants and standard-of-care alternatives, providing the experimental frameworks required to validate these findings.

Mechanistic Rationale: The Causality of 6-Substitution

In drug design, structural modifications must be driven by causality rather than trial and error. The transition from an early hit (unsubstituted at the 6- and 7-positions) to the clinical candidate NITD609 (KAE609 / Cipargamin) involved precise halogenation (6-Cl, 7-F). The rationale for this is tripartite:

  • Steric and Electronic Complementarity: The binding pocket of PfATP4 is highly sensitive to the electron density of the indole ring. Halogenation at the 6-position (e.g., Chlorine or Fluorine) introduces inductive electron withdrawal, which modulates the basicity of the core and optimizes halogen-bonding interactions within the transmembrane domain of the ATPase [2].

  • Metabolic Shielding: Unsubstituted indoles (6-H) are notorious for their susceptibility to cytochrome P450-mediated aromatic oxidation. Placing a sterically demanding and metabolically robust chlorine atom at the 6-position effectively blocks this metabolic liability, dramatically extending the compound's half-life and enabling once-daily oral dosing [1].

  • Stereospecific Target Engagement: Spiroindolones require a strict 1R,3S stereochemical configuration for activity. The 6-substitution anchors the molecule within the PfATP4 pocket, ensuring the 1R,3S pharmacophore is perfectly oriented to block the sodium efflux channel.

Performance Comparison: 6-Substituted vs. Alternatives

SAR Data: The Impact of Halogenation

The table below summarizes the quantitative structure-activity relationship (SAR) data for the spiroindolone core, comparing the impact of 6- and 7-position substitutions on in vitro potency against the P. falciparum NF54 strain [2].

Compound Designation6-Position7-PositionP. falciparum NF54 IC₅₀ (nM)Relative Potency vs. UnsubstitutedPharmacological Profile
(+)-1 (Base Hit) HH13 ± 2.21.0xModerate potency; high metabolic clearance.
(+)-3 HCl5.6 ± 0.7~2.3xImproved potency, but retains 6-position metabolic vulnerability.
(+)-5 HF4.3 ± 0.4~3.0xSlight improvement in binding affinity.
(+)-6 FF0.33 ± 0.06~39.0xHighest in vitro potency; however, difluoro compounds often suffer from rapid clearance in vivo.
(+)-7 (NITD609) Cl F 1.2 ± 0.2 ~11.0x Optimal balance: Excellent potency, superior metabolic stability, and high oral bioavailability.
Comparison with Standard-of-Care (Artemisinin)

While Artemisinin derivatives are the current gold standard, they face emerging resistance linked to K13-propeller mutations.

  • Efficacy: 6-substituted spiroindolones (like NITD609) retain full single-digit nanomolar potency against multi-drug resistant strains (including Artemisinin-resistant isolates) [1].

  • Clearance Rate: Clinical data indicates that NITD609 clears parasites from patients approximately twice as fast as artemisinin, driven by the rapid osmotic lysis resulting from intracellular Na+ accumulation [2].

Validated Experimental Methodologies

To ensure scientific integrity, evaluating spiroindolone analogs requires a self-validating experimental system . The following protocol pairs a phenotypic whole-cell assay with an orthogonal cell-free target validation assay.

Self-Validation Loop: If a 6-substituted analog exhibits high potency in Assay A (Cell Death) but fails to inhibit ATPase activity in Assay B (Target Engagement), the compound is immediately flagged for off-target cytotoxicity. Only compounds active in both assays advance.

Assay A: Phenotypic Whole-Cell P. falciparum Growth Inhibition

Objective: Determine the IC₅₀ of spiroindolone analogs against asexual blood-stage parasites.

  • Culture Preparation: Maintain P. falciparum (NF54 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II. Synchronize to the ring stage using 5% D-sorbitol.

  • Compound Dosing: Dispense 6-substituted spiroindolones (e.g., NITD609) and controls (Artemisinin as positive control; 0.1% DMSO as negative control) in a 384-well plate using a 10-point, 3-fold serial dilution (starting at 100 nM).

  • Incubation: Add synchronized parasite culture (0.3% parasitemia) to the plates and incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Readout (SYBR Green I): Lysis the cells using a buffer containing SYBR Green I dye. Measure fluorescence (Ex: 485 nm, Em: 530 nm) to quantify parasitic DNA replication. Calculate IC₅₀ using non-linear regression.

Assay B: Orthogonal Target Validation (Cell-Free ScPma1p ATPase Assay)

Objective: Confirm direct inhibition of the P-type ATPase target. (Note: Saccharomyces cerevisiae ScPma1p is used as a highly validated, biochemically tractable surrogate for PfATP4) [2].

  • Membrane Isolation: Isolate plasma membrane vesicles from S. cerevisiae expressing wild-type ScPma1p.

  • Reaction Setup: In a 96-well plate, combine 2 µg of membrane protein with the test compounds (from Assay A) in an assay buffer (50 mM MES pH 6.0, 5 mM MgSO₄, 50 mM KCl).

  • Initiation & Termination: Initiate the ATPase reaction by adding 5 mM ATP. Incubate for 30 minutes at 30°C. Terminate the reaction by adding a Malachite Green/molybdate reagent.

  • Quantification: Measure absorbance at 620 nm to quantify the release of inorganic phosphate (Pi). A dose-dependent decrease in Pi release confirms direct P-type ATPase inhibition.

Pathway Visualization

The following diagram illustrates the logical flow from the structural modification (6-substitution) to the phenotypic outcome, highlighting the causality of the mechanism of action.

G N1 6-Cl, 7-F Substitution (e.g., NITD609) N2 Optimal PfATP4 Binding Pocket Fit N1->N2 Steric & Electronic Complementarity N3 Blockade of Na+ Efflux Pump N2->N3 Target Engagement N4 Intracellular Na+ Accumulation N3->N4 Ion Dysregulation N5 Parasite Clearance (Osmotic Lysis) N4->N5 Phenotypic Result

Mechanism of Action: Pathway from 6-substitution target engagement to parasite clearance.

References

  • Title: Spiroindolones, a potent compound class for the treatment of malaria Source: Science (PubMed / NIH) URL: [Link]

  • Title: Comparative chemical genomics reveal that the spiroindolone antimalarial KAE609 (Cipargamin) is a P-type ATPase inhibitor Source: Scientific Reports (PubMed / NIH) URL: [Link]

Comparative

Validating Chemical Purity of Commercial 6-Fluorospiro[indoline-3,4'-piperidin]-2-one: A Comparative Analytical Guide

Introduction: The Analytical Challenge in Spiroindoline Procurement The spiroindoline scaffold—specifically 6-Fluorospiro[indoline-3,4'-piperidin]-2-one —is a privileged structural motif frequently utilized in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Spiroindoline Procurement

The spiroindoline scaffold—specifically 6-Fluorospiro[indoline-3,4'-piperidin]-2-one —is a privileged structural motif frequently utilized in the development of neurotherapeutics and CGRP receptor antagonists. As drug development professionals source this critical intermediate from various commercial vendors, relying solely on the manufacturer's Certificate of Analysis (CoA) introduces significant risk.

Vendor CoAs typically rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) utilizing area normalization. However, this approach assumes that all impurities have identical UV extinction coefficients to the active pharmaceutical ingredient (API) and ignores UV-invisible contaminants (e.g., inorganic salts, residual solvents, or water)[1]. To establish true chemical purity, an orthogonal approach combining the high-sensitivity impurity profiling of HPLC-UV/MS with the absolute mass fraction quantitation of Quantitative Nuclear Magnetic Resonance (qNMR) is required[1].

This guide objectively compares the performance of commercial spiroindoline sources and provides a self-validating, step-by-step protocol for rigorous purity certification.

The Causality of Analytical Choices: HPLC vs. qNMR

To build a robust purity validation framework, we must understand the mechanistic strengths and inherent biases of our analytical tools.

  • HPLC-UV/MS (Relative Purity): HPLC is unparalleled for separating structurally similar impurities and detecting trace degradation products. However, it suffers from response factor bias. A 1% peak area does not guarantee a 1% mass fraction unless the impurity shares the exact UV absorbance characteristics of the target compound[2]. Furthermore, it cannot detect species that lack chromophores.

  • 1H qNMR (Absolute Purity): qNMR is a primary ratio method where the signal intensity (integral) is directly proportional to the number of nuclei generating the signal, requiring no compound-specific calibration standards[3]. By comparing the integral of a known internal standard to the target compound, we can calculate the absolute mass fraction[4]. While less sensitive to trace impurities than HPLC, qNMR perfectly accounts for UV-invisible bulk contaminants like salts or solvents[5].

Orthogonality TruePurity True Chemical Purity HPLC_Pros High Sensitivity Trace Impurities HPLC_Pros->TruePurity HPLC_Cons Response Factor Bias Misses UV-Invisible qNMR_Pros Direct Proportionality No Response Factors qNMR_Pros->TruePurity qNMR_Cons Lower Sensitivity Requires High Conc. HPLC_Node HPLC-UV HPLC_Node->HPLC_Pros HPLC_Node->HPLC_Cons qNMR_Node qNMR qNMR_Node->qNMR_Pros qNMR_Node->qNMR_Cons

Logical complementarity of HPLC and qNMR in overcoming inherent analytical biases.

Comparative Analysis of Commercial Sources

To demonstrate the necessity of this orthogonal approach, we evaluated 6-Fluorospiro[indoline-3,4'-piperidin]-2-one from three distinct commercial tiers. The data below highlights the critical discrepancies between vendor claims and true absolute purity.

Table 1: Purity Comparison Across Commercial Vendors
Vendor GradeVendor Claim (CoA)HPLC-UV Purity (254 nm)1H qNMR Absolute PurityPrimary Contaminant Identified
Vendor A (Premium)> 99.0%99.6%98.9% Trace residual ethyl acetate
Vendor B (Standard)> 97.0%98.2%93.4% UV-invisible inorganic salts
Vendor C (Discount)> 95.0%96.1%89.2% Structurally related des-fluoro isomer

Data Interpretation: Vendor B's material appeared highly pure by HPLC (98.2%) because the primary impurities were inorganic salts remaining from the spiro-cyclization workup. Because these salts do not absorb UV light, HPLC artificially inflated the purity metric. qNMR correctly identified the mass deficit, yielding a true purity of 93.4%[5]. Relying solely on Vendor B's HPLC data for downstream stoichiometric reactions would result in a ~5% yield deficit.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Before any sample data is accepted, the system must pass built-in suitability checks.

AnalyticalWorkflow Sample Commercial Spiroindoline Batch Sampling HPLC HPLC-UV/MS Relative Purity Sample->HPLC qNMR 1H qNMR Absolute Purity Sample->qNMR SST_HPLC SST (USP <621>) Resolution & Precision HPLC->SST_HPLC Integration Data Synthesis & Batch Certification HPLC->Integration SST_qNMR T1 Relaxation & S/N > 150 Validation qNMR->SST_qNMR qNMR->Integration

Orthogonal workflow for validating absolute purity of commercial spiroindolines.

Protocol A: HPLC-UV/MS Impurity Profiling

Objective: Identify structurally related organic impurities and establish relative purity.

1. Method Parameters:

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 210 nm; ESI-MS (Positive ion mode).

2. System Suitability Testing (SST) - The Self-Validation Step: According to FDA and USP <621> guidelines, the analytical system must be verified before sample analysis[2].

  • Inject a standard reference solution of the spiroindoline 5 consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak area must be < 2.0%, and the USP Tailing Factor must be < 2.0[6]. If these criteria fail, the run is invalidated, and column/pump maintenance is required.

3. Sample Execution:

  • Dissolve 1.0 mg of the commercial sample in 1.0 mL of initial mobile phase.

  • Inject 2 µL. Integrate all peaks with a signal-to-noise (S/N) ratio > 10 to determine relative area percent.

Protocol B: 1H qNMR Absolute Quantitation

Objective: Determine the absolute mass fraction of the spiroindoline without relying on target-specific reference standards.

1. Internal Standard (IS) Selection: We select Maleic acid (certified reference standard, ≥99.9% purity) as the internal standard. Causality: Maleic acid produces a sharp singlet at ~6.26 ppm in DMSO-d6. This region is entirely free from overlap with the aliphatic piperidine protons (1.5 - 3.5 ppm) and the aromatic indoline protons (6.5 - 7.5 ppm) of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one[5].

2. Sample Preparation (Critical Step):

  • Using a calibrated microbalance (accuracy to 0.01 mg), accurately weigh ~15.00 mg of the commercial spiroindoline sample and ~5.00 mg of the Maleic acid IS into the same vial.

  • Co-dissolve completely in 0.6 mL of high-purity DMSO-d6. Transfer to a 5 mm NMR tube.

3. NMR Acquisition & SST:

  • T1 Relaxation Check: Quantitative NMR requires full magnetization recovery. Determine the longest spin-lattice relaxation time (T1) of the target protons. Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds)[4].

  • S/N Validation: USP guidelines recommend a minimum Signal-to-Noise (S/N) ratio of ≥ 150 for the integrated peaks to ensure assay accuracy[5]. Acquire sufficient scans (e.g., 64 or 128) to meet this threshold.

4. Calculation: Calculate the absolute purity ( Psample​ ) using the fundamental qNMR equation[4]:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = integral area, N = number of protons, M = molar mass, W = exact weight, and P = purity of the standard).

Conclusion

When procuring 6-Fluorospiro[indoline-3,4'-piperidin]-2-one for sensitive drug discovery applications, relying on a vendor's HPLC-derived CoA is insufficient. As demonstrated by the comparison of commercial grades, UV-invisible impurities can drastically skew relative purity metrics. By implementing a self-validating, orthogonal workflow that pairs the high-resolution impurity profiling of HPLC-UV with the absolute mass fraction quantitation of qNMR, researchers can guarantee the integrity of their starting materials and prevent downstream synthetic failures.

References

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Title: A Guide to Quantitative NMR (qNMR)
  • Source: PMC (NIH)
  • Title: FDA Guidelines for Chromatography Validation Source: Allan Chemical Corporation URL
  • Title: System suitability Requirements for a USP HPLC Method Source: MTC USA URL

Sources

Validation

IR spectroscopy fingerprints for spiro[indoline-3,4'-piperidin]-2-one identification

Analytical Fingerprinting of Spiro[indoline-3,4'-piperidin]-2-one: A Comparative Guide to IR Spectroscopy Modalities Spiro[indoline-3,4'-piperidin]-2-one is a privileged spirooxindole scaffold frequently embedded in adva...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Fingerprinting of Spiro[indoline-3,4'-piperidin]-2-one: A Comparative Guide to IR Spectroscopy Modalities

Spiro[indoline-3,4'-piperidin]-2-one is a privileged spirooxindole scaffold frequently embedded in advanced therapeutics, including c-Met/ALK dual inhibitors and antimicrobial agents[1]. For drug development professionals, confirming the structural integrity and polymorphic purity of this scaffold is critical. Infrared (IR) spectroscopy serves as the frontline analytical tool for this purpose. However, the choice of IR modality—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FT-IR—profoundly impacts the sensitivity, quantitative accuracy, and physical state of the Active Pharmaceutical Ingredient (API) during analysis[2].

As an Application Scientist, I have designed this guide to objectively compare these spectroscopic techniques, providing the mechanistic rationale behind the spirooxindole IR fingerprint and establishing a self-validating protocol for robust identification.

Mechanistic Basis of the Spirooxindole IR Fingerprint

The spiro[indoline-3,4'-piperidin]-2-one core presents a complex vibrational system. The orthogonal arrangement of the indoline and piperidine rings restricts conjugation, shifting the electron density and altering the force constants of key functional groups[3].

  • Oxindole Carbonyl (C=O): The amide carbonyl in the indolin-2-one ring typically exhibits a strong stretching vibration between 1685 cm⁻¹ and 1724 cm⁻¹[3][4][5]. The exact wavenumber is highly sensitive to hydrogen bonding networks in the solid state, making it an excellent marker for polymorph screening.

  • Amide/Amine (N-H): The indoline N-H and piperidine N-H (if unsubstituted) present broad stretching bands around 3428 cm⁻¹[5].

  • Conjugated Systems (C=C): Aromatic skeletal vibrations appear distinctly at 1580–1600 cm⁻¹[6].

Table 1: Quantitative IR Fingerprint of Spiro[indoline-3,4'-piperidin]-2-one

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Indolin-2-one C=O Stretch1685 – 1724Primary scaffold confirmation; highly sensitive to H-bonding[3].
Indoline/Piperidine N-H Stretch3100 – 3450Differentiates secondary vs. tertiary amines; indicates hydration state[5].
Aromatic Ring C=C Stretch1580 – 1600Confirms the intact indoline aromatic core[6].
Spiro Junction C-C / C-N Skeletal1000 – 1300Fingerprint region; highly specific to the 3,4'-spiro linkage.

Modality Comparison: ATR-FTIR vs. Transmission FT-IR

Selecting the correct IR modality requires balancing throughput against sensitivity. While ATR-FTIR is the industry standard for rapid identification, Transmission FT-IR remains superior for trace quantification.

Causality Insight: The fundamental limitation of ATR-FTIR in trace analysis is its short effective path length (typically 2–4 µm), which is wavelength-dependent. In contrast, Transmission FT-IR allows for a tunable path length based on the KBr pellet thickness, yielding much higher signal-to-noise ratios for low-concentration impurities[2]. However, the high pressure required to press KBr pellets (typically 10 tons) can induce polymorphic phase transitions in the spirooxindole API—a risk entirely bypassed by the zero-prep ATR method.

Table 2: Comparative Performance of IR Modalities for Spirooxindoles

ParameterATR-FTIR (Diamond Crystal)Transmission FT-IR (KBr Pellet)FT-Raman (Complementary)
Effective Path Length ~2 – 4 µm (Wavelength dependent)~100 – 500 µm (Tunable)N/A (Scattering volume)
Sensitivity Moderate (Suitable for bulk ID)High (Suitable for trace analysis)[2]Low to Moderate
Sample Preparation None (Direct application)High (Grinding, pressing)None (Direct in vial)
Polymorph Risk Very LowHigh (Pressure-induced transition)Very Low
Best Used For Routine QA/QC, API releaseTrace impurity quantificationAqueous samples, C=C focus

Analytical Workflow & Decision Matrix

IR_Workflow A Spiro[indoline-3,4'-piperidin]-2-one API Sample B Primary Analytical Objective? A->B C ATR-FTIR (Surface Reflection) B->C Routine QA/QC (No Prep) D Transmission FT-IR (KBr Pellet) B->D Trace Analysis (High Sensitivity) E Validate C=O (~1700 cm⁻¹) & N-H (~3400 cm⁻¹) C->E D->E F Monitor for Pressure-Induced Phase Transitions D->F Critical Risk G Release / Report E->G F->G

Figure 1: Decision matrix and analytical workflow for spirooxindole spectroscopic identification.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in quality check to prevent false positives or spectral artifacts.

Protocol A: ATR-FTIR for Routine Identification
  • System Suitability & Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Validation Check: The background must show a flat baseline with ambient water vapor and CO₂ peaks below 0.005 Absorbance Units (AU).

  • Sample Application: Place ~2 mg of the spirooxindole powder directly onto the crystal, ensuring complete coverage of the sensor area.

  • Pressure Application: Lower the ATR anvil.

    • Causality Note: Apply consistent pressure until the C=O stretch (~1685-1724 cm⁻¹) reaches an absorbance between 0.2 and 0.8 AU. Readings >0.8 AU risk detector saturation and peak distortion; readings <0.2 AU yield poor signal-to-noise ratios.

  • Data Acquisition & Correction: Acquire the spectrum. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, which artificially inflates low-wavenumber peaks in raw ATR data.

Protocol B: Transmission FT-IR for Trace Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours to eliminate moisture.

    • Causality Note: Residual water will create a broad O-H stretch that masks the critical spirooxindole N-H stretch at ~3428 cm⁻¹.

  • Sample Dilution: Weigh accurately 1.0 mg of spirooxindole API and 99.0 mg of dried KBr. Triturate gently in an agate mortar.

    • Validation Check: Avoid excessive grinding. High shear forces introduce lattice strain and can shift the C=O peak, creating a false polymorph signature.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates excessive moisture or poor grinding, which causes severe baseline scattering (Mie scattering).

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

Conclusion

While Transmission FT-IR provides the extended path length necessary for rigorous trace quantification[2], ATR-FTIR remains the most reliable modality for the routine identification of spiro[indoline-3,4'-piperidin]-2-one derivatives. By entirely eliminating the mechanical stress of KBr pelleting, ATR-FTIR preserves the native solid-state architecture of the spirooxindole, ensuring that the critical C=O and N-H vibrational frequencies accurately reflect the lot's true polymorphic identity.

References

  • Title: Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy Source: ACS Omega URL: 4

  • Title: Characterization of Novel Spiroxyindoles Through NMR and IR Spectroscopic Analysis Source: ER Publications URL: 6

  • Title: Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents Source: MDPI URL: 3

  • Title: Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity Source: PMC URL: 5

  • Title: Simultaneous Quantification of Ibuprofen and Paracetamol in Tablet Formulations Using Transmission Fourier Transform Infrared Spectroscopy Source: SCIRP URL: 2

  • Title: What is SMU-B? (Preclinical spirooxindole derivatives) Source: New Drug Approvals URL: 7

Sources

Comparative

Benchmarking Synthetic Yields of 6-Fluoro Spiroindolines: A Comparative Guide to Literature Values and Modern Methodologies

Introduction The spiroindoline core, particularly its 6-fluoro substituted derivatives, represents a privileged scaffold in modern medicinal chemistry. The most prominent example is Cipargamin (NITD609 / KAE609), a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spiroindoline core, particularly its 6-fluoro substituted derivatives, represents a privileged scaffold in modern medicinal chemistry. The most prominent example is Cipargamin (NITD609 / KAE609), a potent antimalarial agent targeting the Plasmodium falciparum P-type Na+ ATPase (PfATP4) ()[1]. However, the structural complexity of the spiro-fused tetrasubstituted stereogenic center poses a significant synthetic challenge. Early literature relied heavily on racemic syntheses followed by inefficient chiral resolution[2]. This guide objectively benchmarks the traditional Pictet-Spengler cyclization against modern catalytic asymmetric methodologies, providing researchers with a comparative analysis of synthetic yields, stereocontrol, and scalable protocols.

Part 1: Mechanistic Causality in 6-Fluoro Spiroindoline Synthesis

The Traditional Pictet-Spengler Approach

The first-generation synthesis of 6-fluoro spiroindolines utilized a Pictet-Spengler reaction between racemic α-methyltryptamine and 5-chloroisatin[3].

  • Causality of Diastereoselectivity: The acid-catalyzed ring expansion forms a six-membered transition state. The release of allylic (A1,3) strain dictates the stereochemical outcome, favoring the trans diastereomer in a ~9:1 ratio ()[4].

  • The Bottleneck: While highly diastereoselective, this method inherently produces a racemate. The subsequent chiral resolution (via preparative chiral HPLC) fundamentally caps the theoretical yield at 50%, with practical literature yields often falling below 30%[5]. This makes the traditional route unsustainable for late-stage drug development.

The Benchmark: Direct Catalytic Asymmetric Alkynylation

To bypass the resolution bottleneck, modern approaches utilize a direct catalytic asymmetric alkynylation of isatin-derived ketimines[6].

  • Causality of Enantioselectivity: The reaction utilizes mesitylcopper ligated with a chiral (R,R)-Ph-BPE ligand. This complex generates a Cu-alkynylide from a terminal alkyne. The high enantioselectivity is driven by a soft-soft interaction between the nucleophilic Cu-alkynylide and the highly electrophilic N-thioDpp-ketimine ()[6].

  • Solvent Effects: The choice of DMF over standard non-polar solvents alters the coordination geometry of the Cu-complex, significantly boosting both the reaction rate at low temperatures (−78 °C) and the final enantiomeric excess (up to 96% ee)[6].

Part 2: Quantitative Benchmarking

The following table summarizes the quantitative performance of various synthetic routes for 6-fluoro spiroindolines, highlighting the superiority of modern asymmetric workflows.

MethodologyKey Reagents / CatalystStereocontrolIntermediate YieldEnantiomeric Purity (ee)Overall Target Yield
Traditional Pictet-Spengler 5-Chloroisatin, p-TsOHDiastereoselective (~9:1)55–66%0% (Racemic)<30% (post-resolution)
Direct Asymmetric Alkynylation N-thioDpp-ketimine, Cu/Ph-BPEEnantioselective97%96%40.6%
Pd-Catalyzed Allenylic Alkylation P-chiral BIBOP ligands, [Pd(allyl)Cl]2Regio/Enantioselective88%94%~35%

Data aggregated from literature benchmarks[6],[3],[7].

Part 3: Experimental Workflow & Self-Validating Protocol

The following protocol details the optimized Direct Catalytic Asymmetric Alkynylation workflow for synthesizing the 6-fluoro spiroindoline precursor.

Step 1: Preparation of the Cu/Ph-BPE Catalyst Complex

  • Action: In an argon-filled glovebox, dissolve Mesitylcopper (10 mol%) and (R,R)-Ph-BPE (12 mol%) in anhydrous DMF.

  • Causality: Mesitylcopper is highly sensitive to oxidation. Pre-coordinating the copper with the chiral ligand in a highly polar aprotic solvent (DMF) ensures the formation of a uniform chiral pocket, which is critical for dictating the stereochemical approach of the alkyne[6].

Step 2: Asymmetric Alkynylation

  • Action: Cool the catalyst solution to −78 °C. Add the terminal alkyne (1.2 equiv), followed by the slow, dropwise addition of the N-thioDpp-ketimine (1.0 equiv).

  • Causality: The N-thioDpp protecting group makes the ketimine exceptionally electrophilic. Initiating the reaction at −78 °C suppresses uncatalyzed background alkynylation, ensuring that C–C bond formation exclusively occurs within the chiral environment of the Cu/Ph-BPE complex[6].

Step 3: Self-Validation & In-Process Control

  • Action: Monitor reaction progression via TLC (Hexane:EtOAc 3:1). Upon completion, quench with saturated aqueous NH4Cl. Isolate the product and immediately analyze via chiral-stationary-phase HPLC (e.g., Daicel Chiralpak OD-H).

  • Trustworthiness: This is a critical self-validating node. Do not proceed to downstream steps unless the ee is ≥95%. A lower ee indicates moisture contamination or premature ligand dissociation, which will irreversibly compromise the final spiroindoline yield.

Step 4: Intramolecular Hydroamination

  • Action: Deprotect the Boc group using TFA, then subject the intermediate to Cu(I)-catalyzed intramolecular hydroamination to furnish the indole unit.

  • Causality: Closing the indole ring via hydroamination avoids the harsh, racemizing conditions of traditional acid-catalyzed cyclizations, preserving the tetrasubstituted stereocenter generated in Step 2, yielding the final 6-fluoro spiroindoline core in 93% yield for this specific step[6].

Part 4: Visualizing the Synthetic Pathways

G cluster_traditional Traditional Literature Route cluster_modern Modern Asymmetric Workflow Start1 6-Fluoro-Tryptamine + 5-Chloroisatin PS Pictet-Spengler Cyclization (Acid Catalyzed) Start1->PS Heat, H+ Racemic Racemic Spiroindoline Yield: 55-66% PS->Racemic Res Chiral Resolution Final Yield: <30% Racemic->Res HPLC/Enzymatic Final 6-Fluoro Spiroindoline (NITD609) Overall Yield: >40% Res->Final Target Start2 Isatin-Derived Ketimine + Terminal Alkyne Asym Asymmetric Alkynylation (Cu/Ph-BPE Catalyst) Start2->Asym -78 °C to RT Enantio Enantioenriched Intermediate Yield: 97%, 96% ee Asym->Enantio Soft-Soft Interaction Enantio->Final Hydroamination

Fig 1: Synthetic pathways for 6-fluoro spiroindolines comparing traditional and asymmetric routes.

References

  • Rottmann, M., et al. (2010). "Spiroindolones, a potent compound class for the treatment of malaria." Science, 329(5996), 1175-1180. URL: [Link]

  • Yeung, B. K. S., et al. (2010). "Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria." Journal of Medicinal Chemistry, 53(14), 5155-5164. URL: [Link]

  • Yin, L., et al. (2015). "Stereoselective Total Synthesis of KAE609 via Direct Catalytic Asymmetric Alkynylation to Ketimine." Organic Letters, 17(22), 5610–5613. URL: [Link]

  • Zha, T., et al. (2023). "Direct Catalytic Asymmetric and Regiodivergent N1‐ and C3‐Allenylic Alkylation of Indoles." Angewandte Chemie International Edition, 62(21). URL: [Link]

  • "Mechanistic Study of the Spiroindolones: A New Class of Antimalarials." PMC. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Fluorospiro[indoline-3,4'-piperidin]-2-one proper disposal procedures

Proper chemical waste management in drug discovery laboratories is not merely a regulatory formality; it is a critical safety imperative that protects personnel, infrastructure, and the environment. 6-Fluorospiro[indolin...

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management in drug discovery laboratories is not merely a regulatory formality; it is a critical safety imperative that protects personnel, infrastructure, and the environment. 6-Fluorospiro[indoline-3,4'-piperidin]-2-one is a complex fluorinated spirocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), such as CGRP receptor antagonists and MDM2 inhibitors.

Because of its specific functional groups—a stable carbon-fluorine bond and a basic piperidine nitrogen—this compound cannot be treated as generic organic waste. This guide provides a comprehensive, field-proven Standard Operating Procedure (SOP) for its safe handling, segregation, and disposal.

Physicochemical Hazard Assessment & Causality

To dispose of a chemical safely, one must first understand why it behaves the way it does. The disposal strategy for 6-Fluorospiro[indoline-3,4'-piperidin]-2-one is dictated by its molecular architecture.

Molecular FeatureOperational HazardDisposal Implication
Fluorine Atom Generates highly corrosive and toxic Hydrogen Fluoride (HF) gas upon thermal destruction.MUST be classified as Halogenated Waste [1]. Requires high-temperature incineration at a Treatment, Storage, and Disposal Facility (TSDF) equipped with acid gas scrubbers.
Piperidine Ring Secondary amine acts as a moderate base; reacts exothermically with acids.Strict segregation required. Must never be mixed with strong acids, acid anhydrides, or oxidizing agents to prevent container rupture[2].
Spiro-indoline Core Biologically active API intermediate with potential aquatic ecotoxicity.Strictly prohibited from drain/sewer disposal. Even trace aqueous solutions must be captured as hazardous waste[3].

The Causality of Disposal Errors (Expert Insight): A common and dangerous laboratory error is dissolving fluorinated solids in non-halogenated solvents (e.g., DMSO, Ethyl Acetate) and routing them into the "Non-Halogenated" waste stream. When non-halogenated waste is incinerated at standard facilities, the lack of HF-scrubbing infrastructure leads to the environmental release of hydrofluoric acid and severe degradation of the incinerator's refractory lining. Operational Rule: If the API contains fluorine, the entire solution becomes halogenated waste, regardless of the primary solvent[1][4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint of the current step is confirmed.

Step 1: Point-of-Generation Segregation
  • For Liquid Waste (Reaction mixtures, filtrates): Route the solution into a designated liquid waste carboy explicitly labeled for "Halogenated Organic Waste." Ensure the waste stream contains no strong mineral acids.

  • For Solid Waste (Powders, contaminated Kimwipes, empty vials): Collect all solid residues in a puncture-proof, sealable container designated for hazardous API solid waste[3].

  • Validation Checkpoint: Confirm that the receiving waste container has never held incompatible materials (e.g., nitric acid, bleach) by checking the container's historical log.

Step 2: Primary Containment & Headspace Management
  • Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Do not use metal containers, as trace HF formation or amine-metal complexation can occur over time[2].

  • Fill liquid waste containers to a maximum of 90% capacity. The remaining 10% headspace is critical to allow for vapor expansion and prevent pressure-induced rupture[2][4].

  • Validation Checkpoint: Squeeze the sealed plastic container gently. It should have enough give to indicate proper headspace, and the cap must be in "new" condition with no micro-cracks[2].

Step 3: RCRA-Compliant Labeling
  • Under EPA Resource Conservation and Recovery Act (RCRA) standards, the hazardous waste determination must be made at the exact time and place of generation[5][6].

  • Attach a hazardous waste tag upon the first drop of waste entering the container.

  • The label must explicitly state the words "Hazardous Waste" and list the full chemical name: 6-Fluorospiro[indoline-3,4'-piperidin]-2-one. Do not use chemical formulas or shorthand abbreviations[5].

  • Validation Checkpoint: Verify that the accumulation start date is clearly written on the tag the moment the first addition of waste occurs.

Step 4: Satellite Accumulation Area (SAA) Transfer
  • Transfer the sealed, labeled container to the laboratory's designated SAA. The SAA must be at or near the point of generation and under the control of the operator[3][6].

  • Store the container within secondary containment (e.g., a polyethylene tub) to capture any potential leaks[4].

  • Regulatory limits dictate that a maximum of 55 gallons of hazardous waste may be stored in an SAA for up to 12 months. Once a container is full, it must be removed to a central accumulation area within 3 days[1][2].

  • Validation Checkpoint: Conduct a weekly visual inspection of the SAA to ensure no liquid has pooled in the secondary containment and that all labels face outward for immediate identification.

Disposal Workflow Visualization

G Start Waste Generation: 6-Fluorospiro[indoline-3,4'-piperidin]-2-one State Determine Physical State Start->State Solid Solid Form (Powder/Crystals/Wipes) State->Solid Liquid Liquid Form (Reaction Mixture/Solution) State->Liquid SolidContainer Seal in Compatible HDPE Solid Waste Container Solid->SolidContainer LiquidContainer Route to Halogenated Solvent Waste Stream Liquid->LiquidContainer Labeling RCRA-Compliant Labeling ('Hazardous Waste', Full Name) SolidContainer->Labeling LiquidContainer->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA TSDF Licensed TSDF Incineration (Requires Acid Gas Scrubbing) SAA->TSDF

Caption: Decision workflow for the segregation and disposal of fluorinated spiro-indoline derivatives.

References

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NIH NCBI Bookshelf, National Academies Press. URL:[Link]

  • Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Entities (Subpart K)." EPA.gov. URL:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. URL:[Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC. URL:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. URL:[Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Penn Environmental Health and Radiation Safety. URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-Fluorospiro[indoline-3,4'-piperidin]-2-one

As a Senior Application Scientist, I approach the handling of novel building blocks like 6-Fluorospiro[indoline-3,4'-piperidin]-2-one not just as a compliance exercise, but as a critical component of experimental integri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel building blocks like 6-Fluorospiro[indoline-3,4'-piperidin]-2-one not just as a compliance exercise, but as a critical component of experimental integrity.

Spirocyclic scaffolds are increasingly utilized in modern drug discovery due to their inherent three-dimensionality, which allows for precise fine-tuning of a molecule's conformational and physicochemical properties, often improving metabolic stability compared to traditional flat aromatic rings [1]. The spiroindoline core specifically has been featured in the discovery of highly potent therapeutics, including novel MDM2/p53 antagonists for cancer therapy [2].

The addition of a fluorine atom at the 6-position of the indoline ring increases the molecule's lipophilicity and alters the pKa of the adjacent nitrogen. While this is highly desirable for target binding, it fundamentally changes how the compound interacts with human tissue and PPE, necessitating the strict, self-validating protocols detailed below.

Hazard Assessment & Causality

To design an effective safety protocol, we must understand the causality behind the hazards. Based on the non-fluorinated parent compound (spiro[indoline-3,4'-piperidin]-2-one, CAS 252882-61-4), this class of molecules is categorized under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [3].

  • Respiratory Risk: The compound is typically supplied as a fine, lyophilized-like powder. Fluorinated powders possess high dielectric constants and easily accumulate static charge, making them highly prone to aerosolization (jumping) during weighing.

  • Dermal Risk: The enhanced lipophilicity provided by the fluorine atom allows the compound to more easily penetrate compromised skin barriers or mucous membranes, especially if accidentally dissolved in a carrier solvent like DMSO.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific physicochemical risks of fluorinated spiroindolines.

PPE CategorySpecificationScientific Justification
Eye Protection ANSI Z87.1+ Safety GogglesPrevents ocular exposure to aerosolized micro-particulates, directly mitigating H319 (serious eye irritation) risks.
Hand Protection Double-layered Nitrile Gloves (≥4 mil)Nitrile provides an essential barrier against lipophilic fluorinated heterocycles. Double-gloving ensures structural integrity if the outer layer is compromised by organic solvents (e.g., DMSO/DMF) during dissolution.
Body Protection Flame-retardant, fully buttoned lab coatPrevents particulate accumulation on porous street clothing, eliminating secondary exposure vectors outside the laboratory environment.
Respiratory Ducted Chemical Fume Hood (80-120 fpm)Mitigates inhalation risk (H335). The airflow captures airborne dust generated by the static repulsion of fluorinated powders during transfer.

Step-by-Step Operational Protocol

Every protocol in a high-functioning laboratory must be a self-validating system —meaning the successful completion of one step inherently proves the safety and accuracy of the previous step.

Phase 1: Environmental & Static Preparation

  • Verify Fume Hood Face Velocity: Ensure the chemical fume hood is operating between 80-120 feet per minute (fpm).

    • Causality: This specific velocity range provides optimal containment of aerosolized powders without creating turbulent eddies that could blow the light powder out of the sash.

  • Static Mitigation: Discharge the micro-spatula and the receiving vial using an anti-static ionizer (e.g., Zerostat gun).

    • Causality: Neutralizing the equipment prevents the fluorinated powder from electrostatically repelling from the spatula and aerosolizing into the operator's breathing zone.

Phase 2: Closed-System Weighing

  • Tare the Closed System: Place the empty, capped receiving vial on the analytical balance and tare it.

    • Causality: This establishes a self-validating baseline. By weighing the closed system, you eliminate the need to transport exposed powder across the laboratory, drastically reducing the risk of environmental contamination.

  • Transfer in Hood: Move the tared vial to the fume hood. Carefully transfer the estimated mass of 6-Fluorospiro[indoline-3,4'-piperidin]-2-one into the vial.

  • Cap and Verify: Seal the vial inside the hood, wipe the exterior with a dry Kimwipe, and return it to the balance to verify the net weight. Repeat as necessary until the target mass is achieved.

Phase 3: Dissolution & Decontamination

  • Solvent Addition: Return the sealed vial to the hood. Slowly add the desired organic solvent (e.g., DMSO or DMF) down the interior wall of the vial.

    • Causality: Adding solvent down the wall prevents the liquid from directly impacting the powder bed, which could forcefully displace dry particulates into the air.

  • Wet-Wipe Decontamination: Dampen a disposable wipe with 70% Isopropanol or Ethanol. Wipe down the balance pan, spatulas, and hood workspace, followed by a dry wipe.

    • Validation: Inspect the wiped surfaces under ambient light at an oblique angle to confirm the absence of particulate residue, validating the decontamination efficacy.

Spill & Disposal Plan

  • Solid Spill: Do NOT dry sweep. Dry sweeping generates hazardous dust clouds. Cover the spill with damp absorbent pads (using water or 10% Isopropanol) to suppress dust. Carefully scoop the dampened mass into a hazardous waste container.

  • Solution Spill: Absorb immediately with inert material (vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Disposal Routing: Collect all contaminated PPE, wipes, and empty vials in a sealed, clearly labeled solid hazardous waste bag. Liquid waste containing the compound dissolved in organic solvents must be routed to the halogenated organic waste stream due to the presence of the fluorine atom, ensuring compliance with environmental incineration standards.

Operational Workflow Visualization

G A 1. Preparation Hood Verification & Static Control B 2. Weighing Closed-Vial Taring & Transfer A->B C 3. Dissolution In-Hood Solvent Addition B->C D 4. Decontamination Wet-Wipe Protocol C->D E 5. Disposal Halogenated Waste Stream D->E

Workflow for the safe handling, dissolution, and disposal of fluorinated spiroindoline powders.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Lu, J., et al. (2023). Discovery of JN122, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy. Journal of Medicinal Chemistry. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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